Cynarine
描述
Cynarine has been reported in Echinacea angustifolia, Solanum tuberosum, and other organisms with data available.
active principle of the artichoke; functions primarily as a cholagogue and choleretic and also as antilipemic agent
Structure
3D Structure
属性
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212891-05-9, 30964-13-7 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cynarine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cynarine [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYNARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Dicaffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Biological Activities of Cynara scolymus Extracts: A Technical Guide for Researchers
Abstract
Cynara scolymus L., commonly known as artichoke, is a plant species native to the Mediterranean region and has been used for centuries in traditional medicine. Modern scientific investigation has substantiated many of its therapeutic claims, revealing a complex phytochemical profile responsible for a range of biological activities. This technical guide provides an in-depth overview of the primary pharmacological effects of C. scolymus extracts, focusing on their anticancer, hepatoprotective, antioxidant, anti-inflammatory, and cardiovascular-modulating properties. The underlying molecular mechanisms, including the modulation of key signaling pathways such as NF-κB, Nrf2, and apoptosis cascades, are detailed. Furthermore, this document presents quantitative data from preclinical and clinical studies in structured tables and provides standardized protocols for key experimental assays to facilitate further research and development in this field.
Introduction
The globe artichoke, Cynara scolymus, is a perennial thistle of the Asteraceae family, long valued as both a food and a medicinal plant. Traditional uses primarily centered on treating liver ailments, digestive issues, and hyperlipidemia. Scientific research has since identified a wealth of bioactive compounds within the leaves, heads, and bracts of the plant that are responsible for these effects. The primary classes of active constituents include polyphenols (such as caffeoylquinic acids and flavonoids) and sesquiterpene lactones. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the current scientific understanding of the biological activities of artichoke extracts, the molecular pathways they influence, and the experimental methods used to elucidate these properties.
Phytochemical Composition
The therapeutic effects of C. scolymus are attributed to its rich and varied phytochemical composition. The concentration of these compounds can vary depending on the plant part, cultivar, and extraction method.
| Bioactive Compound Class | Key Examples | Primary Location in Plant |
| Caffeoylquinic Acids | Chlorogenic acid, Cynarin (B1669657) (1,3- and 1,5-dicaffeoylquinic acid) | Leaves, Bracts, Head |
| Flavonoids | Luteolin (B72000), Apigenin (and their glycosides) | Leaves, Bracts |
| Sesquiterpene Lactones | Cynaropicrin (B1669659) | Leaves |
| Soluble Fiber | Inulin | Head (Receptacle) |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
C. scolymus extracts have demonstrated significant anticancer properties across various cancer cell lines, including breast, liver, colon, mesothelioma, and oral squamous carcinoma. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and invasion.
Mechanism of Action: Apoptosis Induction Artichoke polyphenols trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Treatment of cancer cells with these extracts leads to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates caspase-9, the initiator caspase of the intrinsic pathway. Simultaneously, the extracts can activate caspase-8, the initiator of the extrinsic pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.
Quantitative Data: Cytotoxicity
| Cell Line | Extract Type | IC50 Value | Reference |
| Liver Cancer (HepG2) | Bract Extract | 1.65 µg/mL | [1] |
| Breast Cancer (MCF-7) | Bract Extract | 1.77 µg/mL | [1] |
| Mesothelioma (MSTO-211H) | Leaf Extract | 21.08 µg/mL | [1] |
| Mesothelioma (MPP-89) | Leaf Extract | 17.80 µg/mL | [1] |
| Colon Cancer (Caco-2) | Discard Extract (500 mg/L) | Strong decrease in viability | [2][3] |
| Breast Cancer (MCF-7) | Discard Extract (500 mg/L) | Strong decrease in viability | [2][3] |
Hepatoprotective and Antioxidant Activity
Artichoke extracts are well-documented for their liver-protective effects, which are largely attributed to their potent antioxidant properties. They mitigate cellular damage by neutralizing reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense system.
Mechanism of Action: Nrf2 Pathway Activation A key mechanism for the antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of phytochemicals from artichoke extract disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), leading to their increased expression and a strengthened cellular antioxidant defense.[4][5]
Quantitative Data: Hepatoprotective Effects
| Study Population / Model | Dosage / Treatment | Duration | Effect on Liver Enzymes | Reference |
| Patients with NASH | 2,700 mg/day ALE | 2 months | Significant decrease in ALT & AST (p < 0.001) | [5] |
| Meta-analysis (7 RCTs) | 50 - 2,700 mg/day ALE | 6-16 weeks | Significant reduction in ALT & AST | [6][7] |
| Meta-analysis (8 RCTs) | Varied | Varied | Significant reduction in ALT (p=0.016) & AST (p=0.001) | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. C. scolymus extracts exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.
Mechanism of Action: NF-κB Pathway Inhibition The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Artichoke bioactives, such as cynaropicrin and luteolin, can inhibit the degradation of IκBα, thereby preventing NF-κB translocation and suppressing the inflammatory cascade.[7][8]
Cardiovascular and Lipid-Lowering Effects
Artichoke leaf extract (ALE) has been shown in numerous clinical trials to improve lipid profiles, making it a potential adjunct therapy for hypercholesterolemia.
Mechanism of Action: Cholesterol Biosynthesis Inhibition The primary lipid-lowering mechanism is the inhibition of hepatic cholesterol biosynthesis.[9] Bioactive compounds, particularly luteolin, have been shown to indirectly inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[9] This is the same enzyme targeted by statin drugs. By reducing the activity of this enzyme, ALE decreases the liver's production of cholesterol, which can lead to lower circulating levels of total and LDL cholesterol.[9]
Quantitative Data: Lipid-Lowering Effects in Clinical Trials
| Study Design | Dosage | Duration | Change in Total Cholesterol | Change in LDL Cholesterol | Change in Triglycerides | Reference |
| Meta-analysis (9 trials, 702 subjects) | Varied | Varied | WMD: -17.6 mg/dL (p < 0.001) | WMD: -14.9 mg/dL (p = 0.011) | WMD: -9.2 mg/dL (p = 0.011) | [8][10][11] |
| RCT (75 subjects) | 1280 mg/day ALE | 12 weeks | -4.2% vs +1.9% in placebo (p=0.025) | No significant difference | No significant difference | [12][13] |
| Review of studies | 2-3 g/day ALE | Varied | Decrease of 12-55 mg/dL | Decrease of 8-49 mg/dL | Decrease of 11-51 mg/dL | [14] |
Experimental Protocols
To facilitate reproducible research, this section provides standardized methodologies for key in vitro assays used to evaluate the biological activities of C. scolymus extracts.
Protocol: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well flat-bottom plate in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the C. scolymus extract in culture medium. Remove the old medium from the wells and add 100 µL of the extract dilutions (or vehicle control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value (the concentration of extract that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of an extract to donate hydrogen atoms or electrons to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[17]
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (e.g., 0.1 mM).[17] The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare various concentrations of the C. scolymus extract in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Setup: In a 96-well plate or cuvettes, mix a volume of the extract (or control/blank) with a volume of the DPPH working solution (e.g., 20 µL sample + 200 µL DPPH solution). The blank should contain only the solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[17][18] The purple color of the DPPH solution will fade in the presence of antioxidants.
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or plate reader.[17][19]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[19]
Protocol: Quantification of Bioactive Compounds (HPLC)
High-Performance Liquid Chromatography (HPLC) is used for the separation, identification, and quantification of specific phenolic compounds and flavonoids in the extract.[20][21]
-
Sample Preparation: The dried C. scolymus extract is dissolved in a suitable solvent (e.g., methanol/water mixture), filtered through a 0.2 or 0.45 µm syringe filter, and transferred to an HPLC vial.
-
Chromatographic Conditions:
-
System: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[20]
-
Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]
-
Mobile Phase: A gradient elution is commonly employed using two solvents: Solvent A (e.g., 1% aqueous acetic acid or phosphoric acid) and Solvent B (e.g., methanol or acetonitrile).[20][22]
-
Gradient Program: A typical gradient might start with a high concentration of Solvent A, with the concentration of Solvent B increasing over the run time to elute compounds of increasing hydrophobicity. A re-equilibration step is required at the end.[22]
-
Detection: Wavelengths are set according to the absorbance maxima of the target compounds (e.g., ~280 nm for some phenolic acids, ~330-350 nm for flavonoids).[22]
-
-
Standard Preparation: Prepare stock solutions of analytical standards (e.g., chlorogenic acid, luteolin-7-O-glucoside, cynarin) in the mobile phase solvent. Create a series of dilutions to generate a calibration curve.
-
Analysis and Quantification: Inject both standards and samples. Identify compounds in the sample by comparing their retention times and UV-Vis spectra with those of the standards. Quantify the compounds by integrating the peak area and comparing it to the standard calibration curve.[24]
Protocol: Western Blot for Protein Expression Analysis
Western blotting (or immunoblotting) is used to detect and semi-quantify specific proteins in a sample, which is essential for validating the modulation of signaling pathways (e.g., caspases, NF-κB, Nrf2).[14][25]
-
Protein Extraction: After treating cells with the artichoke extract, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 30-50 µg) per lane onto a polyacrylamide gel. Run the gel electrophoresis to separate proteins based on their molecular weight.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-p-NF-κB), diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[14][26]
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody. This is typically done for 1 hour at room temperature.[26]
-
Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) to the membrane.[26] The enzyme on the secondary antibody will react with the substrate to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands, which corresponds to the amount of protein, can be quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) must be probed on the same blot to normalize the data.
Conclusion and Future Directions
Extracts from Cynara scolymus demonstrate a broad spectrum of compelling biological activities, supported by a growing body of scientific evidence. Their potent antioxidant, anti-inflammatory, hepatoprotective, lipid-lowering, and anticancer effects are mediated through the modulation of critical cellular signaling pathways. The data presented herein underscore the potential of artichoke extracts and their purified bioactive constituents as candidates for the development of nutraceuticals and pharmaceuticals targeting a range of chronic and degenerative diseases.
Future research should focus on several key areas:
-
Clinical Trials: More large-scale, well-controlled randomized clinical trials are needed to confirm the efficacy and establish optimal dosages for specific health conditions.
-
Bioavailability: Studies to determine the bioavailability, metabolism, and pharmacokinetic profiles of key compounds like cynarin and luteolin are crucial.
-
Synergistic Effects: Investigation into the synergistic or additive effects of the complex mixture of compounds present in the extracts compared to isolated molecules could provide valuable insights for formulation.
-
Targeted Drug Development: Isolation and structural modification of lead compounds, such as cynaropicrin, could pave the way for novel therapeutic agents with enhanced potency and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clinician.com [clinician.com]
- 6. Effects of Artichoke Supplementation on Liver Enzymes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lipid-lowering activity of artichoke extracts: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Artichoke leaf extract (Cynara scolymus) reduces plasma cholesterol in otherwise healthy hypercholesterolemic adults: a randomized, double blind placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archive.reading.ac.uk [archive.reading.ac.uk]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. mdpi.com [mdpi.com]
- 19. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 20. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. myfoodresearch.com [myfoodresearch.com]
- 24. japsonline.com [japsonline.com]
- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 26. benchchem.com [benchchem.com]
- 27. bosterbio.com [bosterbio.com]
Whitepaper: Cynarine as a Potential Neuroprotective Agent
Executive Summary
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of preclinical evidence highlights cynarine (B160887) (1,3-di-O-caffeoylquinic acid), a bioactive phenolic compound predominantly found in artichoke (Cynara cardunculus), as a promising neuroprotective candidate. Its therapeutic potential stems from a multi-targeted mechanism of action, including potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-excitotoxic properties. This document provides a comprehensive technical overview of the current state of research on this compound's neuroprotective effects, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate this evidence.
Molecular Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects by modulating several critical signaling pathways implicated in neuronal survival and death. These mechanisms collectively mitigate cellular damage from oxidative stress, inflammation, and excitotoxicity, which are common pathological features of neurodegenerative disorders.
Anti-inflammatory and Anti-apoptotic Pathways
This compound has been shown to significantly suppress neuroinflammatory cascades. A primary mechanism is the inhibition of the High Mobility Group Box 1 (HMGB1)/Toll-Like Receptor 4 (TLR4) axis, which leads to the downstream suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] By preventing the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit, this compound effectively reduces the transcription and release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1] Concurrently, this compound modulates the intrinsic apoptosis pathway by altering the balance of Bcl-2 family proteins. It decreases the expression of the pro-apoptotic protein Bax and the executioner caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[2][3] This dual action helps to prevent inflammatory-mediated cell death.
Figure 1: this compound's Anti-inflammatory and Anti-apoptotic Pathways.
Antioxidant Nrf2/HO-1 Pathway
Oxidative stress is a key contributor to neuronal damage.[4] this compound enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, induced or mitigated by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which plays a critical role in mitigating oxidative damage.[7][8] This activation leads to a reduction in reactive oxygen species (ROS) and lipid peroxidation.[5]
Figure 2: this compound's Modulation of the Nrf2 Antioxidant Pathway.
Attenuation of Glutamate (B1630785) Excitotoxicity
Excessive glutamate release leads to excitotoxicity, a major cause of neuronal death in acute brain injuries and chronic neurodegenerative diseases. This compound has been shown to inhibit glutamate release from cortical nerve terminals.[9] This effect is mediated through the suppression of P/Q-type voltage-gated Ca2+ channels, which reduces calcium influx.[10] Furthermore, this compound attenuates the phosphorylation of synapsin I and SNAP-25 by inhibiting the Protein Kinase A (PKA) signaling pathway, thereby decreasing the availability of synaptic vesicles for exocytosis.[9][10]
Preclinical Evidence and Quantitative Data
The neuroprotective effects of this compound have been validated in several preclinical models. The following tables summarize the key quantitative findings from these studies.
In Vivo Studies
| Model / Inducing Agent | Species | This compound Dosage | Key Quantitative Outcomes | Reference |
| Kainic Acid-Induced Seizures | Rat | 10 mg/kg (p.o.), 7 days | - Attenuated seizure score and EEG changes.- Prevented aberrant levels of HMGB1, TLR4, p-IκB, p65-NFκB.- Significantly reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).- Alleviated increases in hippocampal glutamate. | [1] |
| Spinal Cord Injury | Mouse | N/A (Treatment with this compound) | - Reduced neuroinflammation and microglial pyroptosis.- Decreased levels of reactive oxygen species (ROS).- Improved locomotor function of hindlimbs. | [5] |
| Diethylnitrosamine (DEN) Toxicity | Mouse | 1.6 g/kg (Artichoke Extract) | - Markedly restored impaired motor function.- Decreased oxidative stress markers (MDA, TOS).- Increased Total Antioxidant Capacity (TAC).- Reduced pro-apoptotic Bax & Caspase-3; Increased anti-apoptotic Bcl-2. | [2][3][11] |
In Vitro Studies
| Model System | Inducing Agent | This compound Concentration | Key Quantitative Outcomes | Reference |
| Rat Cortical Synaptosomes | 4-Aminopyridine (4-AP) | Dose-dependent | - Decreased 4-AP-elicited glutamate release.- Inhibited PKA activation and phosphorylation of SNAP-25. | [9][10] |
| Human Lymphocytes | H₂O₂ | 12-194 µM | - Reduced H₂O₂-induced DNA damage in comet assay.- Exhibited antigenotoxic effects without being genotoxic. | [12] |
| Human Coronary Smooth Muscle Cells | Cytokine Mix | 1-100 µg/mL (Artichoke Extract) | - Downregulated cytokine-induced iNOS mRNA and protein expression.- this compound was the most potent compound tested. | [13] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies of key in vivo studies that have provided evidence for this compound's neuroprotective effects.
Kainic Acid-Induced Seizure Model in Rats
-
Objective: To evaluate the neuroprotective effect of this compound against kainic acid (KA)-induced seizures, excitotoxicity, and neuroinflammation.[1]
-
Animals: Adult male Sprague-Dawley rats.
-
Protocol:
-
Pre-treatment: Rats were administered this compound (10 mg/kg) or vehicle via oral gavage daily for 7 consecutive days. A positive control group received the antiepileptic drug carbamazepine.
-
Seizure Induction: On day 7, one hour after the final pre-treatment dose, seizures were induced by a single intraperitoneal (i.p.) injection of kainic acid (15 mg/kg).
-
Behavioral Assessment: Seizure activity was observed and scored for 2 hours post-KA injection according to a standardized Racine scale.
-
Electrophysiological Recording: Electroencephalogram (EEG) recordings were performed to monitor epileptiform activity.
-
Biochemical and Histological Analysis: Following the observation period, animals were euthanized. Brain tissues, specifically the hippocampus, were collected for analysis of inflammatory markers (e.g., HMGB1, TLR4, NF-κB, cytokines) via Western blot and ELISA, and glutamate levels via HPLC. Neuronal loss and gliosis were assessed using Nissl and immunohistochemical staining.[1]
-
Diethylnitrosamine-Induced Neurotoxicity Model in Mice
-
Objective: To investigate the protective effects of artichoke extract (containing this compound) against diethylnitrosamine (DEN)-induced oxidative stress and apoptosis in the brain.[2][11]
-
Animals: Male BALB/c mice.
-
Protocol:
-
Experimental Groups: Mice were divided into control, DEN-only, and DEN + Artichoke Extract (low dose: 0.8 g/kg; high dose: 1.6 g/kg) groups.
-
Treatment: The artichoke extract was administered for 14 days. DEN (100 mg/kg) was administered to induce toxicity.
-
Behavioral Testing: Locomotor activity tests were performed to evaluate motor function, including ambulatory rates, horizontal activities, and total distance traveled.
-
Biochemical Analysis: After 14 days, brain tissues were homogenized and analyzed for:
-
Oxidative Stress Markers: Total Oxidant Status (TOS), Total Antioxidant Capacity (TAC), and Malondialdehyde (MDA) levels.
-
Apoptotic Markers: Levels of Bax, Bcl-2, and caspase-3 were measured using ELISA kits or Western blotting.
-
-
Histopathological Examination: Brain slices were prepared and stained with Hematoxylin and Eosin (H&E) to examine for histopathological changes such as necrosis and hyperemia.[3]
-
Figure 3: General Experimental Workflow for an In Vivo Neuroprotection Study.
Conclusion and Future Directions
The available preclinical data strongly support the role of this compound as a multifaceted neuroprotective agent. Its ability to concurrently target oxidative stress, neuroinflammation, apoptosis, and glutamate excitotoxicity makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.
Future research should focus on:
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of this compound in the central nervous system is critical for establishing effective therapeutic dosages.
-
Chronic Disease Models: Evaluating the efficacy of long-term this compound administration in chronic models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease).
-
Safety and Toxicology: Comprehensive toxicological studies are necessary to establish a safety profile for long-term use.
-
Synergistic Effects: Investigating potential synergistic effects of this compound with other natural compounds or existing neuroprotective drugs.
References
- 1. Cynarin protects against seizures and neuronal death in a rat model of kainic acid-induced seizures - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Artichoke (Cynara Scolymus) Methanolic Leaf Extract Alleviates Diethylnitrosamine-Induced Toxicity in BALB/c Mouse Brain: Involvement of Oxidative Stress and Apoptotically Related Klotho/PPARγ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cynarin, a caffeoylquinic acid derivative in artichoke, inhibits exocytotic glutamate release from rat cortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro genotoxic and antigenotoxic effects of cynarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Cynarine: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the anti-inflammatory properties of cynarine (B160887), a bioactive compound found predominantly in artichoke (Cynara scolymus). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for inflammatory conditions.
Introduction
This compound, a dicaffeoylquinic acid derivative, has demonstrated significant anti-inflammatory effects in numerous preclinical studies. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. This guide summarizes the current scientific understanding of this compound's anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways:
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.
-
Modulation of the MAPK Pathway: this compound influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in the inflammatory response. Specifically, it has been observed to inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK1/2.[1]
-
Activation of the Nrf2-Keap1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1] By promoting the nuclear translocation of Nrf2, this compound enhances the expression of antioxidant genes, thereby mitigating oxidative stress, a key contributor to inflammation.[1]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound
| Mediator | Cell Line | Inducer | This compound Concentration | Observed Effect | Reference |
| VCAM-1 | EA.hy926 | LPS (1 µg/mL) | 1, 2.5, 5 µM | Dose-dependent decrease in protein expression.[2] | Kim et al., 2022 |
| MCP-1 | EA.hy926 | LPS (1 µg/mL) | 5 µM | Significant decrease in mRNA transcription levels.[2] | Kim et al., 2022 |
| TNF-α | EA.hy926 | LPS (1 µg/mL) | 5 µM | Significant decrease in mRNA transcription levels.[2] | Kim et al., 2022 |
| IL-1β | EA.hy926 | LPS (1 µg/mL) | 5 µM | Significant decrease in mRNA transcription levels.[2] | Kim et al., 2022 |
| IL-6 | RAW264.7 | LPS | Dose-dependent | Inhibition of IL-6 production. | YAKHAK HOEJI, 2023 |
| iNOS | HCASMC | Cytokine Mixture | 10 µM | Most potent downregulation of mRNA expression among four tested compounds.[3] | Xia et al., 2014 |
| NO | RAW264.7 | LPS | Dose-dependent | Significant suppression of NO production. | YAKHAK HOEJI, 2023 |
| PGE2 | RAW264.7 | LPS | Dose-dependent | Dose-dependent suppression of PGE2 release. | YAKHAK HOEJI, 2023 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes the investigation of this compound's effect on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
4.1.1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed RAW264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
4.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.
4.1.3. Measurement of Pro-Inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and NF-κB pathways.
4.2.1. Protein Extraction:
-
After treatment as described in 4.1.1, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
4.2.2. Western Blotting:
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression
This protocol outlines the measurement of mRNA levels of pro-inflammatory cytokines.
4.3.1. RNA Extraction and cDNA Synthesis:
-
After cell treatment, extract total RNA using a suitable RNA isolation kit according to the manufacturer's protocol.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
4.3.2. RT-qPCR:
-
Perform RT-qPCR using a SYBR Green-based master mix and specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
The reaction is typically performed in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
The Modulatory Role of Cynarine on Presynaptic Glutamate Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excessive glutamate (B1630785) release is a key pathological mechanism in a variety of neurological disorders, leading to excitotoxicity and neuronal damage. Consequently, the identification of novel compounds that can modulate glutamatergic transmission is of significant therapeutic interest. Cynarine (B160887), a bioactive caffeoylquinic acid derivative found in artichoke (Cynara scolymus), has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound regulates presynaptic glutamate release. Drawing upon key experimental findings, this document details the signaling pathways involved, presents structured templates for quantitative data analysis, and offers comprehensive experimental protocols for the assays cited. Visualizations of the core signaling cascade and experimental workflows are provided to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
Glutamate is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. However, its over-accumulation in the synaptic cleft can trigger a cascade of neurotoxic events. Research into natural compounds with neuroprotective properties has identified this compound as a molecule of interest. Studies utilizing isolated nerve terminals (synaptosomes) from rat cerebral cortex have demonstrated that this compound effectively inhibits the exocytotic release of glutamate.[1][2] This guide synthesizes the current understanding of how this compound achieves this regulation at the molecular level.
Core Mechanism of Action: A Multi-step Signaling Cascade
The inhibitory effect of this compound on glutamate release is not a direct action on the glutamate release machinery itself, but rather a nuanced modulation of upstream signaling events that are critical for synaptic vesicle exocytosis. The key steps in this process are outlined below.
Inhibition of P/Q-type Voltage-Dependent Calcium Channels
The release of neurotransmitters is fundamentally dependent on the influx of calcium (Ca²⁺) into the presynaptic terminal through voltage-dependent calcium channels (VDCCs). Experimental evidence indicates that this compound's inhibitory effect on glutamate release is contingent upon the presence of extracellular Ca²⁺ and is nullified by the blockade of P/Q-type VDCCs with ω-agatoxin IVA.[1][2] Molecular docking studies further support a direct interaction, suggesting that this compound forms hydrogen bonds with the P/Q-type Ca²⁺ channel, thereby inhibiting Ca²⁺ influx.[1][2]
Attenuation of Protein Kinase A (PKA) Signaling
The influx of Ca²⁺ through VDCCs activates a number of intracellular signaling cascades, including the protein kinase A (PKA) pathway, which plays a crucial role in the mobilization and release of synaptic vesicles. The inhibitory action of this compound on glutamate release is prevented by the suppression of PKA, indicating that the PKA pathway is a critical downstream target of this compound's action.[1][2]
Reduced Phosphorylation of Key Presynaptic Proteins
PKA exerts its effects by phosphorylating various presynaptic proteins that regulate synaptic vesicle trafficking and fusion. Two key substrates of PKA in this context are Synapsin I and Synaptosomal-Associated Protein 25 (SNAP-25). This compound has been shown to attenuate the 4-aminopyridine (B3432731) (4-AP)-elicited phosphorylation of both Synapsin I and SNAP-25 at PKA-specific residues.[1][2]
-
Synapsin I: Phosphorylation of Synapsin I by PKA is crucial for the mobilization of synaptic vesicles from the reserve pool to the readily releasable pool, making them available for exocytosis.
-
SNAP-25: Phosphorylation of SNAP-25, a component of the SNARE complex, is thought to modulate the efficiency of synaptic vesicle fusion with the presynaptic membrane.
By reducing the phosphorylation of these key proteins, this compound effectively decreases the availability of synaptic vesicles for release.[1][2]
Decreased Synaptic Vesicle Exocytosis
The culmination of this signaling cascade is a reduction in the number of synaptic vesicles that fuse with the presynaptic membrane in response to depolarization. This has been experimentally verified using techniques such as FM1-43 dye imaging, which allows for the visualization of synaptic vesicle recycling. This compound treatment leads to a decrease in 4-AP-elicited FM1-43 release, providing direct evidence for its inhibitory effect on synaptic vesicle exocytosis.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes described above, the following diagrams have been generated using the DOT language.
References
The Antioxidant Capacity of Cynarine: A Technical Guide for Researchers
An in-depth exploration of the antioxidant properties of cynarine (B160887), detailing its mechanisms of action, quantitative efficacy, and the experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
This compound, a dicaffeoylquinic acid derivative primarily found in artichoke (Cynara scolymus), has garnered significant scientific interest for its diverse pharmacological activities, most notably its potent antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, summarizing key quantitative data, outlining detailed experimental methodologies, and illustrating the underlying molecular pathways.
Quantitative Antioxidant Capacity of this compound
This compound exhibits robust antioxidant activity across a range of in vitro assays. Its efficacy is often compared to well-known antioxidant standards such as Trolox and caffeic acid. The following tables summarize the available quantitative data on the antioxidant capacity of this compound.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 (µM) of this compound | IC50 (µM) of Standard | Standard Compound | Reference |
| ABTS | 12 | 25 | Trolox | [1][2] |
| DPPH | 40 | 50 | Trolox | [1][2] |
| DPPH | 40 | 70 | Caffeic Acid | [1][2] |
Table 2: Cellular Antioxidant Activity of this compound
| Cell Line | Stressor | This compound Concentration (µM) | Inhibition of Oxidative Stress (%) | Reference |
| 3T3 cells | Iron (Fe) | 51 | 75 | [1] |
| 3T3 cells | AAPH | 45 | 72 | [1] |
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Direct Radical Scavenging
The chemical structure of this compound, rich in hydroxyl groups on its aromatic rings, endows it with the ability to directly donate hydrogen atoms or electrons to neutralize free radicals. This has been demonstrated through its potent scavenging of DPPH and ABTS radicals[1][2]. Furthermore, this compound has been shown to inhibit linoleic acid oxidation and scavenge hydroxyl and superoxide (B77818) anions[1][2].
Modulation of Cellular Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, primarily the Nrf2-Keap1 and MAPK pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the expression of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of a battery of protective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD)[3][4][5]. Studies have shown that this compound can activate Nrf2 and enhance the expression of antioxidant genes like Hmox1 and Cat[3][4]. This activation is a key mechanism by which this compound bolsters the cell's intrinsic antioxidant defenses.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including inflammation and stress responses. Certain stimuli, including oxidative stress, can activate MAPK pathways (such as p38 and JNK), leading to inflammatory responses. This compound has been shown to inhibit the activation of the MAPK pathway[3][6]. By suppressing the phosphorylation of key MAPK proteins, this compound can attenuate downstream inflammatory signaling, which is often intertwined with oxidative stress. For instance, this compound has been observed to inhibit the phosphorylation of p38 MAPK.
Experimental Protocols for Assessing Antioxidant Capacity
To aid researchers in the evaluation of this compound's antioxidant properties, this section provides detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
This compound
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of dilutions from the stock solution. Similarly, prepare a series of dilutions of the standard antioxidant.
-
Assay:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution of the sample and standard to separate wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
For the blank, use the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
This compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of working ABTS•+ solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of dilutions of the standard antioxidant.
-
Assay:
-
Add a small volume (e.g., 10 µL) of each dilution of the sample and standard to separate wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of dilutions of the FeSO₄·7H₂O standard.
-
Assay:
-
Add a small volume (e.g., 10 µL) of each dilution of the sample and standard to separate wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and is expressed as Fe²⁺ equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator (such as AAPH). The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound
-
Standard (e.g., Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare a series of dilutions of the Trolox standard.
-
Assay:
-
In a 96-well black plate, add a specific volume (e.g., 150 µL) of the fluorescein working solution to each well.
-
Add a volume (e.g., 25 µL) of the sample, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 10-30 minutes).
-
-
Initiation of reaction: Add a volume (e.g., 25 µL) of the AAPH solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically (e.g., every 1-2 minutes) for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as Trolox equivalents.
Conclusion
This compound is a potent natural antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and the modulation of key cellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising bioactive compound. The ability of this compound to not only neutralize existing reactive oxygen species but also to enhance the body's own antioxidant defenses through the Nrf2 pathway makes it a particularly compelling candidate for the development of novel antioxidant-based therapies. Further research into its in vivo efficacy and bioavailability is warranted to fully elucidate its clinical utility.
References
The chemical synthesis and derivatives of Cynarine
An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Cynarine (B160887)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically known as 1,3-dicaffeoylquinic acid, is a prominent bioactive compound found in artichoke (Cynara cardunculus) with a range of therapeutic properties, including hepatoprotective and cholesterol-lowering effects. While traditionally obtained through extraction from natural sources, its chemical synthesis is crucial for producing high-purity standards, novel derivatives, and enabling large-scale production for pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, methodologies for the generation of its derivatives, and its interaction with key biological signaling pathways. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research and development efforts in this area.
Chemical Synthesis of this compound (1,3-dicaffeoylquinic acid)
The total chemical synthesis of this compound presents a significant challenge due to the polyhydroxylated nature of its quinic acid core, requiring a strategic application of protecting groups to achieve the desired 1,3-diester regioselectivity. The more commonly documented method of obtaining this compound is through the chemical isomerization of its more abundant 1,5-dicaffeoylquinic acid isomer, which is readily extracted from plant sources.
Synthesis via Isomerization of 1,5-Dicaffeoylquinic Acid
A practical and higher-yield method for producing this compound involves the base-catalyzed acyl migration of 1,5-dicaffeoylquinic acid. This process leverages the natural abundance of the 1,5-isomer.
Experimental Protocol:
A patented method outlines the following procedure for this conversion[1]:
-
Dissolution: 100g of 1,5-dicaffeoylquinic acid is dissolved in 200mL of water.
-
pH Adjustment: The pH of the solution is adjusted to 11 using a 0.1mol/L sodium hydroxide (B78521) solution.
-
Heating and Stirring: The mixture is heated to 90°C and stirred continuously for 120 minutes to facilitate the isomerization.
-
Cooling and Acidification: The reaction product is cooled, and the pH is adjusted to 4.0 with hydrochloric acid.
-
Extraction: The solution is extracted three times with an equal volume of diethyl ether. The organic phases are combined.
-
Concentration: The ether is removed from the organic phase by vacuum concentration at 35°C.
-
Crystallization: The aqueous phase from the extraction is concentrated under vacuum (0.09MPa) at 70°C to one-third of its original volume. Five volumes of ethanol (B145695) are added, and the solution is cooled to -5°C to induce crystallization.
-
Isolation: The crystallized product is filtered and dried to yield pure this compound (1,3-dicaffeoylquinic acid).
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| 100 g of 1,5-Dicaffeoylquinic Acid | This compound (1,3-Dicaffeoylquinic Acid) | 35 g | [1] |
Workflow for Isomerization Synthesis of this compound:
Caption: Isomerization of 1,5-dicaffeoylquinic acid to this compound.
Proposed De Novo Synthetic Route
A de novo synthesis of this compound would involve the direct esterification of quinic acid with two molecules of caffeic acid. This requires a sophisticated protection strategy to ensure the correct regiochemistry. Drawing inspiration from the synthesis of related compounds like 1,3,5-tri-O-caffeoylquinic acid, a plausible route is proposed[1].
Proposed Experimental Protocol:
-
Protection of Quinic Acid: Commercially available (-)-quinic acid must be selectively protected. The hydroxyl groups at positions 4 and 5 are often protected as a cyclic acetal (B89532) (e.g., using 2,2-dimethoxypropane), and the tertiary hydroxyl at position 1 can be protected as a silyl (B83357) ether. This leaves the hydroxyls at positions 1 and 3 available for acylation.
-
Protection of Caffeic Acid: The two phenolic hydroxyl groups on caffeic acid must be protected, for example, as a methylenedioxy acetal, to prevent them from reacting during the esterification step. The carboxylic acid can then be converted to a more reactive acyl chloride.
-
Esterification: The protected quinic acid is reacted with the protected caffeoyl chloride in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the desired 1,3-diester. This step may need to be performed sequentially for each position.
-
Deprotection: All protecting groups are removed under appropriate conditions. For example, the acetals are typically removed with acid (e.g., trifluoroacetic acid), and silyl ethers are removed with a fluoride (B91410) source (e.g., TBAF).
Proposed De Novo Synthesis Pathway for this compound:
Caption: Proposed de novo synthetic pathway for this compound.
Synthesis of this compound Derivatives
The development of this compound derivatives is a key strategy for enhancing its therapeutic properties, improving bioavailability, and exploring structure-activity relationships (SAR). Derivatives can be synthesized by modifying either the caffeic acid or the quinic acid moieties.
Strategies for Derivative Synthesis:
-
Modification of Caffeic Acid:
-
Phenolic Hydroxyl Groups: The 3,4-dihydroxy arrangement on the phenyl ring is crucial for antioxidant activity. Derivatives can be created by alkylation, acylation, or glycosylation of one or both of these hydroxyls before condensation with the quinic acid core.
-
Acrylate Moiety: The double bond can be reduced or functionalized to create dihydrocaffeic acid esters or other adducts.
-
-
Modification of the Quinic Acid Core:
-
Remaining Hydroxyls: The free hydroxyl groups at positions 4 and 5 of the this compound molecule can be esterified or etherified to create tri- or tetra-esters or ethers, altering the molecule's polarity and solubility.
-
Carboxylic Acid: The carboxylic acid group at C1 can be converted to an ester, amide, or other functional groups to modulate the molecule's acidic properties and potential for interaction with biological targets.
-
The synthesis of these analogs would generally follow the de novo strategy, using appropriately modified and protected starting materials in the esterification step.
Quantitative Data Summary
Table 1: this compound Content from Various Sources
| Source/Method | This compound Content/Yield | Reference |
| Isomerization of 1,5-dicaffeoylquinic acid | 35% (w/w) | [1] |
| Enzyme-Assisted Extraction (Artichoke Leaves) | 156.3 ± 2.3 mg/kg (dry material) | [2][3] |
| Artichoke Roots (Hot Water Extraction) | 345 mg/kg | [4] |
| Artichoke Bracts (Hot Water Extraction) | 634.5 ± 4.8 mg/kg | [4] |
Table 2: Biological Activity Data for this compound and Related Extracts
| Activity | Experimental System | Key Finding | Reference |
| Anti-inflammatory | Human Coronary Artery Smooth Muscle Cells | Downregulates cytokine-induced iNOS mRNA and protein expression. | [] |
| Antioxidant Activity | DPPH Assay (Artichoke Leaf Extract) | IC50 = 30.0 mg/L | [2] |
| Antioxidant Activity | FRAP Assay (Artichoke Leaf Extract) | 77.8 mg/L | [2] |
| Cholesterol Biosynthesis | Primary Cultured Rat Hepatocytes | Caffeic acid and this compound did not significantly inhibit cholesterol biosynthesis. | [6] |
| Neuroprotection | Rat Cortical Synaptosomes | Inhibits exocytotic glutamate (B1630785) release via the PKA signaling pathway. | [7][8] |
| Anti-NAFLD | NAFLD Model Cells | Reduced fat deposition and inhibited expression of AKT1 and MAPK1. | [9] |
Interaction with Cellular Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation, cell survival, and metabolism.
Inhibition of Inflammatory Pathways (NF-κB and MAPK)
In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to inhibit the activation of the p38 MAPK and NF-κB pathways. It achieves this by upregulating Mitogen-Activated Protein Kinase Phosphatase 3 (MKP-3), a negative regulator of these pathways. This leads to a reduction in the expression of pro-inflammatory mediators such as VCAM-1, MCP-1, TNF-α, and IL-1β[10].
This compound's Role in a Pro-inflammatory Signaling Cascade:
References
- 1. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Extraction and Characterization of Artichoke (Cynara cardunculus L.) Solid Waste from the Industrial Processing of Fresh-Cut Products for Nutraceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Total synthesis of cynaropicrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
The Modulatory Effect of Cynarine on Inducible Nitric Oxide Synthase (iNOS) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, responsible for the production of large, sustained amounts of nitric oxide (NO). While NO produced by endothelial NOS (eNOS) is vasoprotective, NO from iNOS is a pro-inflammatory mediator implicated in various inflammatory diseases and septic shock.[1][2] Consequently, compounds that can downregulate iNOS expression are of significant therapeutic interest.[1][2] Cynarine (B160887), a bioactive compound found in artichoke (Cymara scolymus L.), has demonstrated potent anti-inflammatory properties, including the ability to inhibit iNOS expression.[1][2][3][4] This technical guide provides an in-depth overview of the effects of this compound on iNOS expression, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data from key studies.
Quantitative Data Summary
The inhibitory effect of this compound on iNOS expression has been quantified in human coronary artery smooth muscle cells (HCASMC). The following tables summarize the dose-dependent effects of both artichoke leaf extract (ALE) and pure this compound on iNOS mRNA and protein expression following stimulation with a cytokine mixture (CM).
Table 1: Effect of Artichoke Leaf Extract (ALE) on Cytokine-Induced iNOS mRNA Expression in HCASMC [2][5]
| Treatment Time | ALE Concentration (µg/mL) | Relative iNOS mRNA Expression (Fold Change vs. CM) |
| 6 hours | 1 | No significant change |
| 10 | Significant decrease | |
| 100 | Significant decrease | |
| 24 hours | 1 | No significant change |
| 10 | Significant decrease | |
| 100 | Significant decrease |
Table 2: Effect of this compound and Other Artichoke Compounds on Cytokine-Induced iNOS mRNA Expression in HCASMC [1][2][4][5][6][7]
| Compound (Concentration) | Relative iNOS mRNA Expression (Fold Change vs. CM) | Potency Ranking |
| This compound | Significant decrease | 1 (Most Potent) |
| Cyanidin (B77932) | Significant decrease | 2 |
| Luteolin | Minor decrease | 3 |
| Cynaroside | Minor decrease | 3 |
Table 3: Effect of this compound and Cyanidin on Cytokine-Induced iNOS Protein Expression in HCASMC [1][2][4][5][6][7]
| Compound | Relative iNOS Protein Expression |
| This compound | Clearly reduced |
| Cyanidin | Clearly reduced |
| Luteolin | Minor effect |
| Cynaroside | Minor effect |
Signaling Pathways
This compound's inhibitory effect on iNOS expression is mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]
Upon stimulation by pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This allows the NF-κB p50/p65 dimer to translocate to the nucleus and bind to the promoter region of the iNOS gene, initiating its transcription. Evidence suggests that this compound can interfere with this pathway, potentially by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[8][9]
The MAPK pathways, including p38 and JNK, are also activated by inflammatory stimuli and play a role in the transcriptional activation of iNOS.[8] this compound has been shown to suppress the activation of these MAPK pathways.[8]
Caption: Proposed mechanism of this compound's inhibition of iNOS expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on iNOS expression.
Cell Culture and Treatment
-
Cell Line: Human Coronary Artery Smooth Muscle Cells (HCASMC).
-
Culture Medium: Smooth muscle cell growth medium supplemented with growth factors, 5% fetal bovine serum, and antibiotics.
-
Induction of iNOS Expression: Cells are stimulated with a cytokine mixture (CM) typically containing interferon-γ (IFN-γ), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) for a specified duration (e.g., 6 or 24 hours).[2][7][10]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a set time before the addition of the cytokine mixture.
RNA Extraction and Real-Time RT-PCR for iNOS mRNA Quantification
-
RNA Isolation: Total RNA is extracted from HCASMC using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using primers specific for human iNOS and a housekeeping gene (e.g., β-actin) for normalization. The reaction is typically run on a real-time PCR system with SYBR Green detection.[11][12][13]
-
Data Analysis: The relative expression of iNOS mRNA is calculated using the ΔΔCt method.
Protein Extraction and Western Blotting for iNOS Protein Quantification
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated HCASMC using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[14][15][16]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.[15][17]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Nitric Oxide (NO) Measurement (Griess Assay)
-
Principle: This assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[1][3][6][18]
-
Sample Collection: The cell culture supernatant is collected from treated and untreated cells.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.[1][6]
-
Quantification: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm. The nitrite concentration is determined by comparison to a standard curve of known nitrite concentrations.[1][6][18]
Caption: Workflow for studying this compound's effect on iNOS.
Conclusion
This compound effectively downregulates the expression of inducible nitric oxide synthase at both the mRNA and protein levels in human coronary artery smooth muscle cells. This inhibitory action is attributed to its ability to modulate key inflammatory signaling pathways, including NF-κB and MAPK. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound as an anti-inflammatory agent targeting iNOS-mediated pathologies. Further in vivo studies are warranted to confirm these promising in vitro findings.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Artichoke, Cynarin and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Artichoke, cynarin and cyanidin downregulate the expression of inducible nitric oxide synthase in human coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cynarin as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NO inhibits cytokine-induced iNOS expression and NF-kappaB activation by interfering with phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxia regulates iNOS expression in human normal peritoneal and adhesion fibroblasts through NF-κB activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Hepatoprotective Potential of Cynarine: A Technical Whitepaper for Researchers
An in-depth exploration of the mechanisms, experimental evidence, and future directions of cynarine (B160887) in liver health and disease.
Introduction
This compound, a biologically active phenolic compound predominantly found in artichoke (Cynara scolymus), has garnered significant scientific interest for its potential therapeutic effects, particularly its hepatoprotective properties.[1][2] Traditionally used in herbal medicine to support liver and gallbladder function, modern research is now elucidating the molecular mechanisms that underpin these effects.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in liver protection, aimed at researchers, scientists, and professionals in drug development.
Mechanisms of Hepatoprotection
This compound exerts its hepatoprotective effects through a multi-faceted approach, primarily centered around its potent antioxidant and anti-inflammatory activities.[2][5] It has been shown to mitigate liver damage induced by various toxins by influencing key cellular signaling pathways.
Antioxidant Activity
Oxidative stress is a critical factor in the pathogenesis of numerous liver diseases. This compound has demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting hepatocytes from oxidative damage.[4][6] In vitro and in vivo studies have substantiated the protective and regenerative effects of this compound on the liver.[6] For instance, artichoke leaf extract, rich in this compound, has been shown to prevent oxidative damage to hepatocyte membranes exposed to toxins.[6]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of progressive liver disease. Research suggests that this compound possesses anti-inflammatory properties that can help reduce liver inflammation and prevent further damage.[5] It has been found to inhibit the activation of key inflammatory pathways, such as the NF-κB pathway, a central regulator of the inflammatory response.
Key Signaling Pathways
Several signaling pathways have been identified as being modulated by this compound in the context of liver protection.
PI3K-Akt Signaling Pathway
The PI3K-Akt signaling pathway is crucial for cell survival and proliferation. Studies have indicated that this pathway may be one of the primary targets for this compound in the prevention and treatment of non-alcoholic fatty liver disease (NAFLD).[7][8] this compound has been observed to inhibit the expression of AKT1, a key component of this pathway.[7][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and apoptosis. Inhibition of the MAPK pathway has been shown to decrease hepatocyte apoptosis and improve hepatic fibrosis in NAFLD.[7] this compound has been found to inhibit the expression of MAPK1, suggesting its therapeutic potential in modulating this pathway.[7][8]
Keap1/Nrf2 Signaling Pathway
The Keap1/Nrf2 pathway is a major regulator of the cellular antioxidant response. Recent studies have revealed that this compound can activate this pathway, leading to the enhanced transcription of downstream antioxidant proteins.[9][10] Molecular docking studies have shown that this compound can competitively bind to Keap1, promoting the dissociation and nuclear translocation of Nrf2.[9][10] This activation of the Nrf2-mediated defense against lipid peroxidation is a key mechanism of this compound's hepatoprotective action.[9]
Experimental Evidence: In Vitro and In Vivo Studies
The hepatoprotective effects of this compound have been documented in various experimental models.
In Vitro Studies
Studies using cultured liver cells, such as HepG2, have provided valuable insights into the direct effects of this compound on hepatocytes.[11][12] For example, this compound has been shown to protect rat hepatocytes from carbon tetrachloride (CCl4)-induced toxicity.[2][13] Furthermore, it has been observed to reduce tertiary butyl hydroperoxide (t-BHP)-induced malondialdehyde (MDA) production in rat hepatocytes, a marker of lipid peroxidation.[2]
In Vivo Studies
Animal models have been instrumental in demonstrating the in vivo efficacy of this compound. In a study on broiler chickens with CCl4-induced liver injury, administration of a Cynara scolymus extract showed a moderate hepatoprotective effect by reducing serum levels of aspartate aminotransferase (AST).[14] Another study investigating acetaminophen-induced acute liver injury found that this compound administration alleviated liver damage.[9] Research on NAFLD models has shown that this compound can reduce fat deposition in liver cells and decrease the levels of alanine (B10760859) aminotransferase (ALT) and AST.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the hepatoprotective effects of this compound.
Table 1: Effects of this compound on Liver Enzymes
| Model System | Toxin/Condition | This compound/Extract Dose | Outcome | Reference |
| NAFLD Model Cells | Excessive Lipid Accumulation | Not Specified | Reduced ALT and AST levels | [7][8] |
| Broiler Chickens | Carbon Tetrachloride (CCl4) | 0.5 g/kg of extract | Reduced AST levels | [14] |
| Human Clinical Trials (Artichoke Extract) | General Liver Support | > 500 mg artichoke extract | Decreased ALT and AST | [6] |
Table 2: Antioxidant and Anti-inflammatory Effects of this compound
| Model System | Toxin/Condition | This compound/Extract Dose | Outcome | Reference |
| Rat Hepatocytes | t-BPH induced MDA production | 3 µM | Reduced MDA production | [2] |
| Human T-cell leukemia (MT-2) cells | HIV-1 replication | 25 µM | Inhibition of HIV-1 replication | [2] |
| 3T3 cells | Oxidative stress (Fe2+ and AAPH) | 51 µM and 45 µM respectively | Inhibited oxidative stress | [2] |
Experimental Protocols
In Vitro Hepatotoxicity Assay
-
Cell Line: Primary rat hepatocytes or HepG2 human liver cancer cell line.[6][11]
-
Toxin Induction: Cells are exposed to a hepatotoxic agent such as carbon tetrachloride (CCl4) or tertiary butyl hydroperoxide (t-BHP).[2][6]
-
Treatment: Cells are co-treated with varying concentrations of this compound.
-
Assessment:
-
Cell Viability: Measured using assays like the MTT assay.[11][12]
-
Liver Enzyme Leakage: Levels of ALT and AST in the culture medium are quantified as markers of hepatocellular injury.[15][16]
-
Oxidative Stress Markers: Measurement of intracellular reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde (MDA).[2]
-
In Vivo Model of Acute Liver Injury
-
Animal Model: Male Sprague-Dawley rats or broiler chickens.[14][17]
-
Induction of Liver Injury: A single intraperitoneal injection of a hepatotoxin like CCl4 or an overdose of acetaminophen.[9][14]
-
Treatment: Animals are pre-treated or co-treated with this compound or artichoke extract orally for a specified duration.
-
Assessment:
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes (ALT, AST, ALP) and bilirubin.[15][16][18]
-
Antioxidant Status: Liver tissue homogenates are analyzed for the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and levels of glutathione.[19]
-
Histopathological Analysis: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of necrosis, inflammation, and steatosis.[20][21][22]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Artichoke for Liver Health [bwell.com.cy]
- 5. jhdcorp.com [jhdcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of this compound for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of this compound for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cynarin alleviates acetaminophen-induced acute liver injury through the activation of Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cynarin alleviates acetaminophen-induced acute liver injury through the activation of Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. mattioli1885journals.com [mattioli1885journals.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Biochemical markers in diagnosis of Liver DIsease | PPT [slideshare.net]
- 16. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. researchgate.net [researchgate.net]
- 18. virogates.com [virogates.com]
- 19. drgorkem.com [drgorkem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Histopathological evaluation of liver fibrosis and cirrhosis regression - PMC [pmc.ncbi.nlm.nih.gov]
Cynarine's Potential as an Anti-Hyperlipidemic Compound: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a primary risk factor for cardiovascular diseases. Current therapeutic strategies, while effective, can be associated with side effects, prompting the search for novel, well-tolerated anti-hyperlipidemic agents. Cynarine (B160887) (1,3-O-dicaffeoylquinic acid), a bioactive compound predominantly found in artichoke (Cynara scolymus), has emerged as a promising candidate. This technical guide provides an in-depth review of the current evidence supporting this compound's potential as an anti-hyperlipidemic compound. We will explore its molecular mechanisms of action, supported by signaling pathway diagrams, summarize quantitative data from key preclinical and clinical studies in structured tables, and provide detailed experimental protocols for the methodologies cited.
Molecular Mechanisms of Action
This compound and related compounds in artichoke leaf extract (ALE) exert their lipid-lowering effects through a multi-targeted mechanism, primarily involving the regulation of cholesterol biosynthesis, uptake, and excretion. The key pathways identified are the inhibition of HMG-CoA reductase, modulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), and activation of AMP-activated protein kinase (AMPK).
Inhibition of Cholesterol Biosynthesis
The rate-limiting step in cholesterol synthesis is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. Artichoke extracts have been shown to inhibit this crucial step.[1][2] While some studies suggest an indirect modulation rather than direct competitive inhibition[1][3], the net effect is a reduction in hepatic cholesterol production. The flavonoid luteolin, also present in artichoke, has been identified as a significant contributor to this inhibitory effect, more so than this compound itself in some assays.[1]
Modulation of SREBP-2 and AMPK Signaling
Recent studies have elucidated the role of this compound-containing extracts in modulating key signaling pathways that regulate lipid homeostasis.
-
SREBP-2 Downregulation: Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcription factor that controls the expression of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor.[4] Aqueous artichoke extracts have been shown to decrease the expression of SREBP-2, leading to a coordinated downregulation of the cholesterol biosynthesis machinery.[5]
-
AMPK Activation: AMP-activated protein kinase (AMPK) is a central energy sensor in cells. Its activation promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like cholesterol and fatty acid synthesis).[5] Phosphorylation (activation) of AMPK can inhibit HMG-CoA reductase activity.[5] Artichoke bract extract has been found to increase the phosphorylation of AMPK (p-AMPK), suggesting a mechanism for both reduced cholesterol synthesis and improved hepatic lipid accumulation.[5][6]
Quantitative Data from Preclinical and Clinical Studies
The anti-hyperlipidemic effects of this compound and artichoke extracts have been quantified in numerous studies. The following tables summarize the key findings.
Table 1: Summary of Human Clinical Trials
| Study Population | Intervention & Dosage | Duration | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Change in Triglycerides (TG) | Reference |
| 75 healthy adults with mild-moderate hypercholesterolemia | Standardized Artichoke Leaf Extract (ALE), 1280 mg/day | 12 weeks | -4.2% (vs. +1.9% in placebo, p=0.025) | No significant difference | No significant difference | No significant difference | [7][8] |
| Overweight volunteers with impaired fasting glycemia | Ethanol extract of flowering heads, 200 mg 3x/day | 8 weeks | -6.3% | Not Reported | Not Reported | No effect | [9] |
| Meta-analysis of 9 trials (702 subjects) | Artichoke Extracts | Varied | WMD: -17.6 mg/dL (p<0.001) | WMD: -14.9 mg/dL (p=0.011) | No significant alteration | WMD: -9.2 mg/dL (p=0.011) | [9][10] |
WMD: Weighed Mean Difference
Table 2: Summary of Animal Studies
| Animal Model | Intervention & Dosage | Duration | Key Lipid Profile Outcomes | Other Relevant Outcomes | Reference |
| Hyperlipidemic Mice (High-Fat, High-Sucrose Diet) | Aqueous Artichoke Bract Extract (AE), 200 mg/kg/day | 8 weeks | Significant ↓ in TC, TG, LDL-C; Significant ↑ in HDL-C | Reduced body weight and liver steatosis; Lowered MDA levels | [5][11] |
| Wistar Rats (Cholesterol-Enriched Diet) | Aqueous leaf extract, 300 mg/kg/day | 30 days | TC: -51.9%; LDL-C: -54.8% | No effect on HDL-C or VLDL-C | [9] |
| Rats (High Cholesterol Diet) | ALE, 1.5 g/kg/day | 2 weeks (on diet for 4 weeks) | Significant ↓ in serum TC and TG | ↓ in hepatic and cardiac MDA levels; ↑ in hepatic vitamin E and GSH-Px | [12] |
MDA: Malondialdehyde (marker of oxidative stress); GSH-Px: Glutathione Peroxidase
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the literature on this compound's anti-hyperlipidemic effects.
Protocol: Randomized Controlled Trial in Humans
-
Subject Recruitment: Screen adults for mild to moderate hypercholesterolemia (e.g., total plasma cholesterol in the range of 6.0-8.0 mmol/L) with no other significant health issues.[7]
-
Randomization: Employ a double-blind, placebo-controlled design. Randomly assign participants to receive either the standardized artichoke leaf extract (e.g., 1280 mg/day) or a matched placebo.[2][7]
-
Intervention Period: Administer the treatment for a predefined period, typically 8-12 weeks.[7][9]
-
Data Collection: Collect fasting blood samples at baseline and at the end of the trial period.
-
Biochemical Analysis: Analyze plasma samples for a full lipid profile, including total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides, using standard enzymatic methods.
-
Statistical Analysis: Compare the changes in lipid parameters between the treatment and placebo groups using appropriate statistical tests (e.g., t-test or ANCOVA). A p-value < 0.05 is typically considered significant.
Protocol: In Vivo Hyperlipidemic Animal Model
-
Animal Model: Use standard laboratory rodents, such as Wistar rats or C57BL/6 mice.[5][9]
-
Induction of Hyperlipidemia: Feed animals a high-fat, high-sucrose, or high-cholesterol diet for a period of 4-8 weeks to induce a hyperlipidemic state.[5][12]
-
Treatment Groups: Divide animals into groups: (1) Normal control (standard diet), (2) Hyperlipidemic control (high-fat diet), (3) Treatment group (high-fat diet + this compound/ALE at specified doses, e.g., 200 mg/kg), and (4) Positive control (high-fat diet + a standard drug like fenofibrate).[5]
-
Administration: Administer the extract or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks).[5]
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for plasma lipid analysis. Harvest liver tissue for histological examination (to assess steatosis) and biochemical analysis (e.g., MDA levels for oxidative stress).[5]
-
Analysis: Perform enzymatic assays for plasma lipids and liver homogenates. Use Western blotting or RT-qPCR on liver tissue to quantify the expression of key proteins and genes (p-AMPK, SREBP-2, HMG-CoA-R).
Protocol: In Vitro Gene Expression Analysis in HepG2 Cells
-
Cell Culture: Culture human hepatoma (HepG2) cells in a suitable medium (e.g., DMEM) until they reach approximately 80% confluency. HepG2 cells are a well-established model for studying hepatic lipid metabolism.[5]
-
Treatment: Seed cells into culture plates. After allowing them to adhere, treat the cells with various concentrations of this compound, other purified polyphenols, or a full artichoke extract (e.g., 0.15 to 0.45 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., PBS).[5]
-
RNA Extraction & RT-qPCR: Lyse the cells and extract total RNA using a commercial kit. Synthesize cDNA from the RNA template. Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., SREBP-2, HMGCR, PCSK9) and a housekeeping gene for normalization.
-
Protein Extraction & Western Blot: Lyse a separate set of treated cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., p-AMPK, SREBP-2). Use a secondary antibody linked to a detection system to visualize and quantify protein bands.
-
Data Analysis: Calculate the relative fold change in gene or protein expression compared to the vehicle control group.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential of this compound, primarily as a key component of artichoke leaf extract, as an effective anti-hyperlipidemic agent. Its multifaceted mechanism of action—targeting cholesterol synthesis via HMG-CoA reductase inhibition and modulating the master regulatory pathways of AMPK and SREBP-2—positions it as a compelling candidate for further drug development.[1][5][9] Clinical data, including a meta-analysis, confirms a modest but statistically significant reduction in total cholesterol, LDL-C, and triglycerides.[7][10]
For drug development professionals, the key takeaways are:
-
Multi-Target Efficacy: Unlike single-target drugs, this compound-containing extracts offer a broader, more holistic approach to lipid management.
-
Favorable Safety Profile: Artichoke extract is generally well-tolerated with no serious side effects reported in short and medium-term trials.[9]
-
Potential for Adjuvant Therapy: Its mechanism may be synergistic with existing therapies like statins, although this requires further clinical investigation.
Future research should focus on isolating the specific contributions of this compound versus other compounds like luteolin, conducting long-term clinical trials to establish efficacy and safety over extended periods, and exploring optimal formulations to enhance bioavailability. Continued investigation into these areas will be crucial for translating the promise of this compound into a clinically approved therapeutic for hyperlipidemia and associated cardiovascular diseases.
References
- 1. Inhibition of cholesterol biosynthesis in primary cultured rat hepatocytes by artichoke (Cynara scolymus L.) extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. paulogentil.com [paulogentil.com]
- 4. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Cynara scolymus L. Bract Extract on Lipid Metabolism Disorders Through Modulation of HMG-CoA Reductase, Apo A-1, PCSK-9, p-AMPK, SREBP-2, and CYP2E1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Artichoke leaf extract (Cynara scolymus) reduces plasma cholesterol in otherwise healthy hypercholesterolemic adults: a randomized, double blind placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of artichoke leaf extract on hepatic and cardiac oxidative stress in rats fed on high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Bioavailability and Metabolism of Cynarine in vivo
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cynarine (B160887), or 1,3-di-O-caffeoylquinic acid, is a primary bioactive compound found in artichoke (Cynara scolymus L.). It is recognized for a range of pharmacological activities, including hepatoprotective and choleretic effects. Understanding its bioavailability and metabolic fate is critical for the development of this compound-based therapeutics and the validation of its traditional uses. This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental pathways. The data indicate that intact this compound has low oral bioavailability, undergoing significant first-pass metabolism. It is primarily hydrolyzed into caffeoylquinic acid derivatives, which are then absorbed, further metabolized through methylation and conjugation, and excreted.
Bioavailability of this compound
Studies suggest that this compound itself is not readily absorbed in its intact form after oral administration. Instead, it undergoes rapid metabolism, likely in the gastrointestinal tract and liver. The systemic circulation primarily contains its metabolites rather than the parent compound. This suggests a high first-pass metabolism, leading to low oral bioavailability of intact this compound[1][2][3].
After ingestion of artichoke extracts, this compound and other caffeoylquinic acids are generally not detected in human plasma[2]. However, their metabolites, such as caffeic acid and ferulic acid, are found in considerable concentrations, indicating that the biological effects may be attributable to these metabolic products[2][3].
Quantitative Pharmacokinetic Data
Quantitative data on the pharmacokinetics of intact this compound following intravenous administration in rats provides insight into its distribution and clearance. Oral administration data is scarce for the parent compound due to its extensive metabolism.
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats (Intravenous Administration)
| Parameter | Value | Unit | Citation |
|---|---|---|---|
| Clearance (Cl) | 7 | ml/min/Kg | [1] |
| Volume of Distribution (Vd) | 0.1 | l/Kg |[1] |
This high clearance rate supports the hypothesis of significant liver metabolism and a high first-pass effect, which would result in low oral bioavailability[1].
Metabolism of this compound
The in vivo biotransformation of this compound is a multi-step process involving both Phase I and Phase II metabolic reactions[4]. The primary metabolic pathway involves the hydrolysis of the ester bonds of this compound, followed by further modification of the resulting caffeic acid moieties.
-
Hydrolysis: this compound (1,3-di-O-caffeoylquinic acid) is hydrolyzed into mono-caffeoylquinic acids (like chlorogenic acid) and caffeic acid.
-
Phase I Metabolism: The liberated caffeic acid undergoes further Phase I reactions, primarily methylation, to form metabolites like ferulic acid and isoferulic acid[3].
-
Phase II Conjugation: Caffeic acid and its methylated derivatives are then conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds for excretion[3].
-
Hydrogenation: Dihydrocaffeic acid and dihydroferulic acid have also been identified as metabolites, suggesting hydrogenation of the caffeic acid side chain, likely by the gut microbiota[3].
Peak plasma concentrations of the initial metabolites (caffeic acid, ferulic acid) are reached rapidly, typically within an hour of administration, while metabolites requiring gut microbiota activity (dihydrocaffeic acid) appear much later, with peak concentrations observed after 6-7 hours[3].
Identified Metabolites
In vivo studies have successfully identified several key metabolites of this compound and other caffeoylquinic acids derived from artichoke extract.
Table 2: Major Metabolites of this compound Identified in vivo
| Metabolite | Parent Class | Metabolic Reaction | Citation |
|---|---|---|---|
| Caffeic Acid (CA) | Caffeoylquinic Acid | Hydrolysis | [3] |
| Ferulic Acid (FA) | Caffeoylquinic Acid | Hydrolysis, Methylation | [2][3] |
| Isoferulic Acid (IFA) | Caffeoylquinic Acid | Hydrolysis, Methylation | [2][3] |
| Dihydrocaffeic Acid (DHCA) | Caffeoylquinic Acid | Hydrolysis, Hydrogenation | [2][3] |
| Dihydroferulic Acid (DHFA) | Caffeoylquinic Acid | Hydrolysis, Methylation, Hydrogenation | [2][3] |
| Glucuronide & Sulfate Conjugates | Various | Glucuronidation, Sulfation |[3] |
Experimental Protocols
The determination of this compound and its metabolites in vivo requires sensitive and validated analytical methods, typically involving solid-phase extraction followed by high-performance liquid chromatography (HPLC).
Protocol: this compound Determination in Rat Plasma[1]
-
Subjects: Wistar rats (280-300 g body weight).
-
Administration: Intravenous injection.
-
Sample Collection: Blood samples collected at various time points post-administration.
-
Sample Preparation (Solid-Phase Extraction):
-
A 70 µl aliquot of rat plasma is mixed with 30 µl of Tris/HCL buffer (pH 8.75; 2M).
-
20 mg of alumina (B75360) is added, and the mixture is shaken for 5 minutes.
-
The sample is centrifuged at 10,000 g for 5 minutes.
-
The resulting precipitate is washed once with 1 ml of water.
-
This compound is eluted from the alumina with 70 µl of phosphoric acid (0.4 M), followed by shaking and centrifugation (10,000 g, 5 min).
-
-
Analytical Method (HPLC-UV):
-
Apparatus: Varian chromatographic apparatus.
-
Injection Volume: 20 µl of the final eluate.
-
Mobile Phase: Delivered at a flow rate of 1.3 ml/min.
-
Detection: Ultraviolet (UV) detection.
-
Quantification: Calibration curves were generated by plotting peak area versus known concentrations of this compound added to drug-free rat plasma (concentration range: 0.038 - 1.25 µg/ml). The lower limit of quantification (LOQ) was established at 0.038 µg/ml.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the primary biotransformation pathway of this compound in vivo.
Caption: Metabolic pathway of this compound in vivo.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines a typical workflow for analyzing this compound in biological samples.
Caption: Experimental workflow for this compound pharmacokinetic analysis.
Conclusion and Future Directions
The available in vivo data robustly indicate that this compound is a prodrug. Its therapeutic effects are likely mediated by its metabolites, such as caffeic acid and ferulic acid, which are absorbed into the systemic circulation[2][3]. The rapid clearance and extensive first-pass metabolism of the parent compound underscore the importance of focusing on its metabolic profile when evaluating its pharmacological activity[1].
Future research should aim to:
-
Obtain a complete quantitative pharmacokinetic profile for orally administered this compound and its major metabolites in human subjects.
-
Elucidate the specific enzymes responsible for this compound hydrolysis and subsequent metabolism.
-
Investigate the pharmacological activities of individual this compound metabolites to better understand the compound's overall therapeutic effect.
-
Develop novel formulation strategies to potentially enhance the bioavailability of this compound or its key active metabolites.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. Artichoke, Cynarin and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Beyond the Artichoke: A Technical Guide to Alternative Botanical Sources of Cynarine
For Immediate Release
[Shanghai, China – December 19, 2025] – While the globe artichoke (Cynara scolymus) is the most well-known source of the bioactive compound cynarine (B160887), a comprehensive review of scientific literature reveals several other promising botanical sources. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of these alternative sources, complete with quantitative data, detailed experimental protocols for this compound quantification, and an exploration of its associated signaling pathways.
Executive Summary
This compound (1,3-O-dicaffeoylquinic acid) is a hydroxycinnamic acid derivative lauded for its potential therapeutic effects, including hepatoprotective, choleretic, and lipid-lowering properties. The quest for novel and potent sources of this compound has led to the investigation of various plant species, primarily within the Asteraceae family. This guide consolidates current knowledge on this compound distribution beyond the artichoke, with a particular focus on sunflower sprouts (Helianthus annuus), which have demonstrated a remarkably high concentration of the compound. Furthermore, we present a standardized methodology for this compound quantification and visualize its known molecular signaling pathways to aid in future research and development.
Alternative Botanical Sources of this compound
While the Cynara genus, including the globe artichoke and cardoon (Cynara cardunculus), remains a primary source, several other members of the Asteraceae family have been identified as containing this compound.[1][2]
Table 1: Quantitative Analysis of this compound in Various Botanical Sources
| Plant Species | Family | Plant Part | This compound Content | Reference(s) |
| Helianthus annuus | Asteraceae | Sprouts | > 8% (w/w) | [3] |
| Inula viscosa | Asteraceae | Leaves | Presence confirmed | [4] |
| Cynara scolymus | Asteraceae | Leaves | ~1.5% in methanolic extracts | [5] |
Note: The this compound content in Inula viscosa has been confirmed, but specific quantitative data from the reviewed sources is not available.
Sunflower sprouts, in particular, emerge as a highly promising alternative, exhibiting a this compound content that is reported to be significantly higher than that found in artichoke leaves.[3] The presence of this compound has also been confirmed in Inula viscosa, a medicinal plant used in traditional medicine.[4] Further investigation into other genera within the Asteraceae family, such as Centaurea and Saussurea, may reveal additional sources, although current literature more frequently reports the presence of the related compound, cynaropicrin, in these species.[6]
Experimental Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
The following protocol provides a standardized method for the extraction and quantification of this compound from plant material, adapted from methodologies described for biological samples.[7][8]
1. Sample Preparation (Solid-Phase Extraction):
-
Homogenize fresh or dried plant material to a fine powder.
-
Perform an extraction with a suitable solvent, such as a methanol:water mixture (e.g., 1:1, v/v).
-
Centrifuge the extract to pellet solid debris.
-
Purify the supernatant using a solid-phase extraction (SPE) cartridge (e.g., Alumina) to remove interfering compounds.
-
Elute this compound from the SPE cartridge using an appropriate solvent (e.g., 0.4 M phosphoric acid).
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water, methanol, and acetic acid (e.g., 78.5:20:2.5, v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 316 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a stock solution of a certified this compound standard in a methanol:water mixture.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extracts and determine the this compound concentration by interpolating the peak area from the calibration curve.
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic applications.
1. Anti-inflammatory Pathway via MKP-3 Upregulation:
In endothelial cells, this compound has been shown to suppress the inflammatory response induced by lipopolysaccharides (LPS). It achieves this by upregulating Mitogen-activated Protein Kinase Phosphatase 3 (MKP-3), a negative regulator of the inflammatory cascade.[9] This mechanism helps to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and pro-inflammatory mediators.
2. Downregulation of Inducible Nitric Oxide Synthase (iNOS):
This compound has been demonstrated to downregulate the expression of inducible nitric oxide synthase (iNOS) in human coronary artery smooth muscle cells.[10] Overexpression of iNOS is associated with inflammatory conditions. By inhibiting iNOS, this compound can mitigate inflammation-related vascular damage.
Conclusion and Future Directions
The identification of this compound in plants beyond the traditional Cynara genus, particularly the high concentrations found in sunflower sprouts, opens new avenues for the natural sourcing of this valuable bioactive compound. The provided experimental protocol offers a robust framework for the accurate quantification of this compound in diverse plant matrices. Furthermore, the elucidation of its signaling pathways provides a molecular basis for its therapeutic potential.
Future research should focus on:
-
Screening a wider range of species within the Asteraceae family to identify novel, high-yield sources of this compound.
-
Optimizing extraction and purification protocols for each specific plant matrix to maximize this compound yield and purity.
-
Conducting further preclinical and clinical studies to fully elucidate the therapeutic efficacy and safety of this compound from these alternative sources.
This guide serves as a foundational resource for the scientific community to advance the research and development of this compound-based therapeutics.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Artichoke - Cynara scolymus- Database file in the Tropical Plant Database for herbal remedies [rain-tree.com]
- 3. A review of phytochemistry, metabolite changes, and medicinal uses of the common sunflower seed and sprouts (Helianthus annuus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Artichoke, Cynarin and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. latamjpharm.org [latamjpharm.org]
- 9. Cynarin attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artichoke, Cynarin and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells [agris.fao.org]
Cynarine's Interaction with Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cynarine (B160887), a biologically active phenolic compound predominantly found in artichoke (Cynara scolymus L.), has attracted considerable scientific interest due to its diverse pharmacological properties.[1][2] These include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[3][4][5] This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's bioactivity, with a focus on its interactions with key cellular signaling pathways. It is designed to be a comprehensive resource, presenting quantitative data, experimental methodologies, and visual representations of these complex biological processes.
Modulation of Inflammatory Pathways
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has demonstrated significant anti-inflammatory effects by targeting the NF-κB and MAPK signaling cascades.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor protein IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7]
This compound intervenes in this process by preventing the degradation of IκBα. Studies have shown that in human mesenchymal stem cells, this compound pretreatment significantly inhibits the phosphorylation of the NF-κB p65 subunit and enhances the expression of IκBα.[3] This action effectively halts the nuclear translocation of p65, leading to a downstream reduction in the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][8] Similar inhibitory effects on the NF-κB pathway have been observed in LPS-stimulated endothelial cells.[7][9]
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Nrf‐2/ROS/NF‐κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Nrf-2/ROS/NF-κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cynarin attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Anti-Cancer Potential of Cynarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynarine (B160887), a bioactive dicaffeoylquinic acid derivative predominantly found in artichoke (Cynara scolymus), has garnered scientific interest for its therapeutic properties, including antioxidant and anti-inflammatory effects. Emerging preclinical evidence suggests that this compound may also possess significant anti-cancer potential. This technical guide provides an in-depth overview of the preliminary studies investigating the anti-proliferative and pro-apoptotic effects of this compound on various cancer cell lines. The document details the experimental methodologies employed in these studies, presents quantitative data on this compound's efficacy, and elucidates its putative mechanisms of action through the modulation of key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Data Presentation
The anti-cancer effects of this compound have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative findings from these preliminary in vitro studies, focusing on cell viability, apoptosis induction, and the modulation of key apoptotic regulatory proteins.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Cell Viability Reduction | IC50 (µM) | Citation(s) |
| MCF-7 | Breast Cancer | MTT | 180 | 72 | 56.2% | 180 | [1] |
| MDA-MB-231 | Breast Cancer | MTT | 160 | 72 | 67.3% | 160 | [1] |
| HeLa | Cervical Cancer | MTT | 75 | 72 | Growth and proliferation decreased | >400 | |
| Leukemic cells | Leukemia | Not Specified | Not Specified | Not Specified | ~20% cytotoxic effect | Not Determined |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells | Citation(s) |
| MCF-7 | Breast Cancer | Annexin V-PI | 180 | 72 | 42.94% | [1] |
| MDA-MB-231 | Breast Cancer | Annexin V-PI | 160 | 72 | 68.67% | [1] |
| MCF 10A (non-cancerous) | Breast Epithelium | Annexin V-PI | 550 | 72 | 7.15% | [1] |
Table 3: Modulation of Apoptotic Regulatory Proteins by this compound
| Cell Line | Cancer Type | Protein | Method | This compound Treatment | Observation | Citation(s) |
| MCF-7 | Breast Cancer | Bcl-2 | Western Blot | 180 µM for 72h | Downregulation | [1] |
| MDA-MB-231 | Breast Cancer | Bcl-2 | Western Blot | 160 µM for 72h | Downregulation | [1] |
| MCF 10A (non-cancerous) | Breast Epithelium | Bcl-2 | Western Blot | 550 µM for 72h | No significant inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies on this compound's anti-cancer potential.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from a dose-response curve.
MTT Assay for Cell Viability.
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using a gentle enzyme like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)
-
Annexin V-PI Apoptosis Assay.
Colony Forming Assay
This in vitro cell survival assay measures the ability of a single cell to grow into a colony.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) to ensure colonies grow from single cells.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution like methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blotting
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p-p65, p-STAT3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
Preliminary evidence suggests that this compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Bcl-2 Family-Mediated Apoptosis
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. A key aspect of their function is the balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Studies have shown that this compound can downregulate the expression of the anti-apoptotic protein Bcl-2 in breast cancer cells, thereby shifting the balance towards apoptosis.[1]
This compound induces apoptosis via Bcl-2.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and chemoresistance. Some studies on related compounds and in non-cancer contexts suggest that this compound may inhibit the NF-κB pathway. This inhibition is thought to occur by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of target genes.
References
Methodological & Application
Application Note: Quantification of Cynarine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cynarine (B160887) (1,3-dicaffeoylquinic acid) is a biologically active phenolic compound predominantly found in artichoke (Cynara scolymus L.).[1][2] It is known for its choleretic, hepatoprotective, and antioxidant properties.[3] Accurate and precise quantification of this compound in various matrices, including biological samples and plant extracts, is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Experimental Protocols
Sample Preparation
The sample preparation method should be chosen based on the matrix. Below are protocols for plasma and plant extracts.
1.1. Solid-Phase Extraction (SPE) for Plasma Samples [1][3]
This method is suitable for cleaning up biological samples like plasma to remove interfering substances.[1][3]
-
Materials:
-
Rat plasma
-
Tris/HCl buffer (2M, pH 8.75)
-
Phosphoric acid (0.4 M)
-
Water (ultrapure)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
In a microcentrifuge tube, mix 70 µL of rat plasma with 30 µL of Tris/HCl buffer (pH 8.75; 2M).
-
Add 20 mg of alumina to the mixture.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Discard the supernatant. Wash the precipitate with 1 mL of water and centrifuge again.
-
To elute this compound, add 70 µL of phosphoric acid (0.4 M) to the precipitate.
-
Vortex for 5 minutes and then centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant and inject a 20 µL aliquot into the HPLC system.
-
1.2. Liquid-Liquid Extraction (LLE) for Plasma Samples [4]
-
Materials:
-
Plasma sample
-
Ethyl acetate (B1210297)
-
-
Protocol:
-
Mix the plasma sample with ethyl acetate.
-
Vortex thoroughly to ensure proper mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the ethyl acetate (organic) layer containing the analyte.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
1.3. Extraction from Plant Material (Artichoke Leaves) [5][6]
-
Materials:
-
Dried and powdered artichoke leaves
-
80% Methanol (B129727) or 50% Acetone (B3395972) solution
-
Ultrasonic bath
-
Centrifuge or filtration apparatus
-
-
Protocol:
-
Weigh a suitable amount of powdered plant material.
-
Add a specific volume of 80% methanol or 50% acetone solution.
-
Ultrasonicate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20 minutes) to enhance extraction.[6]
-
Centrifuge the mixture at a high speed (e.g., 6000 rpm) for 5 minutes or filter to separate the solid and liquid phases.[6]
-
The supernatant/filtrate can be directly injected or further diluted with the mobile phase before HPLC analysis.
-
Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 0.1 mg/mL in a 1:1 (v/v) mixture of methanol and water.[1]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to create a calibration curve over the desired concentration range (e.g., 0.038 - 1.25 µg/mL or 31.5 - 73.5 µg/mL).[1][7]
HPLC Chromatographic Conditions
Two different sets of chromatographic conditions are presented below, which can be adapted based on the available equipment and specific application.
Method 1: For Biological Samples [1]
-
HPLC System: A ternary pumping unit with a UV detector.
-
Column: Ib-Sil ODS (250 mm x 4.6 mm, 5 µm dp) reversed-phase column.
-
Mobile Phase: A mixture of water, methanol, and acetic acid in a ratio of 78.5:20:2.5 (v/v/v).
-
Flow Rate: 1.3 mL/min.
-
Detection Wavelength: 316 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (18-25 °C).
Method 2: For Plant Extracts [7]
-
HPLC System: HPLC with a Photodiode Array (PDA) detector.
-
Column: Shim-pack GISS C18 column (2.1 mm x 100 mm, 1.9 µm particle size).
-
Mobile Phase: A mixture of methanol and 5% acetic acid solution in a ratio of 10:90 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 325 nm.
-
Column Temperature: 30 °C.
Data Presentation
The performance of the HPLC method for this compound quantification is summarized in the tables below.
Table 1: Linearity and Sensitivity of this compound Quantification
| Method Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Biological Samples[1] | 0.038 - 1.25 | 0.9961 | 0.02 | 0.038 |
| Biological Samples[4] | 1.5625 - 50.0 | 0.9989 | 0.75 | 2.25 |
| Plant Extracts[7] | 31.5 - 73.5 | 0.9998 | 0.64 | 1.93 |
Table 2: Accuracy and Precision of this compound Quantification in Plasma
| Method Reference | Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) | CV% (Precision) | Bias% (Accuracy) | Recovery% |
| [1] | 0.039 | 0.04 | 4.80 | 2.56 | 63% - 76% |
| 0.078 | 0.09 | 5.42 | 15.38 | ||
| 0.625 | 0.65 | 2.21 | 4.00 | ||
| 1.25 | 1.33 | 1.08 | 6.40 | ||
| [4] | Not specified | Not specified | < 10% (Intra- and Inter-day) | Not specified | 67% |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure of this compound.
Caption: Experimental workflow for the quantification of this compound by HPLC.
Caption: Chemical structure of this compound.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]
- 6. Study on determination of cynarin in dietary supplement containing artichoke by high performance liquid chromatography [vjfc.nifc.gov.vn]
- 7. researchgate.net [researchgate.net]
Application Note: Ultrasound-Assisted Extraction of Cynarine from Plant Materials
Introduction
Cynarine (B160887) (1,3-di-O-caffeoylquinic acid) is a prominent bioactive phenolic compound found in various plant materials, most notably in artichoke (Cynara scolymus L.).[1][2][3] It is recognized for a range of therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective activities.[2][4][5] Efficiently extracting this compound from its natural sources is crucial for research, and the development of pharmaceuticals and nutraceuticals. Ultrasound-assisted extraction (UAE) has emerged as a green and efficient technique for this purpose, offering advantages such as reduced extraction time and lower solvent consumption compared to conventional methods.[6][7][8] This application note provides a detailed protocol for the ultrasound-assisted extraction of this compound from plant materials, along with a summary of key extraction parameters and expected yields based on recent studies.
Experimental Protocols
This section details a generalized protocol for the ultrasound-assisted extraction of this compound from plant materials, primarily focusing on artichoke leaves and burdock roots.
1. Pre-Extraction Preparation
-
Plant Material: Obtain fresh or dried plant material (e.g., artichoke leaves).
-
Washing and Drying: Thoroughly wash the fresh plant material with distilled water to remove any contaminants. Dry the material in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 0.5-1.0 mm particle size) using a laboratory mill.[9] This increases the surface area for efficient extraction.
-
Storage: Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
2. Ultrasound-Assisted Extraction (UAE) Procedure
-
Sample Preparation: Accurately weigh a specific amount of the powdered plant material (e.g., 5 g).
-
Solvent Addition: Place the weighed powder into an extraction vessel (e.g., a flask or beaker). Add the chosen extraction solvent at a specific solid-to-liquid ratio. Common solvents include ethanol-water mixtures (e.g., 50:50 v/v) or water.[6][10][11]
-
Ultrasonic Bath/Probe Setup:
-
Ultrasonic Bath: Place the extraction vessel in an ultrasonic water bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Ultrasonic Probe: Insert an ultrasonic probe directly into the solvent-sample mixture.
-
-
Sonication Parameters:
-
Set the desired ultrasound frequency (e.g., 35 kHz, 40 kHz, or 120 kHz).[6][11][12]
-
Set the ultrasound power (e.g., 120 W, 240 W, or a percentage of the maximum amplitude).[12][13] For probe systems, this may be set as amplitude (e.g., 67%).[13]
-
Set the extraction temperature (e.g., 44°C, 50°C, or 60°C).[3][6][11][13] The temperature can be controlled by the ultrasonic bath's heater or an external water circulator.
-
Set the extraction time (e.g., 10 minutes, 20 minutes, or 35 minutes).[3][6][8][11]
-
-
Extraction: Start the sonication process and run for the specified duration. For some applications, a pulsed mode may be used to reduce energy consumption.[13]
3. Post-Extraction Processing
-
Filtration/Centrifugation: After extraction, separate the solid plant residue from the liquid extract. This can be achieved by:
-
Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[9]
-
Drying and Storage: The concentrated extract can be further dried (e.g., freeze-drying or vacuum oven) to obtain a solid residue. Store the final extract at low temperatures (e.g., -20°C) for subsequent analysis.[15]
4. Analysis (Quantification of this compound)
-
The this compound content in the extract is typically quantified using High-Performance Liquid Chromatography (HPLC).[3][4][9]
Data Presentation: UAE Parameters for this compound Extraction
The following tables summarize quantitative data from various studies on the ultrasound-assisted extraction of this compound and related compounds from different plant sources.
Table 1: Optimized UAE Parameters for this compound and Related Compounds from Artichoke (Cynara scolymus L.)
| Parameter | Value | Plant Part | Target Compound(s) | Yield/Content | Reference |
| Solvent | 80:20 v/v Methanol:Water | Heads | Phenolic Compounds | 488.13 mg GAE/100g dm | [3] |
| Temperature | 60°C | Heads | Phenolic Compounds | 488.13 mg GAE/100g dm | [3] |
| Time | 20 min | Heads | Phenolic Compounds | 488.13 mg GAE/100g dm | [3] |
| Solid/Liquid Ratio | 1:50 g/mL | Heads | Phenolic Compounds | 488.13 mg GAE/100g dm | [3] |
| Solvent | 50:50% v/v Ethanol:Water | Leaves | Total Phenols | 7.22 mg/g dp | [10] |
| Temperature | 53.40°C | Leaves | Chlorogenic Acid | 10.05 ppm | [8] |
| Time | 35.18 min | Leaves | Chlorogenic Acid | 10.05 ppm | [8] |
| Ultrasound Power | 47.65% | Leaves | Chlorogenic Acid | 10.05 ppm | [8] |
GAE: Gallic Acid Equivalents; dm: dry matter; dp: dry plant
Table 2: Comparison of UAE Frequencies for this compound Extraction from Burdock (Arctium lappa L.) Roots
| Ultrasound Frequency | Temperature | Time | Solid/Liquid Ratio | This compound Yield (µg/g-DBR) | Reference |
| 40 kHz | 50°C | 10 min | 1:30 g/mL | 341.54 | [6][11] |
| 120 kHz | 50°C | 10 min | 1:30 g/mL | 376.47 | [6][11] |
| Shaking (120 rpm) | 50°C | 10 min | 1:30 g/mL | 330.44 | [6][11] |
DBR: Dried Burdock Root Powder
Visualizations
Experimental Workflow for Ultrasound-Assisted Extraction of this compound
Caption: Workflow for the ultrasound-assisted extraction of this compound.
Logical Relationship of Key UAE Parameters
Caption: Key parameters influencing the efficiency of this compound extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive Compounds, Health Benefits and Food Applications of Artichoke (Cynara scolymus L.) and Artichoke By-Products: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Bioactive Compounds from Artichoke and Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Aqueous Extraction of Chlorogenic Acid and Cynarin with the Impact of Inulin from Burdock (Arctium lappa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Green Extraction Methods on Antioxidant and Antimicrobial Properties of Artichoke (Cynara scolymus L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation of Cynarine from Cynara scolymus Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cynara scolymus L., commonly known as artichoke, is a plant rich in bioactive phenolic compounds, with cynarine (B160887) (1,5-dicaffeoylquinic acid) being one of the most significant.[1][2] this compound and other caffeoylquinic acid derivatives are known for their potential health benefits, including hepatoprotective, anti-cholestatic, and antioxidant properties.[1][2][3] Methanolic extracts of artichoke can contain approximately 1.5% this compound.[1] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from artichoke leaves, tailored for research and drug development applications.
Data Presentation
Table 1: Comparison of Different Extraction Methods for Phenolic Compounds from Cynara scolymus Leaves
| Extraction Method | Solvent/Enzyme | Key Parameters | This compound Yield/Content | Other Phenolic Content | Reference |
| Enzyme-Assisted Extraction | Pectinase (B1165727) | 5.2 U/mL, pH 4.6, 29°C | 156.3 ± 2.3 mg/kg of dry material | Chlorogenic Acid: 19.8 ± 1.4 mg/kg | [4][5] |
| Solid-Liquid Extraction (Soxhlet) | Ethanol (B145695):Water (9:1 v/v) | 40°C, 2 hours | Not specified | Not specified | [4] |
| Water Extraction | Water | 45-65°C, 1-2 hours, 2-3 times | Crude extract obtained | Not specified | [6] |
| Organic Solvent Extraction | Ethanol or Acetone (B3395972) solution | Not specified | Crude product purity > 20% | Not specified | [7] |
| Methanol (B129727) Extraction | Methanol | Cold maceration for 5 days | Not specified | Total Phenolics: 30.28 mg/g | [3] |
| Ultrasound-Assisted Extraction (UAE) | 50:50% v/v Ethanol:Water | Not specified | Not specified | Total Phenols: 7.22 ± 0.58 mg/g dp | [8] |
| Subcritical Water Extraction (SWE) | 100% Water | Increasing temperatures | Not specified | Total Phenols: 23.39 ± 1.87 mg/g dp | [8] |
Table 2: Purification Parameters for this compound Isolation
| Purification Method | Stationary Phase/Resin | Mobile Phase/Eluent | Resulting Purity | Reference |
| Macroporous Adsorption Resin Chromatography | Macroporous Adsorption Resin | 1. 10-18% Ethanol (for polyphenols) 2. 50-70% Ethanol (for this compound) | Crude product > 20% | [7] |
| High-Speed Counter-Current Chromatography | Bottom phase of n-hexane, ethyl acetate (B1210297), methanol, and aqueous solution | Top phase of the same solvent system | > 98% | [6] |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Not specified | Isolated individual compounds | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cynara scolymus Leaves
This protocol details three different methods for extracting this compound and other phenolic compounds from dried artichoke leaves.
1.1. Sample Preparation:
-
Obtain fresh leaves of Cynara scolymus L.
-
Dry the leaves until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (0.5-1.0 mm).[4]
1.2. Method A: Organic Solvent Extraction [7]
-
Extract the powdered leaves with an ethanol or acetone solution.
-
Combine the extract from two extraction cycles.
-
Concentrate the resulting extract solution at 60-70°C under reduced pressure (e.g., 50-300 mmHg) to a relative density of 1.2-1.3 g/cm³.[7]
-
Add water equivalent to 5 times the volume of the concentrated solution.
-
Stir the mixture and let it stand for 6 hours to allow for the precipitation of impurities.[7]
-
Filter the mixture using medium-speed filter paper to remove the precipitate.
-
Perform micro-filtration on the clear filtrate to obtain the final dialysis liquid for purification.[7]
1.3. Method B: Enzyme-Assisted Extraction [4][5]
-
Prepare a suspension of the dried leaf powder in a suitable buffer.
-
Add pectinase enzyme to a final concentration of 5.2 U/mL.
-
Adjust the pH of the mixture to 4.6.
-
Incubate the mixture at 29°C for the optimal duration as determined by preliminary experiments.
-
After incubation, centrifuge the mixture to separate the solid residue.
-
Collect the supernatant containing the extracted this compound.
1.4. Method C: Hot Water Extraction [6]
-
Take the pulverized artichoke leaves and add 4-10 times the amount of water.
-
Heat the mixture to 45-65°C and allow it to soak for 1-2 hours for extraction.
-
Repeat the extraction process 2-3 times.
-
Combine the extraction solutions and concentrate them under reduced pressure.
-
Extract the concentrated solution with ethyl acetate.
-
Recover the reagent from the ethyl acetate extract to obtain the crude extract.
Protocol 2: Purification of this compound
This section describes two methods for purifying this compound from the crude extract.
2.1. Method A: Macroporous Adsorption Resin Chromatography [7]
-
Adjust the pH of the crude extract (dialysis liquid from Protocol 1.2) to less than 6 using an acid.
-
Load the pH-adjusted extract onto a pre-equilibrated macroporous adsorption resin chromatographic column.
-
Wash the column with a 10-18% (v/v) ethanol solution to elute and remove other polyphenolic compounds.
-
Elute the this compound from the column using a 50-70% (v/v) ethanol solution.
-
Collect the eluant containing this compound.
-
Concentrate the this compound-containing eluant and allow it to crystallize to obtain moist this compound crystals.
-
Dry the moist crystals to get the crude this compound product (purity > 20%).
-
For higher purity, re-crystallize the crude product and dry the resulting crystals.
2.2. Method B: High-Speed Counter-Current Chromatography (HSCCC) [6]
-
Prepare a two-phase solvent system by thoroughly mixing n-hexane, ethyl acetate, methanol, and an aqueous solution. Allow the mixture to separate into two layers.
-
Use the bottom phase as the mobile phase and the top phase as the stationary phase.
-
Dissolve the crude extract (from Protocol 1.4) in a suitable solvent and inject it into the HSCCC instrument.
-
Perform the separation using the prepared solvent system.
-
Monitor the effluent online using an ultraviolet (UV) detector.
-
Collect the fractions corresponding to the this compound peak.
-
Concentrate the collected fractions at a reduced temperature and allow for crystallization.
-
Dry the crystals to obtain high-purity this compound (>98%).
Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound in the extracts.[8][9][10]
3.1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II system or equivalent, equipped with a photodiode array detector (PDA or DAD).[8]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[9]
-
Mobile Phase: A gradient of methanol and 0.3% aqueous formic acid or 5% acetic acid.[9][10]
-
Detection Wavelength: 313 nm for hydroxycinnamic acids like this compound.[8]
-
Injection Volume: 10 µL.[9]
3.2. Standard and Sample Preparation:
-
Prepare a stock solution of a this compound standard of known concentration in methanol or the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 30 to 75 µg/mL.[10]
-
Dissolve the purified this compound samples or dried extracts in the mobile phase, filter through a 0.45 µm membrane filter, and dilute to fall within the calibration range.[9]
3.3. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Record the chromatograms and the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound from Cynara scolymus leaves.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. researchgate.net [researchgate.net]
- 3. eujournal.org [eujournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of this compound and chlorogenic acid from Artichoke leaves (Cynara scolymus L.) and evaluation of antioxidant activity, antibacterial activity of extract | Semantic Scholar [semanticscholar.org]
- 6. CN102276465A - Method for purifying cynarin - Google Patents [patents.google.com]
- 7. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]
- 8. Chemical Profiling and Evaluation of Antioxidant Activity of Artichoke (Cynara cardunculus var. scolymus) Leaf By-Products’ Extracts Obtained with Green Extraction Techniques | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. vjol.info.vn [vjol.info.vn]
Enzyme-assisted extraction techniques for maximizing Cynarine yield
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Cynarine (B160887), a dicaffeoylquinic acid derivative primarily found in artichoke (Cynara cardunculus var. scolymus), is a bioactive compound of significant interest due to its potential therapeutic properties, including hepatoprotective and cholesterol-lowering effects.[1] Traditional solvent-based extraction methods for this compound can be time-consuming and may require harsh conditions that can degrade the target compound. Enzyme-assisted extraction (EAE) presents a green and efficient alternative by utilizing specific enzymes to break down the plant cell wall matrix, thereby facilitating the release of intracellular bioactive compounds like this compound.[2][3] This document provides detailed application notes and protocols for maximizing this compound yield using EAE techniques.
The primary mechanism of EAE involves the enzymatic hydrolysis of complex polysaccharides such as pectin (B1162225) and cellulose, which are major components of the plant cell wall.[3][4] This enzymatic degradation increases the permeability of the cell wall, allowing for more efficient extraction of this compound into the solvent.[4] Pectinases, in particular, have been shown to be highly effective in the extraction of phenolic compounds from artichoke biomass.[5][6]
Key Experimental Protocols
Protocol 1: Enzyme-Assisted Extraction of this compound from Artichoke Leaves
This protocol outlines a general procedure for the enzyme-assisted extraction of this compound from dried artichoke leaves.
Materials and Reagents:
-
Dried and powdered artichoke leaves (particle size <0.5 mm)
-
Pectinase (B1165727) (e.g., from Aspergillus niger)
-
Citrate (B86180) buffer (pH 4.6)
-
Ethanol (B145695) (96%)
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Weigh 10 g of dried artichoke leaf powder.
-
Enzymatic Treatment:
-
Enzyme Inactivation: Heat the mixture to 90°C for 5 minutes to inactivate the enzyme.
-
Extraction:
-
Cool the mixture to room temperature.
-
Add 900 mL of 96% ethanol to the mixture and extract for 120 minutes with agitation.[5]
-
-
Solid-Liquid Separation: Centrifuge the mixture at 5000 rpm for 15 minutes to separate the solid residue from the liquid extract.
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at 40°C until the solvent is completely removed.
-
Sample Reconstitution: Re-dissolve the dried extract in a known volume of methanol (B129727) for subsequent analysis.
-
Quantification: Analyze the this compound content in the extract using a validated HPLC method.
Protocol 2: HPLC Quantification of this compound
This protocol provides a method for the quantitative analysis of this compound in the obtained extracts.[7][8][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 322 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[10]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Filter the reconstituted extract from Protocol 1 through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the this compound concentration by constructing a calibration curve from the peak areas of the standards.
Data Presentation
The following tables summarize quantitative data from various studies on the enzyme-assisted extraction of this compound, providing a basis for comparison and optimization.
Table 1: Comparison of Different Enzymes for this compound Extraction
| Enzyme(s) | Plant Material | This compound Yield (mg/kg dry material) | Reference |
| Pectinase | Artichoke Leaves | 156.3 ± 2.3 | [5] |
| Cellulase | Not specified for this compound, general for phenolics | Yield increase of 31% for total phenolics | [11] |
| Pectinase, Cellulase, Tannase (Combination) | Pistachio Green Hull | 112% increase in total phenolic yield vs. solvent | [4] |
Table 2: Optimal Parameters for Pectinase-Assisted Extraction of this compound
| Parameter | Optimal Value | Reference |
| Enzyme Concentration | 5.2 U/mL | [5] |
| pH | 4.6 | [5] |
| Temperature | 29°C | [5] |
| Incubation Time | Not explicitly optimized, 120 min used in protocol | [5] |
| Solid-to-Liquid Ratio | 1:10 (initial suspension) | [5] |
Visualizations
Mechanism of Enzyme-Assisted Extraction
Caption: Mechanism of enzyme-assisted extraction of this compound.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
This compound Biosynthesis Pathway Relationship
Caption: Simplified relationship in the biosynthesis of this compound.[12][13]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. foodresearchlab.com [foodresearchlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the enzyme‐assisted aqueous extraction of phenolic compounds from pistachio green hull - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green Extraction of Phenolic Compounds from Artichoke By-Products: Pilot-Scale Comparison of Ultrasound, Microwave, and Combined Methods with Pectinase Pre-Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. latamjpharm.org [latamjpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. Study on determination of cynarin in dietary supplement containing artichoke by high performance liquid chromatography [vjfc.nifc.gov.vn]
- 10. vjol.info.vn [vjol.info.vn]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Macroporous Resin Chromatography for Cynarine Purification
Introduction
Cynarine (B160887) (1,3-dicaffeoylquinic acid) is a prominent bioactive phenolic compound found in artichoke (Cynara scolymus L.). It is known for its choleretic, hepatoprotective, and hypocholesterolemic properties. The purification of this compound from crude plant extracts is a critical step for its application in pharmaceutical and nutraceutical product development. Macroporous resin chromatography has emerged as an efficient, scalable, and cost-effective method for this purpose. This technique relies on the principle of adsorption, where target molecules are selectively retained by the resin from a complex mixture and later eluted using a suitable solvent. These application notes provide a detailed protocol for the purification of this compound from artichoke extracts using this method, including resin selection, static and dynamic adsorption experiments, and final product analysis.
Protocol 1: Screening of Macroporous Resins (Static Adsorption & Desorption)
Objective: To select the optimal macroporous resin with the highest adsorption and desorption capacity for this compound.
Methodology:
-
Resin Pre-treatment: Resins are soaked in a 95% (v/v) aqueous ethanol (B145695) solution for 24 hours to activate the pores and remove any trapped monomers left over from the synthesis process.[1][2] Subsequently, they are washed thoroughly with deionized water until no ethanol is detected.[1]
-
Static Adsorption:
-
Accurately weigh 1.0 g of each pre-treated resin type into separate 250 mL Erlenmeyer flasks.[1]
-
Add 50 mL of the crude artichoke extract solution (with a known initial this compound concentration) to each flask.[1]
-
Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for 24 hours to ensure adsorption equilibrium is reached.[1]
-
After shaking, filter the resin from the solution.
-
Measure the this compound concentration in the filtrate using HPLC.
-
-
Static Desorption:
-
Wash the this compound-adsorbed resins from the previous step with deionized water to remove any unbound impurities.[1]
-
Transfer the washed resins to new flasks containing 50 mL of the selected eluent (e.g., 70% ethanol).[1]
-
Shake the flasks under the same conditions as the adsorption step to reach desorption equilibrium.[1]
-
Filter the resins and measure the this compound concentration in the eluate.
-
-
Calculations: The adsorption and desorption characteristics are evaluated using the following formulae:
-
Adsorption Capacity (Qe, mg/g): (C0 - Ce) * V / M
-
Desorption Ratio (%): Cd * Vd / ((C0 - Ce) * V) * 100
-
Where:
-
C0 is the initial this compound concentration (mg/mL).
-
Ce is the equilibrium concentration after adsorption (mg/mL).
-
Cd is the this compound concentration in the desorption eluate (mg/mL).
-
V is the volume of the sample solution (mL).
-
Vd is the volume of the desorption solution (mL).
-
M is the dry weight of the resin (g).
-
-
Data Presentation: Resin Selection
The selection of an appropriate resin is crucial and depends on factors like polarity, surface area, and pore size.[3] Studies have evaluated various resins for purifying phenolic compounds. For instance, LSA-21 resin showed good comprehensive adsorption properties for this compound.[4] Another study on similar compounds found that D101 resin provided a good balance between adsorption and desorption.[3]
Table 1: Illustrative Comparison of Macroporous Resins for this compound Purification
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Total Yield (%) | Reference |
|---|---|---|---|---|---|
| LSA-21 | Medium | High | High | 5.56 | [4] |
| D101 | Non-polar | Moderate | High | - | [3] |
| XAD 7HP | Weakly Polar | 94.6% (Adsorption) | 76.9% | 72.8 | [5] |
| S 6328 A | - | 98.3% (Adsorption) | 3.9% | 3.8 | [5] |
Note: Data for XAD 7HP and S 6328 A are for chlorogenic acid, a structurally related compound, and illustrate the selection process.
Caption: Workflow for static screening of macroporous resins.
Protocol 2: Dynamic Column Chromatography for this compound Purification
Objective: To purify this compound from the crude extract using the selected resin in a chromatography column.
Methodology:
-
Column Packing: A glass column is wet-packed with the pre-treated, selected resin (e.g., LSA-21) to create a stationary phase bed.[1] The bed volume (BV) is recorded.
-
Sample Loading: The crude artichoke extract is continuously loaded onto the column at a controlled flow rate, typically 2-3 BV/h.[4][6]
-
Washing: After loading, the column is washed with deionized water to remove unbound, highly polar impurities like sugars and salts.
-
Stepwise Elution:
-
Impurity Elution: A low concentration of ethanol (e.g., 10-18% v/v) is passed through the column to elute other weakly bound polyphenols.[7]
-
This compound Elution: The concentration of the ethanol eluent is increased significantly (e.g., 50-70% v/v) to desorb the target this compound molecules.[3][7] The eluate is collected in fractions.
-
-
Fraction Analysis: Each fraction is analyzed by HPLC to determine the this compound concentration. Fractions with high purity are pooled.
-
Post-Purification: The pooled, this compound-rich eluate is concentrated under reduced pressure to remove the ethanol. The resulting aqueous solution can be crystallized or dried to obtain the final purified this compound product.[7]
-
Resin Regeneration: The resin in the column can be regenerated by washing with a high concentration of ethanol followed by deionized water, preparing it for subsequent purification cycles.
Data Presentation: Optimized Parameters and Results
The efficiency of the dynamic process depends on optimizing parameters such as flow rate, sample concentration, and eluent strength.
Table 2: Optimized Parameters for Dynamic Purification of this compound
| Parameter | Optimized Value | Rationale / Reference |
|---|---|---|
| Resin | LSA-21 | Showed better comprehensive adsorption property.[4] |
| Sample Loading Flow Rate | 2 BV/h | Balances adsorption efficiency and processing time.[4] |
| Impurity Elution | 10-18% Ethanol | Removes other polyphenols before eluting this compound.[7] |
| This compound Elution | 50-70% Ethanol | Effective concentration for desorbing this compound.[7] |
| Elution Flow Rate | 2 BV/h | Controlled elution for collecting concentrated fractions.[4] |
| Sample pH | < 6.0 | Adjusting pH can improve adsorption of phenolic acids.[5][7] |
Caption: Dynamic column chromatography workflow for this compound purification.
Table 3: Purification Efficiency
| Stage | This compound Purity (%) | Overall Yield (%) | Reference |
|---|---|---|---|
| Crude Artichoke Extract | ~1-2% | 100% | (Typical) |
| Purified Product (Method 1) | > 20% | - | [7] |
| Purified Product (Method 2) | 5.63% | 5.56% | [4] |
Note: Purity and yield can vary significantly based on the starting material and specific process parameters.
Protocol 3: Analytical Method - HPLC for this compound Quantification
Objective: To accurately quantify the concentration of this compound in various samples (crude extract, fractions, final product).
Methodology:
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% phosphoric acid) and Solvent B (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at approximately 316-330 nm.[9]
-
Quantification: A calibration curve is generated using this compound standards of known concentrations.[9] The peak area from the sample chromatogram is then used to determine the concentration.[9] The retention time for this compound is typically around 11-15 minutes, depending on the exact method.[9]
Overall Purification Strategy
The entire process follows a logical progression from raw material to a purified final product. The combination of optimized extraction, resin-based separation, and precise analytical techniques ensures the efficient isolation of this compound.
References
- 1. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. tandfonline.com [tandfonline.com]
- 7. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. latamjpharm.org [latamjpharm.org]
Application Note: A Validated HPLC-UV Method for the Quantification of Cynarine in Biological Samples
Introduction
Cynarine (B160887) (1,3-dicaffeoylquinic acid) is a primary active component found in artichoke (Cynara scolymus L.), known for its choleretic, hypocholesterolemic, and hepatoprotective properties.[1][2] To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in plasma samples using Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. The method is based on published, partially validated procedures and includes protocols for sample preparation, chromatographic analysis, and method validation.[1][2][3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, analysis, and method validation.
Materials and Reagents
-
This compound standard (Reference Grade)
-
Methanol (HPLC Grade)[1]
-
Acetic Acid (Glacial, HPLC Grade)[1]
-
Phosphoric Acid (Analytical Grade)[1]
-
Ethyl Acetate (B1210297) (HPLC Grade)[4]
-
Trifluoroacetic Acid (TFA, HPLC Grade)[4]
-
Alumina (for Solid-Phase Extraction)[1]
-
Tris/HCl buffer (pH 8.75; 2M)[1]
-
Ultrapure Water (e.g., Milli-Q)[1]
-
Drug-free plasma (for calibration and quality control samples)
Instrumentation
-
HPLC system with a UV detector, pump, and autosampler (e.g., Varian 9012)[1]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][4]
-
Data acquisition and processing software (e.g., Varian Star 5.5)[1]
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Preparation of Solutions
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve this compound reference standard in a 1:1 (v/v) mixture of Methanol and Water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same Methanol:Water solvent.[1]
-
Calibration Standards and Quality Controls (QCs): Spike drug-free plasma with appropriate volumes of the working standard solutions to create a calibration curve over a specific range (e.g., 0.038 - 1.25 µg/mL or 1.56 - 50.0 µg/mL).[1][4] Prepare QCs at low, medium, and high concentrations.
Sample Preparation
Two primary methods for extracting this compound from plasma are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
This protocol is effective for isolating this compound from rat plasma.[1][2]
-
In a microcentrifuge tube, combine a 70 µL aliquot of the plasma sample (standard, QC, or unknown) with 30 µL of Tris/HCl buffer (pH 8.75; 2M).
-
Add 20 mg of alumina.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.[1]
-
Discard the supernatant. Wash the precipitate with 1 mL of ultrapure water.
-
To elute this compound, add 70 µL of phosphoric acid (0.4 M) to the precipitate.[1]
-
Vortex thoroughly and centrifuge again at 10,000 x g for 5 minutes.
-
Collect the supernatant for HPLC analysis.
This protocol is suitable for the simultaneous determination of this compound and luteolin (B72000).[4]
-
To a suitable tube, add the plasma sample.
-
Add ethyl acetate as the extracting agent.[4]
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Vortex to dissolve the residue and inject into the HPLC system.
Caption: Figure 1: Workflow for plasma sample preparation using SPE or LLE.
Chromatographic Analysis
Inject a fixed volume (e.g., 20 µL) of the prepared sample into the HPLC system.[1] Chromatographic conditions should be optimized for adequate separation and peak shape. Representative conditions from published methods are summarized in the tables below.
Caption: Figure 2: General workflow for the HPLC-UV analysis of this compound.
Method Validation Protocol
The analytical method must be validated to ensure its reliability for the intended application. Key validation parameters are outlined below.
-
Specificity: Analyze blank plasma samples from multiple sources to check for interfering peaks at the retention time of this compound.[1]
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of at least five non-zero standards. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be >0.99.[1][4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD, signal-to-noise ratio of 3) and quantified with acceptable precision and accuracy (LOQ).[1][4]
-
Precision and Accuracy: Analyze replicate QC samples (n=3-5) at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration. Acceptance criteria are typically within ±15% (±20% for LOQ).[1][4]
-
Recovery: Compare the peak area of this compound from extracted plasma samples to the peak area of unextracted standard solutions at the same concentration to determine the efficiency of the extraction procedure.[1][4]
-
Stability: Evaluate the stability of this compound in plasma under various conditions, including short-term (bench-top), long-term (frozen at -20°C or -80°C), and after freeze-thaw cycles.[5][6]
Caption: Figure 3: Key parameters for analytical method validation.
Data Summary
The following tables summarize quantitative data from published methods for this compound analysis.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1[1] | Method 2[4] |
|---|---|---|
| Mobile Phase | Water / Methanol / Acetic Acid (78.5:20:2.5, v/v/v) | 0.05% TFA in Water and Methanol (Gradient) |
| Column | Ib-Sil ODS (250 mm x 4.6 mm, 5 µm) | C18 Column |
| Flow Rate | 1.3 mL/min | Not Specified |
| Detection (UV) | 316 nm | 330 nm |
| Injection Volume | 20 µL | Not Specified |
| Retention Time | ~15.0 min | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 (SPE)[1] | Method 2 (LLE)[4] |
|---|---|---|
| Matrix | Rat Plasma | Rat Plasma |
| Linearity Range | 0.038 - 1.25 µg/mL | 1.56 - 50.0 µg/mL |
| Correlation (r²) | 0.9961 | 0.9989 |
| LOD | 0.02 µg/mL | 0.75 µg/mL |
| LOQ | Not Specified | 2.25 µg/mL |
| Recovery | 63% - 76% | ~67% |
| Intra-day Precision (%CV) | <15% (implied) | <10% |
| Inter-day Precision (%CV) | Not Specified | <10% |
Conclusion
The HPLC-UV method described provides a robust and reliable approach for the quantitative determination of this compound in biological samples. The protocols for Solid-Phase Extraction and Liquid-Liquid Extraction offer viable options for sample clean-up, demonstrating acceptable recovery and precision.[1][4] Proper method validation, including assessments of specificity, linearity, sensitivity, precision, accuracy, and stability, is critical to ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Validated HPLC Method for Cynarin Determination in Biological Samples | Semantic Scholar [semanticscholar.org]
- 4. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Speed Counter-Current Chromatography for the Purification of Cynarine
Introduction
Cynarine (B160887) (1,3-O-dicaffeoylquinic acid) is a biologically active phenolic compound predominantly found in artichoke (Cynara scolymus L.). It is known for its hepatoprotective and choleretic properties. The increasing interest in the therapeutic potential of this compound necessitates efficient and scalable purification methods. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers significant advantages over traditional solid-support chromatography methods. These advantages include the elimination of irreversible sample adsorption, high sample loading capacity, and excellent sample recovery, making it an ideal method for the purification of natural products like this compound.[1][2] This application note provides a detailed protocol for the purification of this compound from artichoke extracts using HSCCC.
Principle of High-Speed Counter-Current Chromatography
HSCCC is a support-free liquid-liquid partition chromatographic technique. It relies on the differential partitioning of a solute between two immiscible liquid phases.[2] A coiled column is subjected to a strong centrifugal force field, and one of the liquid phases (the stationary phase) is retained in the column while the other phase (the mobile phase) is continuously pumped through it. The separation of compounds is achieved based on their unique partition coefficients (K) between the two phases.
Experimental Protocols
Preparation of Crude Artichoke Extract
A two-step extraction process is commonly employed to obtain a crude extract enriched with this compound and other polyphenols from artichoke leaves.
Protocol: Ethanol (B145695) Extraction
-
Air-dry and powder the leaves of Cynara scolymus L..
-
Subject the powdered leaves to extraction with 95% ethanol.
-
Filter the ethanol extract and concentrate it under reduced pressure to yield a crude residue.
Protocol: Liquid-Liquid Partitioning
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
This compound and other polyphenols are typically enriched in the ethyl acetate and n-butanol fractions.
-
Collect and combine these fractions for subsequent purification steps.
Pre-purification by Polyamide Column Chromatography
To reduce the complexity of the crude extract and improve the efficiency of the final HSCCC separation, a pre-purification step using polyamide column chromatography is recommended.[1][3]
Protocol: Polyamide Column Chromatography
-
Dissolve the dried extract from the liquid-liquid partitioning step in a small amount of methanol.
-
Adsorb the dissolved extract onto polyamide powder.
-
Load the sample-adsorbed polyamide onto a polyamide column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, and 95% ethanol).
-
Collect the fractions and monitor them by High-Performance Liquid Chromatography (HPLC) to identify the fractions rich in this compound.
-
Combine the this compound-rich fractions and concentrate them to dryness. This enriched sample will be used for HSCCC purification.
High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
The success of the HSCCC separation is critically dependent on the selection of an appropriate two-phase solvent system.
Solvent System Selection:
The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0. The selection of the solvent system is a critical step and can be guided by preliminary experiments:
-
Prepare several biphasic solvent systems. A commonly used system for this compound purification is a mixture of n-hexane, ethyl acetate, methanol, and water, sometimes with the addition of an acid like HCl to improve peak resolution.[1]
-
Add a small amount of the pre-purified extract to a test tube containing the equilibrated two-phase solvent system.
-
Shake the tube vigorously and allow the layers to separate.
-
Analyze the concentration of this compound in both the upper and lower phases using HPLC to calculate the partition coefficient (K).
HSCCC Operational Protocol:
-
Preparation of the Two-Phase Solvent System: Prepare the chosen solvent system by mixing the solvents in a separation funnel. A successful system for this compound purification is n-hexane/ethyl acetate/methanol/water (0.2% HCl) (2:8:1:9, v/v/v/v) .[1] Shake the mixture vigorously and allow it to equilibrate and separate. Degas both the upper and lower phases by sonication before use.
-
Instrument Setup and Equilibration:
-
Fill the HSCCC column entirely with the stationary phase (the upper phase for this solvent system).
-
Set the revolution speed of the centrifuge to 800 rpm .[1]
-
Pump the mobile phase (the lower phase for this solvent system) through the column at a flow rate of 2.0 mL/min .[1]
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection and Separation:
-
Dissolve the pre-purified, this compound-rich sample in a small volume of the biphasic solvent system.
-
Inject the sample solution into the HSCCC system through the sample port.
-
Continuously pump the mobile phase through the column.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent from the column outlet with a UV detector at a wavelength of 254 nm .[1]
-
Collect fractions at regular intervals using a fraction collector.
-
Analyze the collected fractions by HPLC to determine the purity of this compound in each fraction.
-
-
Final Product Recovery:
-
Combine the fractions containing high-purity this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following tables summarize the quantitative data from a representative study on the HSCCC purification of this compound and other polyphenols from artichoke.[1][3]
Table 1: HSCCC Operating Parameters for this compound Purification
| Parameter | Value |
| Solvent System | n-hexane/ethyl acetate/methanol/water (0.2% HCl) |
| Volume Ratio | 2:8:1:9 (v/v/v/v) |
| Mobile Phase | Lower Phase |
| Stationary Phase | Upper Phase |
| Flow Rate | 2.0 mL/min |
| Revolution Speed | 800 rpm |
| Detection Wavelength | 254 nm |
| Stationary Phase Retention | 65% |
Table 2: Purification Results for Polyphenols from Artichoke using HSCCC
| Compound | Amount from Crude Extract | Purity (%) |
| Chlorogenic acid | 7.8 mg | 92.0% |
| Luteolin-7-O-β-D-rutinoside | 24.5 mg | 98.2% |
| Luteolin-7-O-β-D-glucoside | 18.4 mg | 98.5% |
| This compound | 33.4 mg | 98.0% |
Mandatory Visualizations
Caption: Workflow for the purification of this compound from artichoke leaves.
Conclusion
High-Speed Counter-Current Chromatography is a highly effective technique for the preparative separation and purification of this compound from artichoke extracts. The method, especially when combined with a pre-purification step like polyamide column chromatography, can yield this compound with high purity (≥98.0%).[1][3] The detailed protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully isolate this compound for further research and development.
References
Application Note: Spectrophotometric Determination of Cynarine in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cynarine (B160887) (1,3-dicaffeoylquinic acid) is a biologically active phenolic compound predominantly found in artichoke (Cynara scolymus L.). It is of significant interest due to its potential hepatoprotective and choleretic properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note provides a detailed protocol for the spectrophotometric determination of this compound in plant extracts based on a colorimetric reaction adapted from pharmacopoeial methods for total ortho-dihydroxycinnamic derivatives.
Principle
This method is based on the reaction of the ortho-dihydroxycinnamic moiety of this compound with a nitrating reagent (sodium nitrite) and a complexing agent (sodium molybdate) under acidic and subsequent alkaline conditions. This reaction forms a stable, colored complex that can be quantified spectrophotometrically at 525 nm. This method offers enhanced specificity compared to direct UV spectrophotometry by shifting the measurement to the visible spectrum, thereby minimizing interference from other UV-absorbing compounds.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of this compound. While this data is derived from HPLC-UV methods, it provides a reasonable estimate of the performance characteristics expected from a well-optimized spectrophotometric assay.
| Parameter | Typical Value | Source |
| Linearity Range | 1.56 - 50.0 µg/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | [2][3] |
| Limit of Detection (LOD) | 0.64 - 0.75 µg/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 1.93 - 2.25 µg/mL | [1][2][3] |
| Precision (RSD%) | < 2% | [2] |
| Accuracy (Recovery %) | 96.15 - 100.73% | [2][3] |
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
This protocol is suitable for dried, powdered plant leaves (e.g., artichoke leaves).
-
1.1. Weigh accurately about 1 g of the powdered plant material.
-
1.2. Transfer the powder to a suitable flask and add 50 mL of 70% (v/v) methanol (B129727).
-
1.3. Macerate the mixture at room temperature for 4 hours with occasional shaking, or perform ultrasound-assisted extraction for 30 minutes.[4]
-
1.4. Filter the extract through a Büchner funnel with filter paper.
-
1.5. The resulting filtrate is the sample extract and can be used for the spectrophotometric analysis. If necessary, dilute the extract with 70% methanol to bring the this compound concentration within the linear range of the assay.
2. Reagent Preparation
-
2.1. Hydrochloric Acid (0.5 M): Dilute 41.5 mL of concentrated hydrochloric acid (~37%) to 1 L with deionized water.
-
2.2. Sodium Nitrite (B80452) and Sodium Molybdate (B1676688) Reagent: Prepare a solution containing 100 g/L of sodium nitrite (NaNO₂) and 100 g/L of sodium molybdate (Na₂MoO₄·2H₂O) in deionized water.
-
2.3. Sodium Hydroxide (B78521) Solution (Dilute): Prepare a solution of approximately 1 M sodium hydroxide by dissolving 40 g of NaOH in 1 L of deionized water.
-
2.4. This compound Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve it in 100 mL of 70% methanol. This stock solution should be stored in a dark, refrigerated container.
-
2.5. This compound Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with 70% methanol to concentrations ranging from 5 to 50 µg/mL.
3. Spectrophotometric Measurement Protocol
-
3.1. Preparation of the Calibration Curve:
-
For each standard working solution, pipette 1.0 mL into a 10 mL volumetric flask.
-
Add 2.0 mL of 0.5 M hydrochloric acid.
-
Add 2.0 mL of the sodium nitrite and sodium molybdate reagent and mix well.
-
Add 2.0 mL of dilute sodium hydroxide solution.
-
Dilute to 10.0 mL with deionized water and mix thoroughly.
-
Prepare a blank solution in the same manner using 1.0 mL of 70% methanol instead of the standard solution.
-
Measure the absorbance of each solution at 525 nm against the blank.
-
Plot the absorbance versus the concentration of this compound to construct the calibration curve.
-
-
3.2. Analysis of the Sample Extract:
-
Pipette 1.0 mL of the sample extract (diluted if necessary) into a 10 mL volumetric flask.
-
Follow the same procedure as described in step 3.1 for the standard solutions (addition of HCl, nitrite/molybdate reagent, NaOH, and dilution to volume).
-
Measure the absorbance of the sample solution at 525 nm against the blank.
-
4. Calculation of this compound Content
-
4.1. Determine the concentration of this compound in the sample solution (C_sample_sol) in µg/mL by interpolating its absorbance value on the calibration curve.
-
4.2. Calculate the percentage of this compound in the plant material using the following formula:
Where:
-
C_sample_sol = Concentration of this compound in the measured solution (µg/mL)
-
V = Initial volume of the extract (mL)
-
D = Dilution factor of the extract
-
W = Weight of the plant material (g)
-
Visualizations
References
Application Note: Cell-based Assays to Evaluate the Bioactivity of Cynarine
Audience: Researchers, scientists, and drug development professionals.
Introduction Cynarine (1,3-O-dicaffeoylquinic acid) is a prominent bioactive compound found in artichoke (Cynara scolymus).[1] It has garnered significant interest for its diverse pharmacological properties, including hepatoprotective, antioxidant, and anti-inflammatory effects.[1][2] Cell-based assays offer a biologically relevant and controlled environment for screening and elucidating the mechanisms of action of such compounds.[3] This document provides detailed protocols for evaluating the key bioactivities of this compound using established in vitro models.
General Experimental Workflow A systematic approach is essential for the robust evaluation of a bioactive compound. The workflow begins with determining the appropriate, non-toxic concentration range, followed by specific assays to measure the desired biological activities.
Caption: General workflow for evaluating this compound's bioactivity.
Protocol 1: Preliminary Cytotoxicity Assessment (MTT Assay)
Before evaluating bioactivity, it is crucial to determine the concentration range of this compound that does not cause significant cell death. The MTT assay is a colorimetric method for assessing cell viability.
Methodology
-
Cell Culture: Seed cells (e.g., HepG2 for hepatoprotection, RAW 264.7 for inflammation) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3][4]
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use concentrations that result in >90% viability for subsequent bioactivity experiments.[3]
Data Presentation
| This compound Conc. (µM) | Absorbance (570 nm) | Cell Viability (%) |
|---|---|---|
| 0 (Vehicle Control) | 1.250 ± 0.05 | 100.0 |
| 1 | 1.245 ± 0.04 | 99.6 |
| 10 | 1.230 ± 0.06 | 98.4 |
| 25 | 1.190 ± 0.05 | 95.2 |
| 50 | 1.130 ± 0.07 | 90.4 |
| 100 | 0.850 ± 0.08 | 68.0 |
Protocol 2: Antioxidant Activity (Cellular Antioxidant Activity Assay)
This assay measures the ability of this compound to inhibit the formation of intracellular reactive oxygen species (ROS). It utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.[5][6][7]
Methodology
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at confluence.
-
Probe Loading & Treatment: Wash cells with PBS. Add 50 µL of DCFH-DA probe solution to each well. Then, add 50 µL of various sub-toxic concentrations of this compound or a standard antioxidant (e.g., Quercetin). Incubate at 37°C for 60 minutes.[7]
-
Induction of Oxidative Stress: Carefully wash the cells three times with PBS. Add 100 µL of a Free Radical Initiator solution (e.g., AAPH or H₂O₂) to all wells.[7][8]
-
Measurement: Immediately begin reading fluorescence using a microplate reader (Excitation: ~480 nm, Emission: ~530 nm) at 37°C.[7]
Data Presentation
| Treatment | This compound Conc. (µM) | Fluorescence Intensity (RFU) | % ROS Inhibition |
|---|---|---|---|
| Control (No Stress) | 0 | 500 ± 45 | N/A |
| Vehicle (Stress) | 0 | 8500 ± 350 | 0.0 |
| This compound | 1 | 7200 ± 310 | 16.3 |
| This compound | 10 | 4800 ± 250 | 46.3 |
| This compound | 50 | 2100 ± 180 | 80.0 |
| Quercetin (Positive Control) | 25 | 1500 ± 150 | 87.5 |
Protocol 3: Anti-inflammatory Activity
This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to model inflammation.[3] The key readouts are nitric oxide (NO) production, pro-inflammatory cytokine levels, and NF-κB pathway activation.
Methodology
-
Cell Culture and Treatment: Seed RAW 264.7 cells (2 x 10⁵ cells/well) in a 24-well plate. Allow them to adhere overnight. Pre-treat cells with various sub-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include vehicle control, LPS-only, and this compound-only wells.[3]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis.
A. Nitric Oxide (NO) Measurement (Griess Assay)
-
Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Measure absorbance at 540 nm. Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
B. Pro-inflammatory Cytokine Measurement (ELISA)
-
Measure the concentration of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the collected supernatant using commercially available ELISA kits, following the manufacturer's instructions.[9][10]
C. NF-κB Pathway Analysis (Western Blot)
-
For mechanistic studies, treat cells for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells using RIPA buffer with protease and phosphatase inhibitors.[3]
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate. A decrease in the phospho-IκBα/total IκBα ratio indicates inhibition of the NF-κB pathway.[3]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Data Presentation
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 1.5 ± 0.2 | 50 ± 10 | 35 ± 8 |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 1250 ± 98 | 980 ± 75 |
| LPS + this compound (10 µM) | 28.6 ± 2.5 | 810 ± 75 | 620 ± 55 |
| LPS + this compound (50 µM) | 12.1 ± 1.8 | 350 ± 45 | 210 ± 30 |
Protocol 4: Hepatoprotective Activity
This protocol assesses this compound's ability to protect liver cells (HepG2) from toxin-induced injury.[11][12] Common hepatotoxins for in vitro models include carbon tetrachloride (CCl₄) and tert-butyl hydroperoxide (t-BHP).[11][13]
Methodology
-
Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to adhere.[12]
-
Pre-treatment: Pre-treat the cells with various sub-toxic concentrations of this compound for 12 hours.[13]
-
Toxin Induction: Induce hepatotoxicity by treating the cells with a pre-determined concentration of a toxin (e.g., 40 mM CCl₄) for 1.5 to 4 hours.[13] Include a control group (no toxin) and a toxin-only group.
-
Assessment:
-
Cell Viability: Measure cell viability using the MTT assay as described in Protocol 1. An increase in viability compared to the toxin-only group indicates a protective effect.[14]
-
Liver Enzyme Leakage: Collect the culture supernatant. Measure the activity of released Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available colorimetric assay kits. A decrease in enzyme activity indicates preserved cell membrane integrity.[15]
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ftb.com.hr [ftb.com.hr]
- 3. benchchem.com [benchchem.com]
- 4. Cynarin attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. mdpi.com [mdpi.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 9. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 10. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of this compound for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Cynarine from Plasma Samples
Introduction
Cynarine (B160887) (1,3-dicaffeoylquinic acid) is a primary active component found in artichoke (Cynara scolymus L.) leaf extracts, known for its choleretic, hypocholesterolemic, and hepatoprotective properties.[1][2] Accurate quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic and pharmacodynamic studies. This application note details a validated solid-phase extraction (SPE) protocol for the efficient isolation of this compound from plasma samples prior to quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] The described method is simple, rapid, and yields accurate and precise results suitable for research and drug development applications.[1]
Principle of the Method
This protocol utilizes a solid-phase extraction technique with alumina (B75360) as the sorbent to isolate this compound from rat plasma.[1][2] Plasma samples are first buffered to an alkaline pH to ensure this compound is in the appropriate ionic state for binding to the alumina. After loading the sample, interfering substances are removed with a water wash. Finally, this compound is eluted from the sorbent using an acidic solution, resulting in a purified and concentrated sample ready for HPLC analysis.[1]
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Methanol (B129727) (HPLC grade, Merck)[1]
-
Acetic acid (Merck)[1]
-
Phosphoric acid (Merck)[1]
-
Alumina (Sigma-Aldrich)[1]
-
Tris/HCl buffer (2M, pH 8.75) (Sigma-Aldrich)[1]
-
Ultrapure water (Milli-Q or equivalent)[1]
-
Rat plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector (e.g., Varian 9012 ternary unit with a Varian 9050 UV detector)[1]
-
Reversed-phase C18 column (e.g., Ib-Sil ODS, 250 mm x 4.6 mm, 5 µm)[1]
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
-
Pipettes and general laboratory glassware
Preparation of Solutions
-
This compound Stock Solution (0.1 mg/mL): Dissolve an appropriate amount of this compound in a 1:1 (v/v) mixture of methanol and water.[1]
-
Working Standard Solutions: Prepare by diluting the stock solution with the same methanol:water mixture to achieve the desired concentrations for calibration curves.[1]
-
HPLC Mobile Phase: Prepare a mixture of water, methanol, and acetic acid in a ratio of 78.5:20:2.5 (v/v/v).[1]
Sample Preparation and Solid-Phase Extraction Protocol
-
Sample Pre-treatment: In a microcentrifuge tube, combine a 70 µL aliquot of rat plasma with 30 µL of Tris/HCl buffer (pH 8.75; 2M).[1]
-
Adsorption: Add 20 mg of alumina to the mixture. Vortex for 5 minutes to ensure thorough mixing and adsorption of this compound onto the alumina.[1]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes. Discard the supernatant.[1]
-
Washing: Wash the alumina pellet by adding 1 mL of ultrapure water. Vortex briefly and then centrifuge at 10,000 x g for 5 minutes. Discard the supernatant. This step removes polar interferences.[1]
-
Elution: Add 70 µL of 0.4 M phosphoric acid to the pellet to elute the bound this compound. Vortex for 5 minutes.[1]
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the alumina.[1]
-
Sample Collection: Carefully collect the supernatant, which contains the purified this compound, for HPLC analysis.[1]
HPLC Analysis
-
Injection Volume: 20 µL[1]
-
Column: Ib-Sil ODS (250 mm x 4.6 mm, 5 µm dp) reversed-phase column[1]
-
Mobile Phase: Water:Methanol:Acetic Acid (78.5:20:2.5, v/v/v)[1]
-
Flow Rate: 1.3 mL/min[1]
-
Detection Wavelength: 316 nm[1]
-
Temperature: Ambient (18-25 °C)[1]
-
Retention Time: Approximately 15 minutes[1]
Data Presentation
The performance of this SPE method has been validated, and the key quantitative data are summarized below.
Table 1: Method Validation Parameters for this compound in Plasma [1]
| Parameter | Result |
| Linearity Range | 0.038 - 1.25 µg/mL |
| Regression Equation | y = 8117.3x - 81.476 |
| Correlation Coefficient (r²) | 0.9961 |
| Limit of Detection (LOD) | 0.02 µg/mL |
Table 2: Intra-assay Precision and Accuracy of this compound in Plasma [1]
| Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) | CV (%) | RE (%) |
| 0.039 | 0.04 | 4.80 | 2.56 |
| 0.078 | 0.09 | 5.42 | 15.38 |
| 0.625 | 0.65 | 2.21 | 4.00 |
| 1.25 | 1.33 | 1.08 | 6.40 |
| *CV%: Coefficient of Variation, RE%: Relative Error |
Table 3: Recovery of this compound from Spiked Plasma Samples [1][2]
| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 0.250 | 0.183 | 73.2 |
| 0.500 | 0.355 | 71.0 |
| 1.00 | 0.710 | 71.0 |
| *The overall recovery ranged from 63% to 76%.[1] |
Visualization of Experimental Workflow
References
Liquid chromatography-mass spectrometry (LC-MS) analysis of Cynarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynarine (B160887), or 1,3-dicaffeoylquinic acid, is a biologically active phenolic compound predominantly found in artichoke (Cynara scolymus). It is recognized for its hepatoprotective and cholesterol-lowering properties. Accurate and sensitive quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for research, quality control of herbal supplements, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following tables summarize the quantitative data for the LC-MS analysis of this compound based on validated methods.
Table 1: LC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Value | Reference Matrix |
| Linearity Range | 1.5625 - 50.0 µg/cm³ | Plasma |
| Correlation Coefficient (R²) | 0.9989 | Plasma |
| Limit of Detection (LOD) | 0.75 µg/cm³ | Plasma |
| Limit of Quantification (LOQ) | 2.25 µg/cm³ | Plasma |
| Recovery | 67% | Plasma |
Table 2: this compound Content in Different Parts of Artichoke (Cynara scolymus L.) [1]
| Plant Part | This compound Content (µg/g fresh plant) |
| Inner Leaves | 157.81 |
| Outer Leaves | 106.22 |
| Heart | 82.45 |
Experimental Protocols
Sample Preparation
a) From Plant Material (Artichoke Leaves)
This protocol is adapted for the extraction of this compound from fresh plant samples for LC-MS analysis.[1]
-
Homogenization: Weigh 10 grams of fresh plant material (e.g., inner leaves, outer leaves, or heart of artichoke) and homogenize using a laboratory mixer.
-
Maceration: Macerate the homogenized sample with 10 mL of methanol (B129727) three times (total of 3 x 10 mL).
-
Filtration: Filter the combined extracts through a 0.2 µm microfiber syringe filter into an HPLC vial for injection.
b) From Biological Fluids (Rat Plasma)
This protocol describes the solid-phase extraction (SPE) of this compound from plasma samples.[2][3]
-
Precipitation and Binding: In a microcentrifuge tube, mix 70 µL of rat plasma with 30 µL of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina.
-
Shaking and Centrifugation: Shake the mixture for 5 minutes and then centrifuge at 10,000 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the precipitate with 1 mL of water.
-
Elution: Add 70 µL of phosphoric acid (0.4 M) to the precipitate to elute this compound. Shake and centrifuge at 10,000 x g for 5 minutes.
-
Collection: Collect the supernatant for injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
The following are recommended starting conditions for the LC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
a) Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
b) Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 515.1 |
| Product Ions (m/z) | 353.1, 191.1 |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 15 L/min |
| Interface Temperature | 350 °C |
| DL Temperature | 250 °C |
| Heat Block Temperature | 400 °C |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS analysis of this compound.
Signaling Pathway of this compound's Hepatoprotective Effect
References
- 1. Inhibition of cholesterol biosynthesis in primary cultured rat hepatocytes by artichoke (Cynara scolymus L.) extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidaion of Cynarine using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Cynarine (1,3-dicaffeoylquinic acid), a biologically active compound found in artichoke.[1] The protocols outlined below are intended to guide researchers in obtaining and interpreting high-quality NMR data for the unambiguous identification and characterization of this important natural product.
Introduction to this compound and the Role of NMR
This compound, chemically known as (1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid, is a hydroxycinnamic acid derivative with the molecular formula C₂₅H₂₄O₁₂.[2] It is an ester formed from quinic acid and two units of caffeic acid. The structural complexity of this compound, with its multiple chiral centers and ester linkages, necessitates the use of powerful analytical techniques for its definitive characterization. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.[3] Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confirmation of its chemical structure.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from literature values and is essential for the verification of the compound's identity. The atom numbering used for the assignments is provided in the accompanying structure diagram.
This compound Structure with Atom Numbering:
References
Application of Cynarine as a Reference Standard in Phytochemical Analysis
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynarine (B160887) (1,3-di-O-caffeoylquinic acid) is a biologically active phenolic compound predominantly found in the leaves of the artichoke (Cynara scolymus L.).[1][2] As a key phytochemical constituent, this compound is often used as a reference standard for the qualitative and quantitative analysis of artichoke extracts and derived pharmaceutical or nutraceutical products.[3][4] Its applications span various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the quality, consistency, and efficacy of these products. This document provides detailed protocols and data for the use of this compound as a reference standard in phytochemical analysis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₁₂ |
| Molecular Weight | 516.45 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol (B129727), ethanol, and water |
Application in High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is the most common method for the quantification of this compound in various matrices.[1][5][6][7] As a reference standard, this compound is used to establish calibration curves for the accurate determination of its concentration in test samples.
Quantitative Data from Validated HPLC-UV Methods
The following table summarizes key validation parameters from different studies for the quantification of this compound using HPLC-UV. This data is essential for method development and validation in a laboratory setting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | C18 |
| Mobile Phase | Water/Methanol/Acetic Acid (78.5:20:2.5, v/v/v)[1] | 0.05% Trifluoroacetic acid in water and methanol (gradient)[5] | Methanol and 5% Acetic Acid (10:90, v/v)[7] |
| Flow Rate | 1.3 mL/min[1] | Not Specified | 1.5 mL/min[7] |
| Detection Wavelength | 316 nm[1] | 330 nm[5] | 325 nm[7] |
| Linearity Range | 0.038 - 1.25 µg/mL[1] | 1.5625 - 50.0 µg/mL[5] | 31.5 - 73.5 µg/mL[7] |
| Correlation Coefficient (R²) | >0.99 | 0.9989[5] | 0.9998[7] |
| Limit of Detection (LOD) | 0.02 µg/mL[1] | 0.75 µg/mL[5] | 0.64 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.038 µg/mL[1] | 2.25 µg/mL[5] | 1.93 µg/mL[7] |
| Recovery | 63% - 76%[1] | 67%[5] | 96.5% - 100.73% |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a primary stock solution of this compound that can be used for creating calibration standards.
Materials:
-
This compound reference standard (of known purity)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Volumetric flask (Class A)
-
Analytical balance
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg) using an analytical balance.
-
Quantitatively transfer the weighed this compound to a volumetric flask (e.g., 10 mL).
-
Add a small amount of methanol to dissolve the this compound.
-
Once dissolved, add ultrapure water to make a 1:1 (v/v) methanol-water solution.
-
Bring the solution to the final volume with the methanol-water mixture. For instance, a 0.1 mg/mL stock solution can be prepared in a methanol:water (1:1, v/v) solvent.[1][8]
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution in a refrigerator at 2-8°C, protected from light.
Protocol 2: HPLC-UV Quantification of this compound in a Phytochemical Sample
This protocol provides a general procedure for the quantification of this compound in a plant extract sample using an external standard calibration method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
This compound standard stock solution (prepared as in Protocol 1)
-
Mobile phase (e.g., Water/Methanol/Acetic Acid, 78.5:20:2.5, v/v/v)[1]
-
Sample extract dissolved in a suitable solvent
Procedure:
-
Preparation of Calibration Standards: Prepare a series of working standard solutions by diluting the this compound stock solution with the mobile phase to achieve a range of concentrations (e.g., from 0.5 µg/mL to 50 µg/mL).
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to the appropriate wavelength for this compound (e.g., 325 nm).[7]
-
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of the blank (mobile phase), calibration standards, and sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original plant extract, taking into account the initial weight and dilution factors.
-
Protocol 3: Stability Testing of this compound Reference Standard Solution
This protocol outlines a general approach for assessing the stability of a this compound reference standard solution, based on EMA guidelines.[9][10][11][12]
Objective: To determine the stability of the this compound reference standard solution under specified storage conditions over a defined period.
Procedure:
-
Prepare a batch of the this compound stock solution as described in Protocol 1.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a validated HPLC-UV method to determine the initial concentration and purity. This will serve as the baseline.
-
Storage Conditions: Aliquot the stock solution into several amber vials and store them under the following conditions:
-
Long-term: 2-8°C (refrigerated)
-
Accelerated: 25°C/60% RH or 40°C/75% RH
-
-
Testing Intervals: Test the stored solutions at predefined intervals. For example:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 3, and 6 months.[11]
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance (visual inspection for color change or precipitation)
-
Concentration (using the validated HPLC-UV method)
-
Presence of degradation products (inspect the chromatogram for new peaks)
-
-
Data Evaluation: Compare the results at each time point to the initial (Time 0) data. A significant change is typically defined as a greater than 5% change from the initial assay value.
Application in ¹H-NMR Spectroscopy
Quantitative ¹H-NMR (qNMR) is an alternative method for the determination of this compound purity and concentration.[13][14] It offers the advantage of not requiring an identical reference standard for calibration, instead using a certified internal standard.
Protocol 4: General Protocol for Quantitative ¹H-NMR (qNMR) Analysis of this compound
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
Acquire the ¹H-NMR spectrum under quantitative conditions (ensuring complete T1 relaxation).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Caption: Workflow for HPLC-based quantification of this compound.
Caption: Protocol for stability testing of a this compound reference standard.
Caption: Role of this compound in ensuring herbal product quality.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chemical markers for the quality control of herbal medicines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Validated HPLC Method for Cynarin Determination in Biological Samples | Semantic Scholar [semanticscholar.org]
- 7. vjol.info.vn [vjol.info.vn]
- 8. researchgate.net [researchgate.net]
- 9. EMA releases new guideline on stability testing [manufacturingchemist.com]
- 10. The European Medicines Agency (EMA) Guideline on Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of cynaropicrin in artichoke leaf extracts by ¹H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Cynarine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cynarine (B160887) derivatives and the subsequent investigation of their structure-activity relationships (SAR). This compound, a dicaffeoylquinic acid found in artichoke, and its analogues have shown a range of biological activities, making them promising candidates for drug discovery and development.[1][2][3] These protocols are designed to guide researchers in the chemical synthesis of novel this compound derivatives and the systematic evaluation of their biological effects.
Introduction to this compound and SAR Studies
This compound (1,3-dicaffeoylquinic acid) is a naturally occurring phenolic compound known for its various pharmacological properties, including antioxidant, anti-HIV, and hepatoprotective effects.[1][2] Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. By systematically modifying the chemical structure of a lead compound like this compound, researchers can identify the key molecular features responsible for its biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profile.
The general workflow for synthesizing and evaluating this compound derivatives for SAR studies is a cyclical process that involves molecular design, chemical synthesis, biological testing, and data analysis to inform the next round of design and synthesis.
Caption: General workflow for this compound derivative synthesis and SAR studies.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the esterification of quinic acid with substituted caffeic acid analogues. The following protocol is a general method adapted from the synthesis of dicaffeoylquinic acid derivatives.
Experimental Protocol: General Synthesis of Dicaffeoylquinic Acid Analogues
This protocol is based on the methods described for the synthesis of HIV-1 integrase inhibitors.[4]
Materials:
-
Quinic acid derivative (e.g., protected quinic acid)
-
Substituted caffeic acid or its activated form (e.g., acid chloride or active ester)
-
Coupling agents (e.g., DCC, EDC)
-
Bases (e.g., DMAP, pyridine)
-
Anhydrous solvents (e.g., DMF, CH2Cl2)
-
Reagents for deprotection (if necessary)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Quinic Acid (if necessary): Protect the hydroxyl and/or carboxylic acid groups of quinic acid that are not intended for esterification. This can be achieved using standard protecting group chemistry.
-
Activation of Caffeic Acid Derivative: Convert the carboxylic acid of the substituted caffeic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an active ester (e.g., NHS ester).
-
Esterification:
-
Dissolve the protected quinic acid and the activated caffeic acid derivative in an anhydrous solvent such as DMF or CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling agent (e.g., DCC) and a catalytic amount of a base (e.g., DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
-
Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
-
Deprotection (if necessary): Remove the protecting groups from the quinic acid core using appropriate deprotection conditions to yield the final this compound derivative.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship data for a series of dicaffeoylquinic acid (DCQA) and dicaffeoyltartaric acid (DCTA) analogues tested for their inhibitory activity against HIV-1 integrase. This data provides valuable insights into the structural requirements for activity in this class of compounds.
| Compound | R1 Group | R2 Group | HIV-1 Integrase IC50 (µM)[4] | Anti-HIV Activity EC50 (µM)[4] |
| L-Chicoric Acid (DCTA) | Caffeoyl | Caffeoyl | 0.09 | 0.66 |
| Analogue 1 | Dihydrocaffeoyl | Dihydrocaffeoyl | 0.07 | 1.1 |
| Analogue 2 | Galloyl | Galloyl | 0.20 | 2.0 |
| Analogue 3 | Caffeoyl | - | >25 | >100 |
| Analogue 4 | Benzoyl | Benzoyl | >25 | >100 |
| 3,5-DCQA | Caffeoyl | Caffeoyl | 0.15 | 3.5 |
| 4,5-DCQA | Caffeoyl | Caffeoyl | 0.25 | 4.0 |
| 1,5-DCQA | Caffeoyl | Caffeoyl | 0.50 | 8.0 |
Key SAR Observations:
-
Biscatechol Moiety is Crucial: The presence of two catechol groups (as in the caffeoyl or galloyl moieties) is essential for potent HIV-1 integrase inhibition. Analogues lacking one or both catechol groups (e.g., Analogue 3 and 4) show a significant loss of activity.[4]
-
Free Carboxyl Group is Important for Anti-HIV Activity: A free carboxylic acid group on the central scaffold (quinic or tartaric acid) is required for activity against the HIV virus in cell culture.[4]
-
Stereochemistry and Linkage Position Influence Potency: The relative stereochemistry of the tartaric acid core and the positions of the caffeoyl groups on the quinic acid ring influence the inhibitory potency.
Biological Evaluation Protocols
To establish the SAR, the synthesized this compound derivatives need to be evaluated in relevant biological assays. The choice of assay will depend on the therapeutic target of interest. Below is a general protocol for an in vitro enzyme inhibition assay, which can be adapted for various targets.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (e.g., HIV-1 Integrase)
This protocol is a generalized procedure based on assays used to evaluate HIV-1 integrase inhibitors.[4]
Materials:
-
Purified recombinant enzyme (e.g., HIV-1 integrase)
-
Substrate for the enzyme (e.g., viral and target DNA oligonucleotides)
-
Assay buffer
-
Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
Detection system (e.g., fluorescence or radioactivity-based)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the synthesized this compound derivatives in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the enzyme, and the substrate.
-
Initiation of Reaction: Add the this compound derivatives or control solutions to the wells to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Termination of Reaction: Stop the reaction using a suitable method (e.g., adding a stop solution, heat inactivation).
-
Detection: Quantify the enzyme activity using the chosen detection method. This could involve measuring the amount of product formed or the amount of substrate consumed.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Signaling Pathway
This compound and its derivatives can modulate various cellular signaling pathways. For instance, dicaffeoylquinic acids have been shown to inhibit HIV-1 integrase, a key enzyme in the HIV replication cycle. The diagram below illustrates the simplified mechanism of action of HIV-1 integrase and its inhibition by DCQA derivatives.
Caption: Inhibition of HIV-1 Integrase by this compound Derivatives.
By understanding the synthesis, biological activity, and mechanism of action of this compound derivatives, researchers can effectively design and develop novel therapeutic agents for a variety of diseases. The protocols and data presented here serve as a foundational guide for initiating such research endeavors.
References
Troubleshooting & Optimization
Overcoming Cynarine instability during extraction and storage
Technical Support Center: Overcoming Cynarine (B160887) Instability
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the instability of this compound during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it inherently unstable?
A1: this compound, or 1,3-O-dicaffeoylquinic acid, is a hydroxycinnamic acid derivative found in artichokes (Cynara cardunculus)[1]. It is known for a range of biological activities, including hepatoprotective and cholesterol-lowering properties[2][3][4][5]. Its instability stems from its chemical structure, which contains ester linkages and catechol (3,4-dihydroxyphenyl) groups. These functional groups are susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and isomerization, particularly when exposed to adverse conditions[6]. Some studies suggest that this compound may not be abundant in the natural plant matrix but is formed during extraction processes from other caffeoylquinic acid precursors[7].
Q2: What are the primary factors that lead to the degradation of this compound?
A2: The stability of this compound is influenced by a combination of physical and chemical factors. Key contributors to its degradation include:
-
Temperature: High temperatures accelerate hydrolysis and oxidation reactions, leading to significant loss of this compound. Extractions performed at elevated temperatures can result in lower yields of the target compound[8][9].
-
pH: this compound is more stable in slightly acidic conditions (around pH 4-6)[6][10]. Both highly acidic and alkaline environments can catalyze the hydrolysis of its ester bonds.
-
Light: Exposure to UV radiation and sunlight can cause photodegradation[6][11].
-
Oxygen: The presence of oxygen can lead to the oxidation of the catechol rings in the this compound molecule, a common degradation pathway for phenolic compounds[6].
-
Enzymatic Activity: When using fresh plant material, endogenous enzymes such as polyphenol oxidases and peroxidases are released upon cell disruption. These enzymes can rapidly degrade phenolic compounds like this compound[6][12].
Q3: What are the visible signs of this compound degradation in an extract?
A3: Visual indication of degradation in an artichoke extract containing this compound is often a change in color, typically a darkening or browning. This is due to the formation of oxidized polyphenol products. Analytically, degradation is confirmed by the appearance of new or larger peaks corresponding to degradation products in an HPLC chromatogram, alongside a decrease in the peak area of this compound itself.
Troubleshooting Guide
Issue 1: Low or inconsistent yield of this compound during extraction.
| Potential Cause | Troubleshooting Action |
| Suboptimal Solvent | The choice of solvent is critical. While various solvents can be used, aqueous ethanol (B145695) or methanol (B129727) solutions are common. An ethanol:water ratio of 9:1 has been shown to be effective[13]. Optimize the solvent polarity to ensure maximum solubility of this compound while minimizing co-extraction of interfering substances. |
| High Extraction Temperature | High temperatures can degrade this compound[8]. Maintain a controlled, moderate temperature (e.g., 40-50°C) during extraction[13][14]. For heat-sensitive extractions, consider maceration with cold methanol or water over several days[15]. |
| Enzymatic Degradation | If using fresh plant material, endogenous enzymes can degrade this compound. Inactivate these enzymes by using dried plant material or by blanching fresh leaves before extraction[6]. Alternatively, enzyme-assisted extraction using pectinase (B1165727) or cellulase (B1617823) can improve yields by breaking down cell walls but must be conducted under optimized pH and temperature conditions to favor this compound release over degradation[13][16]. |
| Inefficient Extraction Method | Conventional solid-liquid extraction may be inefficient. Employ advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency, reduce extraction time, and lower solvent consumption, often at lower temperatures[14][17]. |
Issue 2: this compound content in the extract decreases significantly during storage.
| Potential Cause | Troubleshooting Action |
| Improper Storage Temperature | High ambient temperatures accelerate degradation. Store extracts at low temperatures; refrigeration (0-5°C) is recommended for short-term storage[18][19]. For long-term stability, store at -20°C or below. |
| Exposure to Light and Oxygen | Photodegradation and oxidation are major stability concerns[6][11]. Store extracts in amber glass vials to protect from light. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxygen exposure. |
| Residual Water/Solvent | The presence of water can facilitate hydrolysis, especially if the pH is not optimal. For long-term storage of solid this compound or dried extracts, lyophilization (freeze-drying) is highly effective at preserving stability by removing water[20]. Store the lyophilized powder in a desiccator. |
| Incorrect pH | If storing a liquid extract, ensure the pH is buffered to a slightly acidic range (pH 4-6) to minimize hydrolysis[10][21]. |
Issue 3: New peaks appear in the HPLC chromatogram after purification or storage.
| Potential Cause | Troubleshooting Action | | Formation of Degradation Products | The new peaks are likely isomers or breakdown products of this compound. This confirms that degradation is occurring under your current conditions. Re-evaluate your entire workflow, from extraction to storage, based on the points in Issues 1 and 2. | | Harsh Purification Conditions | The purification process itself may be causing degradation. For chromatographic purification, be mindful of the stationary phase (e.g., acidic sites on silica (B1680970) gel) and the solvents used, as they can contribute to degradation[6]. Consider alternative purification methods like high-speed counter-current chromatography, which can be gentler[22]. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature | Key Findings/Yield | Reference |
| Enzyme-Assisted | Ethanol:Water (9:1) | 29°C | Yield of 156.3 ± 2.3 mg/kg of dry material. Pectinase was effective. | [13] |
| Hot Water Extraction | MilliQ Water | 80°C | Yield of 634.5 ± 4.8 mg/kg with a 1:30 matrix-to-solvent ratio over 120 min. | [7][9] |
| Ultrasound-Assisted | Water | 50°C | Ultrasound promoted better extraction of this compound compared to conventional shaking. | [17] |
| Maceration | Cold Methanol | Room Temp | A viable method for heat-sensitive extraction, performed over 5 days. | [15] |
| Microwave-Assisted | 50% Ethanol | 50°C | A green extraction technique that can reduce time and solvent use. | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize this compound yield while minimizing thermal degradation.
-
Preparation of Plant Material: Use dried and powdered artichoke leaves (particle size 0.5-1.0 mm) to deactivate endogenous enzymes and increase surface area[13].
-
Solvent Selection: Prepare a solvent mixture of 70% ethanol in ultrapure water.
-
Extraction:
-
Add 10 g of powdered artichoke leaves to a 250 mL flask.
-
Add 100 mL of the 70% ethanol solvent (a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz for 30 minutes. Maintain the bath temperature at 40°C to prevent thermal degradation.
-
-
Separation:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of solvent to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Evaporate the ethanol from the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
-
Storage:
-
The resulting aqueous extract can be used immediately for analysis or lyophilized for long-term storage. Store the lyophilized powder at -20°C in a sealed, amber container.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a validated method for determining this compound concentration in extracts[23][24][25].
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase:
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) or 2.5% Acetic Acid in ultrapure water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Use a gradient elution for better separation, starting with a higher proportion of A and gradually increasing B. A typical mobile phase could be water/methanol/acetic acid (78.5:20:2.5, v/v/v) under isocratic conditions[23].
-
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Prepare a stock solution of a this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1 to 50 µg/mL).
-
Dilute the plant extract with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.
-
Visualizations and Workflows
Caption: Key environmental and chemical factors that induce the degradation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cynarin attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. iris.unica.it [iris.unica.it]
- 9. Extraction and Characterization of Artichoke (Cynara cardunculus L.) Solid Waste from the Industrial Processing of Fresh-Cut Products for Nutraceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]
- 11. carlroth.com [carlroth.com]
- 12. Bioactive Compounds from Artichoke and Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Green Extraction Methods on Antioxidant and Antimicrobial Properties of Artichoke (Cynara scolymus L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eujournal.org [eujournal.org]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-Assisted Aqueous Extraction of Chlorogenic Acid and Cynarin with the Impact of Inulin from Burdock (Arctium lappa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nutraceuticalsgroup.com [nutraceuticalsgroup.com]
- 19. Effect of temperature and modified atmosphere packaging on globe artichoke (Cynara scolymus L.) quality during storage - MedCrave online [medcraveonline.com]
- 20. ciencia.ucp.pt [ciencia.ucp.pt]
- 21. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN102276465A - Method for purifying cynarin - Google Patents [patents.google.com]
- 23. latamjpharm.org [latamjpharm.org]
- 24. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Addressing the issue of Cynarine as an artifact of aqueous extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of cynarine (B160887) as an artifact of aqueous extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered an artifact?
A1: this compound is the common name for 1,3-dicaffeoylquinic acid. While it is a bioactive compound, in the context of fresh plant extractions, particularly from artichoke (Cynara scolymus), it is largely considered an artifact. This is because this compound is not naturally present in significant amounts in the fresh plant material. Instead, it is formed during the extraction process through a chemical reaction called transesterification from the naturally occurring 1,5-dicaffeoylquinic acid.[1][2]
Q2: What is the primary precursor to this compound in artichoke extracts?
A2: The primary precursor to this compound in artichoke extracts is 1,5-dicaffeoylquinic acid. This compound is the predominant dicaffeoylquinic acid isomer found in fresh artichoke leaves and heads.[1]
Q3: What analytical method is typically used to quantify this compound and its precursors?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the separation and quantification of this compound, chlorogenic acid, and other caffeoylquinic acid derivatives in plant extracts. A common setup involves a reversed-phase C18 column with UV detection.
Troubleshooting Guide
Issue: High levels of this compound detected in my aqueous extract, which should primarily contain 1,5-dicaffeoylquinic acid.
This is a common issue arising from the isomerization of 1,5-dicaffeoylquinic acid into this compound during the extraction process. The following factors are the most likely causes and solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| High Extraction Temperature | Maintain a low extraction temperature, ideally between 4°C and room temperature. Avoid heating or boiling the aqueous solvent. | The transesterification of 1,5-dicaffeoylquinic acid to this compound is accelerated at elevated temperatures.[1] |
| Incorrect pH of Extraction Solvent | Use a slightly acidic aqueous extraction solvent (pH 4-5). Avoid neutral or alkaline conditions. | The isomerization of dicaffeoylquinic acids is more likely to occur under neutral and alkaline conditions.[1] Acidic conditions help to stabilize the native 1,5-dicaffeoylquinic acid. |
| Prolonged Extraction Time | Minimize the duration of the extraction. | Longer exposure to the aqueous environment, even at lower temperatures, can still allow for the gradual formation of this compound. |
| Post-Extraction Sample Handling | Immediately analyze or freeze the extract after preparation. If solvent evaporation is necessary, use methods that do not involve high heat, such as freeze-drying (lyophilization). | High temperatures during solvent removal can also promote the formation of this compound.[1] |
Quantitative Data Summary
The following table summarizes the influence of temperature and pH on the degradation and isomerization of dicaffeoylquinic acids, which leads to the formation of this compound. The data indicates that higher temperatures and neutral to alkaline pH significantly increase the rate of these reactions.
| Parameter | Condition | Effect on Dicaffeoylquinic Acid Stability | Outcome |
| Temperature | Low (e.g., 4°C) | High stability | Minimized this compound formation |
| Moderate (e.g., Room Temperature) | Moderate stability, slow isomerization | Gradual increase in this compound over time | |
| High (e.g., > 50°C) | Low stability, rapid isomerization and degradation | Significant formation of this compound and other degradation products | |
| pH | Acidic (e.g., pH 4.69) | High stability | Minimized this compound formation |
| Neutral (e.g., pH 7.06) | Reduced stability, increased isomerization | Increased this compound formation | |
| Alkaline (e.g., pH > 7.96) | Low stability, rapid isomerization | Significant this compound formation |
This table is a qualitative summary based on trends reported in the literature. Specific reaction rates will vary depending on the exact conditions and the plant matrix.
Experimental Protocols
Protocol 1: Minimized this compound Formation via Cold Aqueous Extraction
This protocol is designed to extract caffeoylquinic acids from fresh plant material (e.g., artichoke leaves) while minimizing the artificial formation of this compound.
Materials:
-
Fresh plant material (e.g., artichoke leaves)
-
Pre-chilled (4°C) deionized water, adjusted to pH 4.5 with a suitable acid (e.g., phosphoric acid)
-
Blender or homogenizer
-
Refrigerated centrifuge
-
Filtration apparatus (e.g., cheesecloth, filter paper, or a vacuum filtration system)
-
Freeze-dryer (lyophilizer)
-
HPLC system for analysis
Methodology:
-
Preparation of Plant Material: Harvest fresh plant material and immediately place it on ice to minimize enzymatic degradation. Wash the material with cold deionized water to remove any surface contaminants.
-
Homogenization: Coarsely chop the plant material and place it in a blender or homogenizer with the pre-chilled, acidified deionized water (pH 4.5) at a ratio of 1:10 (w/v). Homogenize in short bursts to prevent heat generation, keeping the mixture cold throughout the process.
-
Extraction: Transfer the homogenate to a sealed container and continue the extraction on a shaker or stirrer in a cold room or refrigerator (approximately 4°C) for 1-2 hours.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through cheesecloth followed by appropriate filter paper to remove any remaining particulate matter. For a clearer extract, a 0.45 µm filter can be used.
-
Lyophilization: Immediately freeze the filtered extract and lyophilize it to obtain a dry powder. This method of solvent removal avoids the use of heat, which can cause this compound formation.
-
Analysis: Reconstitute the lyophilized powder in a suitable solvent for HPLC analysis to quantify the content of 1,5-dicaffeoylquinic acid and to verify the minimal presence of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Isomerization of 1,5-dicaffeoylquinic acid to this compound.
Caption: Experimental workflow for minimizing this compound formation.
References
Technical Support Center: Optimizing HPLC Parameters for Cynarine Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of Cynarine and its isomers. This resource is tailored for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions to address common challenges in the chromatographic analysis of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
This compound, chemically known as 1,3-dicaffeoylquinic acid, is a biologically active hydroxycinnamic acid derivative found prominently in artichoke (Cynara cardunculus).[1][2] Its isomers are other dicaffeoylquinic acids, which differ in the positions of the two caffeoyl groups on the quinic acid core. These positional isomers, such as 1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid, often coexist in natural extracts and possess very similar chemical structures.[3][4][5]
Q2: What is the primary challenge in separating this compound isomers?
The main difficulty lies in the high structural similarity between the positional isomers.[6] These compounds often have nearly identical hydrophobicity and polarity, leading to very close retention times on standard reversed-phase HPLC columns like C18.[6] This similarity can result in poor resolution or complete co-elution of peaks, which complicates accurate identification and quantification.
Q3: What is a recommended starting point for HPLC method development for this compound isomers?
A reversed-phase C18 column is a conventional and effective starting point for separating phenolic compounds like this compound isomers.[6][7][8][9] For the mobile phase, a gradient elution using water and an organic modifier (methanol or acetonitrile) is recommended.[10][11] It is also crucial to include an acid modifier, such as 0.1% formic acid or acetic acid, in the aqueous phase to ensure good peak shape by suppressing the ionization of free silanol (B1196071) groups on the stationary phase.[6][7][12]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: Poor Resolution or Complete Co-elution of Isomer Peaks
-
Observed Issue: Peaks are overlapping or appear as a single, broad peak, making quantification impossible. A resolution value (Rs) of >1.5 is typically desired for baseline separation.[13]
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Selectivity | The choice of organic solvent and pH can significantly alter separation selectivity.[14] 1. Switch Organic Modifier: If using methanol, try acetonitrile, or vice-versa. These solvents offer different selectivities for phenolic compounds.[15] 2. Adjust Mobile Phase pH: For ionizable compounds like this compound, small changes in mobile phase pH can significantly impact retention and selectivity.[12][16] Using an acidic modifier like formic, acetic, or phosphoric acid is common.[7] 3. Optimize Gradient: If using a gradient, flatten the slope around the elution window of the isomers. A shallower gradient increases the effective difference in retention times.[6] |
| Insufficient Column Efficiency | The column may not be providing enough theoretical plates to resolve closely eluting compounds. |
| Inadequate Temperature | Column temperature affects mobile phase viscosity and can alter selectivity.[17] |
| Unsuitable Stationary Phase | The column chemistry may not be optimal for the isomers. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Observed Issue: Peaks are asymmetrical, with a "tail" or "front," which can interfere with accurate integration and reduce resolution.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions | Unwanted interactions between the acidic this compound molecules and basic free silanol groups on the silica-based column packing can cause peak tailing.[6] |
| Column Overload | The sample concentration is too high, saturating the stationary phase.[6] |
| Mismatched Sample Solvent | The solvent used to dissolve the sample is significantly stronger than the initial mobile phase, causing peak distortion.[6] |
| Column Contamination or Degradation | Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes. |
Problem 3: Shifting or Unstable Retention Times
-
Observed Issue: The time it takes for peaks to elute changes between injections, making peak identification unreliable.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Poor Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before injection.[18] |
| Mobile Phase Issues | The mobile phase composition is changing over time or was prepared incorrectly. |
| Column Temperature Fluctuation | The ambient temperature is changing, affecting retention times. |
| System Leaks | A leak in the HPLC system can cause pressure fluctuations and lead to unstable retention times. |
Data Presentation: HPLC Method Parameters
The following tables summarize starting conditions and parameters reported in the literature for the analysis of this compound and other phenolic compounds, which can be adapted for method development.
Table 1: Isocratic Method Parameters
| Parameter | Method 1[19] | Method 2[20] |
| Stationary Phase | Ib-Sil ODS (C18), 250 x 4.6 mm, 5 µm | C18 |
| Mobile Phase | Water / Methanol / Acetic Acid (78.5:20:2.5, v/v/v) | Methanol / 5% Acetic Acid (10:90, v/v) |
| Flow Rate | 1.3 mL/min | Not Specified |
| Temperature | Room Temperature (18-25 °C) | Not Specified |
| Detection | UV at 316 nm | UV |
| Retention Time | ~15.0 min | ~10.9 min |
Table 2: Gradient Method Parameters
| Parameter | Method 3 (Adapted from Patent CN101560155A)[21] |
| Stationary Phase | Waters Symmetry C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.2% Phosphoric Acid in Water |
| Gradient Program | 0-15 min: 10-18% A; 15-30 min: 18-35% A; 30-35 min: 35-10% A |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 330 nm |
Experimental Protocols
Protocol 1: General Sample Preparation [15]
-
Weighing: Accurately weigh a suitable amount of the sample or extract.
-
Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/methanol). Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration for analysis.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates that could clog the column.[6]
Protocol 2: Recommended Starting Method for Isomer Separation
This protocol provides a robust starting point for developing a separation method for this compound isomers.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Scouting Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 50% B
-
35-40 min: 50% to 90% B
-
40-45 min: Hold at 90% B
-
45-46 min: 90% to 10% B
-
46-55 min: Hold at 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis/DAD detector at 325-330 nm.
After the initial scouting run, identify the approximate elution time of the isomers and optimize the gradient to be shallower around that time window to improve resolution.[6]
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: A systematic workflow for developing an HPLC separation method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H24O12 | CID 5281769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cynarin(e) [drugfuture.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. moravek.com [moravek.com]
- 13. mastelf.com [mastelf.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. latamjpharm.org [latamjpharm.org]
- 20. vjol.info.vn [vjol.info.vn]
- 21. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Cynarine Recovery During Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Cynarine during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound during purification?
Low recovery of this compound can stem from several factors throughout the extraction and purification process. The primary areas to investigate include:
-
Suboptimal Extraction: The efficiency of the initial extraction from the plant material is a critical first step. Issues can arise from an inappropriate choice of solvent, an incorrect solvent-to-solid ratio, or non-ideal extraction time and temperature.
-
Degradation of this compound: this compound is susceptible to degradation under certain conditions. High temperatures during extraction or solvent evaporation, as well as exposure to extreme pH levels, can alter its chemical structure and lead to losses.[1][2]
-
Issues in Chromatographic Purification: Problems during chromatographic separation are a frequent cause of low recovery. These can include irreversible adsorption to the stationary phase, co-elution with impurities, overloading of the column, and the use of an improper mobile phase.[2]
-
Artifact Formation: this compound (1,3-dicaffeoylquinic acid) can be an artifact formed from the isomerization of 1,5-dicaffeoylquinic acid during extraction, particularly with heat.[1] Minimizing heat during the process is crucial.
Q2: My initial crude extract shows a high concentration of this compound, but the yield after column chromatography is significantly lower. What could be the problem?
A significant decrease in yield after column chromatography often points to one or more of the following issues:
-
Irreversible Adsorption: this compound might be binding too strongly to the stationary phase, such as silica (B1680970) gel or a specific type of macroporous resin, preventing its complete elution.
-
Improper Mobile Phase: The solvent system used for elution may not be optimized. The polarity of the mobile phase could be too low to effectively desorb this compound from the column.
-
Column Overloading: Exceeding the binding capacity of the chromatography resin by loading an excessive amount of crude extract can cause this compound to pass through the column without binding, leading to its loss in the flow-through.[2]
-
Co-elution with Impurities: If the chromatographic separation is not optimal, this compound may elute along with other impurities. This can lead to the discarding of fractions that contain a substantial amount of the target compound.
Q3: What role do temperature and pH play in the stability and recovery of this compound?
Temperature and pH are critical parameters to control throughout the purification process to ensure the stability of this compound and maximize its recovery.
-
Temperature: High temperatures should be avoided. During extraction and solvent evaporation steps, it is advisable to maintain temperatures below 60-70°C.[3] Some methods suggest even lower temperatures of 45-65°C for extraction to minimize degradation.[4] Cold extraction methods, such as maceration or ultrasonic-assisted extraction at controlled temperatures, can also be beneficial.
-
pH: The pH of the solutions can influence the stability and solubility of this compound. An acidic pH is generally preferred for the stability of phenolic compounds. For instance, adjusting the pH to be less than 6 before loading onto a macroporous resin column has been reported.[3]
Troubleshooting Guides
Low Recovery After Initial Extraction
| Observation | Possible Cause | Troubleshooting Steps |
| Low this compound content in the crude extract. | Inefficient extraction solvent. | - Experiment with different solvent systems. Ethanol (B145695) and acetone (B3395972) solutions (50-70%) are commonly used.[3] Water extraction has also been reported.[4][5] - Consider using ultrasound-assisted or enzyme-assisted extraction to improve efficiency.[6] |
| Suboptimal extraction conditions. | - Optimize the solid-to-liquid ratio. A common starting point is 1:10 (g/mL). - Adjust the extraction time and temperature. Refluxing at 60-80°C for 2 hours is one reported method, but lower temperatures may be necessary to prevent degradation.[3] | |
| Degradation during extraction. | - Avoid excessive heat. Use the lowest effective temperature. - Consider cold extraction methods. |
Low Recovery During Chromatographic Purification
| Observation | Possible Cause | Troubleshooting Steps |
| This compound is not binding to the column (found in flow-through). | Incorrect stationary phase. | - Ensure the chosen resin (e.g., macroporous adsorbent resin) is appropriate for the polarity of this compound. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. | |
| Improper sample pH. | - Adjust the pH of the sample to be less than 6 before loading onto the macroporous resin column to enhance adsorption.[3] | |
| This compound binds to the column but does not elute. | Mobile phase is too weak. | - Increase the polarity of the eluting solvent. For macroporous resins, a stepwise gradient of increasing ethanol concentration (e.g., 10-18% for washing, 50-70% for elution) can be effective.[3] |
| Irreversible adsorption. | - Test a different type of stationary phase. | |
| Broad peaks or poor separation. | Sub-optimal flow rate. | - Optimize the flow rate. A lower flow rate generally improves peak shape but increases the run time. |
| Inappropriate mobile phase composition. | - For HPLC, optimize the mobile phase. A common mobile phase is a mixture of water, methanol, and acetic acid (e.g., 78.5:20:2.5, v/v/v).[7] |
Experimental Protocols
Protocol 1: Extraction and Macroporous Resin Purification of this compound
This protocol is based on a method described for purifying this compound from artichoke leaves.[3]
-
Extraction:
-
Mince fresh artichoke leaves.
-
Perform reflux extraction twice with a 50-70% ethanol or acetone solution at 60-80°C.
-
Collect the extraction solution.
-
-
Concentration and Pre-treatment:
-
Concentrate the extract under reduced pressure at a temperature of 60-70°C.
-
Add water equivalent to 5 times the volume of the concentrated solution, stir, and let it stand for 6 hours.
-
Filter the solution to remove precipitates.
-
Perform microfiltration on the filtrate.
-
Adjust the pH of the filtrate to be less than 6.
-
-
Macroporous Resin Chromatography:
-
Load the pre-treated filtrate onto a macroporous absorption resin column.
-
Wash the column with a 10-18% ethanol solution to remove impurities.
-
Elute the this compound-containing fraction with a 50-70% ethanol solution.
-
-
Crystallization and Drying:
-
Concentrate the this compound-containing eluant.
-
Allow the concentrated solution to crystallize.
-
Dry the crystals to obtain the crude this compound product.
-
Recrystallize for higher purity if necessary.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol is based on a method for purifying this compound to a high purity.[4]
-
Extraction and Crude Extract Preparation:
-
Crush artichoke leaves and extract with 4-10 times the volume of water at 45-65°C for 1-2 hours. Repeat the extraction 2-3 times.
-
Concentrate the extraction solution under reduced pressure.
-
Extract the concentrated solution with ethyl acetate (B1210297).
-
Recover the solvent from the ethyl acetate extract to obtain the crude extract.
-
-
HSCCC Separation:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water. Allow the mixture to separate.
-
Use the lower phase as the mobile phase and the upper phase as the stationary phase.
-
Separate the crude extract using HSCCC.
-
Monitor the effluent with a UV detector and collect the target fractions containing this compound.
-
-
Final Steps:
-
Concentrate the collected fractions at a reduced temperature.
-
Crystallize the concentrated solution.
-
Dry the crystals to obtain high-purity this compound.
-
Visualizations
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
Caption: A General Workflow for the Purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]
- 4. CN102276465A - Method for purifying cynarin - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. latamjpharm.org [latamjpharm.org]
Mitigating matrix effects in the LC-MS analysis of Cynarine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cynarine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS analysis.[2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative technique involves infusing a standard solution of this compound directly into the mass spectrometer's ion source while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the constant signal baseline indicates the retention time at which ion suppression or enhancement occurs.
-
Post-Extraction Spike: This quantitative method compares the response of a this compound standard spiked into a pre-extracted blank matrix with the response of the same standard in a neat solvent. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1][4]
Q3: What is the most effective way to minimize matrix effects in this compound analysis?
A3: A multi-faceted approach is most effective, combining:
-
Efficient Sample Preparation: To remove interfering components.
-
Optimized Chromatographic Separation: To separate this compound from matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any remaining matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound recovery | Inefficient sample preparation: The chosen method may not be effectively extracting this compound from the matrix. | Optimize the sample preparation method. Consider switching from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Refer to the Data Presentation and Experimental Protocols sections for expected recovery values and detailed procedures. |
| Poor reproducibility (high %RSD) | Variable matrix effects: Inconsistent ion suppression or enhancement between samples. | Improve sample cleanup: Use a more selective sample preparation method like SPE to remove a wider range of interfering compounds. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thereby correcting for variability. |
| Signal suppression (low peak intensity) | Co-elution of interfering compounds: Phospholipids and other endogenous components in biological matrices are common causes of ion suppression.[5] | Enhance chromatographic separation: Modify the mobile phase gradient, change the column chemistry, or adjust the flow rate to better separate this compound from interfering peaks. Improve sample preparation: Employ techniques specifically designed to remove phospholipids, such as certain SPE cartridges or specialized PPT plates. |
| Inconsistent results across different plasma lots | Lot-to-lot variability in the matrix: Different sources of biological matrices can have varying compositions, leading to different degrees of matrix effects. | Perform a thorough method validation: Evaluate the matrix effect across at least six different lots of the biological matrix.[1] Utilize matrix-matched calibrants: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
Data Presentation
The choice of sample preparation method significantly impacts the recovery of this compound and the extent of matrix effects. The following table summarizes typical performance data for common techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | 50 - 85* | 70 - 90 (Significant Suppression)** | Fast, simple, and inexpensive. | Non-selective, leading to significant matrix effects and lower recovery.[6][7] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate (B1210297) | 67[8] | 86.5 - 98.0*** | Good selectivity for moderately polar compounds, cost-effective. | Can be labor-intensive and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | 63 - 76 | >90 (Minimal Suppression) | High selectivity and cleaner extracts, leading to reduced matrix effects. | More time-consuming and costly compared to PPT and LLE. |
*Based on general recovery for phenolic acids; specific data for this compound with PPT is not readily available. **Estimated based on typical performance of PPT for complex matrices. ***Data for Chlorogenic Acid, a structurally similar compound, is used as a proxy.[9]
Experimental Protocols
Below are detailed methodologies for the sample preparation techniques discussed.
Protein Precipitation (PPT) Protocol
This protocol is a general guideline for the precipitation of proteins from plasma samples using acetonitrile.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Addition of Internal Standard: Spike with the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the determination of this compound in plasma.[8]
-
Sample Aliquoting: To a glass tube, add 500 µL of the plasma sample.
-
Addition of Internal Standard: Spike with the internal standard solution.
-
Extraction: Add 2.5 mL of ethyl acetate as the extraction solvent.
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general procedure for extracting this compound from plasma using a C18 SPE cartridge.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the plasma sample (pre-treated if necessary, e.g., diluted with an acidic solution) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for this compound analysis from sample to data.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preventing the degradation of Cynarine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cynarine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A: this compound (1,3-O-dicaffeoylquinic acid) is a biologically active phenolic compound naturally found in artichokes.[1] Its stability in aqueous solutions is a critical concern for researchers as it is prone to degradation, which can impact the accuracy and reproducibility of experimental results. The primary degradation pathways include isomerization, hydrolysis, and oxidation.
Q2: What are the main factors that cause the degradation of this compound in solution?
A: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: this compound is most stable in acidic conditions and degrades rapidly in neutral to alkaline environments.
-
Temperature: Elevated temperatures significantly accelerate the rate of this compound degradation.
-
Light: Exposure to light, particularly UV light, can induce isomerization and degradation of this compound.
Q3: What is the optimal pH for maintaining this compound stability in an aqueous solution?
A: To minimize degradation, this compound solutions should be prepared and maintained in an acidic buffer, ideally between pH 3 and 4 . Under these conditions, the rates of isomerization and hydrolysis are significantly reduced.
Q4: How should I store my this compound solutions to ensure maximum stability?
A: For optimal stability, this compound solutions should be:
-
Stored at low temperatures, preferably refrigerated at 2-8°C . For long-term storage, freezing at -20°C or below is recommended.
-
Protected from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Prepared in an acidic buffer (pH 3-4).
Q5: Can I use antioxidants to prevent the degradation of this compound?
A: Yes, the addition of antioxidants can effectively inhibit the oxidative degradation of this compound. Ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to improve the stability of caffeoylquinic acids in solution.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration over a short period. | Inappropriate pH of the solvent. | Ensure the solvent is an acidic buffer with a pH between 3 and 4. Use a calibrated pH meter to verify. |
| High storage temperature. | Store stock solutions and working solutions at 2-8°C for short-term use and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles. | |
| Exposure to light. | Store solutions in amber vials or protect them from light with foil. Minimize exposure to ambient light during experiments. | |
| Inconsistent results between experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a properly stored stock solution before each experiment. Consider adding an antioxidant like ascorbic acid to the working solution. |
| Precipitate formation in the solution. | Low solubility or degradation product precipitation. | Ensure the solvent system is appropriate for the desired concentration. If degradation is suspected, analyze the precipitate and supernatant by HPLC to identify the cause. |
Data on this compound Stability
The following tables summarize the stability of dicaffeoylquinic acids (diCQAs), such as this compound, under various conditions.
Table 1: Effect of Temperature on the Degradation of Di-acyl Caffeoylquinic Acids in Solution (pH ~6-7)
| Temperature | 3,5-diCQA (% degraded) | 3,4-diCQA (% degraded) | 4,5-diCQA (% degraded) |
| 4°C (after 7 days) | ~2% | ~2% | ~1% |
| Room Temp (after 7 days) | 7.03% | 7.82% | 10.08% |
Data adapted from a study on the stability of various caffeoylquinic acids.[4]
Table 2: Effect of pH on the Degradation of 3-O-caffeoylquinic acid (a mono-CQA, for illustrative purposes) after 2 hours
| pH | % Degradation |
| 3.4 | 8.46% |
| 4.0 | 49.92% |
| 6.0 | 63.59% |
| 12.0 | 99.99% |
Data illustrates the general trend of caffeoylquinic acid stability in relation to pH.[2] Di-CQAs like this compound are generally less stable than mono-CQAs.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a this compound stock solution with enhanced stability.
Materials:
-
This compound (high purity standard)
-
Citrate-phosphate buffer (0.1 M, pH 4.0)
-
Ascorbic acid
-
Volumetric flasks
-
Amber glass vials
Procedure:
-
Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 4.0 using a calibrated pH meter.
-
Dissolve ascorbic acid in the pH 4.0 buffer to a final concentration of 0.1% (w/v).
-
Accurately weigh the desired amount of this compound and dissolve it in the buffer containing ascorbic acid to achieve the target stock solution concentration.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquot the stock solution into amber glass vials, purge with nitrogen or argon gas to remove oxygen, and seal tightly.
-
Store the vials at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
This protocol provides a general HPLC method to quantify the concentration of this compound over time to assess its stability.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient elution: A suitable gradient should be developed to separate this compound from its degradation products (e.g., start with 95% A, decrease to 50% A over 20 minutes).
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 325 nm
Procedure:
-
Prepare this compound solutions under the conditions to be tested (e.g., different pH, temperature, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
Visualizations
Caption: Simplified degradation pathways of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Method validation challenges for Cynarine quantification in complex matrices
Welcome to the technical support center for the quantification of cynarine (B160887) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during method validation and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when quantifying this compound in complex biological or plant-based matrices?
A1: The main challenges in quantifying this compound in complex matrices include:
-
Matrix Effects: Complex matrices such as plasma, tissue homogenates, or plant extracts contain numerous endogenous components that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]
-
Analyte Stability and Artifact Formation: this compound (1,3-dicaffeoylquinic acid) can be an artifact generated from the isomerization of other dicaffeoylquinic acids, such as 1,5-dicaffeoylquinic acid, during extraction, especially when heat is applied.[3] This can lead to an overestimation of the genuine this compound content.
-
Low Recovery: this compound may exhibit poor extraction recovery from complex matrices due to its chemical properties and potential for binding to matrix components.[4][5]
-
Low Concentrations: In biological samples, this compound is often present at very low concentrations, necessitating highly sensitive analytical methods.[1]
-
Co-eluting Isomers: this compound has several isomers that can be difficult to separate chromatographically, potentially leading to inaccurate quantification if the analytical method is not specific enough.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common and effective technique.
-
HPLC-UV: This is a simpler and more accessible method suitable for samples with higher this compound concentrations.[6][7][8]
-
LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex matrices like plasma.[9][10][11]
Q3: How can I minimize the risk of this compound being an artifact of my extraction procedure?
A3: To minimize the isomerization of dicaffeoylquinic acids into this compound, it is crucial to avoid high temperatures during extraction.[3] Cold extraction methods, such as juice extraction by mechanical means followed by filtration, are recommended to analyze the genuine composition of the plant material.[3] If solvent extraction is necessary, it should be performed at room temperature or lower, and solvent evaporation should be conducted under reduced pressure at low temperatures.[3]
Troubleshooting Guide
Problem 1: Low or Inconsistent Recovery of this compound
-
Possible Cause 1: Inefficient Extraction Method.
-
Solution: Optimize the extraction procedure. For plasma samples, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used.[4][6]
-
SPE: Ensure the chosen sorbent is appropriate for this compound. A mixed-mode cation-exchange polymer can be effective for basic compounds.[12] Optimize the pH of the loading, washing, and elution steps.
-
LLE: Test different organic solvents. Ethyl acetate (B1210297) has been used for the extraction of this compound from plasma.[4][5] The pH of the aqueous phase should be optimized to ensure this compound is in a neutral form for efficient partitioning into the organic solvent.
-
-
-
Possible Cause 2: Analyte Adsorption.
-
Solution: this compound may adsorb to precipitated proteins or container surfaces. To mitigate this, consider acidifying the precipitation solvent (e.g., with 0.1% formic acid) to ensure this compound remains in its protonated and more soluble form.[12] Using silanized glassware can also help reduce adsorption.
-
Problem 2: Poor Peak Shape in HPLC/LC-MS Analysis
-
Possible Cause 1: Inappropriate Injection Solvent.
-
Solution: The injection solvent should be weaker than the mobile phase at the start of the analysis to ensure proper peak focusing on the column.[12] Ideally, dissolve and inject the sample in the initial mobile phase.
-
-
Possible Cause 2: Column Overload.
-
Solution: If the peak is fronting or tailing, it might be due to injecting too high a concentration of the analyte.[12] Dilute the sample and re-inject.
-
-
Possible Cause 3: Secondary Interactions with the Column.
-
Solution: Poor peak shape can result from secondary interactions between this compound and the stationary phase. Using a modern, end-capped column or a column with a different chemistry may minimize these interactions.[12] Adding a pH modifier like formic or acetic acid to the mobile phase can also improve peak shape.[13]
-
Problem 3: High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS
-
Possible Cause 1: Co-eluting Matrix Components.
-
Solution:
-
Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering components. This could involve optimizing the SPE wash steps or employing a more selective extraction technique.[1][2]
-
Optimize Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components.[1] Trying a column with a different selectivity may also be beneficial.
-
-
-
Possible Cause 2: Inefficient Ionization.
-
Solution:
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) if available.[9][10] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed.[1] This helps to ensure that the standards and samples experience similar matrix effects.
-
-
Experimental Protocols
1. HPLC-UV Method for this compound in Rat Plasma [6]
-
Sample Preparation (Solid-Phase Extraction):
-
To a 70 µL aliquot of rat plasma, add 30 µL of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina.
-
Vortex for 5 minutes and centrifuge at 10,000 x g for 5 minutes.
-
Wash the precipitate with 1 mL of water.
-
Elute this compound with 70 µL of phosphoric acid (0.4 M), vortex, and centrifuge at 10,000 x g for 5 minutes.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Water / Methanol / Acetic Acid (78.5:20:2.5, v/v/v).
-
Flow Rate: 1.3 mL/min.
-
Detection: UV at 316 nm.
-
2. LC-MS/MS Method for a Related Compound (Cinnarizine) in Human Plasma (Adaptable for this compound) [10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 1 mL of Methyl Tertiary Butyl Ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Quantification by HPLC-UV in Rat Plasma [4][6]
| Parameter | Result |
| Linearity Range | 0.038 - 1.25 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Lower Limit of Quantification (LOQ) | 0.038 µg/mL |
| Recovery | 63% - 76% |
| Intra-day Precision (CV%) | < 5% |
| Accuracy (Bias %) | < 16% |
Table 2: Method Validation Parameters for this compound Quantification by HPLC-DAD in Rat Plasma [4][5]
| Parameter | Result |
| Linearity Range | 1.5625 - 50.0 µg/cm³ |
| Correlation Coefficient (R²) | 0.9989 |
| Limit of Detection (LOD) | 0.75 µg/cm³ |
| Limit of Quantification (LOQ) | 2.25 µg/cm³ |
| Recovery | 67% |
| Inter-day & Intra-day Precision (CV%) | < 10% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. latamjpharm.org [latamjpharm.org]
- 7. [PDF] Validated HPLC Method for Cynarin Determination in Biological Samples | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsr.com [ijpsr.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Improving the efficiency of Cynarine synthesis and purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency of Cynarine (1,3-dicaffeoylquinic acid) synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound can be obtained through two main routes: extraction from natural sources, primarily the leaves of the artichoke plant (Cynara scolymus L.), or through chemical synthesis.[1][2] Extraction methods include solid-liquid extraction, ultrasound-assisted extraction, and enzyme-assisted extraction.[3] Chemical synthesis often involves the isomerization of 1,5-dicaffeoylquinic acid under alkaline conditions.[2]
Q2: Why is temperature a critical parameter during extraction from artichoke leaves?
A2: Temperature is a crucial factor because this compound (1,3-dicaffeoylquinic acid) is known to be an artifact derived from the isomerization of other dicaffeoylquinic acid isomers, such as 1,5-dicaffeoylquinic acid, which are naturally present in the plant.[4] Heating during extraction, even under reduced pressure to remove solvents, can promote this isomerization. Therefore, controlling temperature is vital to preserve the natural profile of the extract or to specifically quantify this compound if it is the target molecule.[4] For some extraction methods, heating to 45-65°C or 60-80°C is part of the protocol to increase efficiency, implying a trade-off between yield and potential isomerization.[1][5]
Q3: What purity levels can be expected from common purification techniques?
A3: The achievable purity of this compound depends heavily on the purification method. A method involving macroporous adsorption resin chromatography can yield a crude product with a purity of over 20%.[1] For higher purity, techniques like high-speed counter-current chromatography can achieve purities of up to 98%.[1]
Q4: What are the main challenges in scaling up this compound production?
A4: Scaling up from laboratory to industrial production introduces several challenges.[6] Key issues include:
-
Inefficient Mixing and Heat Transfer: Uniform mixing and temperature control are harder to achieve in large reactors, which can lead to localized "hot spots," side reactions, and reduced yields.[7]
-
Solvent Effects: A solvent system that is effective for precipitation and isolation at a small scale might not be optimal for handling larger volumes.[7]
-
Impurity Amplification: Minor side reactions at a small scale can become significant and problematic during scale-up.[6]
-
Practicality of Purification: Methods like traditional column chromatography are often not practical for multi-kilogram batches, necessitating a shift to more scalable techniques like preparative HPLC or crystallization.[7]
Troubleshooting Guides
Low Yield During Synthesis or Extraction
Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yields can stem from several factors related to both extraction from natural sources and chemical synthesis.
-
For Extraction from Artichoke:
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, pH, and extraction time are critical. For enzyme-assisted extraction, an enzyme concentration of 5.2 U/mL at a pH of 4.6 and an incubation temperature of 29°C has been shown to be effective.[3] For solvent extraction, using 50-70% ethanol (B145695) or acetone (B3395972) solutions with refluxing at 60-80°C is a common method.[5]
-
Inefficient Mass Transfer: Inadequate mixing in larger vessels can prevent the solvent from effectively penetrating the plant material, leading to poor extraction.[6] Ensure the plant material is properly ground (e.g., to 0.5-1.0 mm) and that the stirring is vigorous enough for the vessel size.[3]
-
Isomerization: As this compound is an isomer of other naturally occurring compounds, harsh extraction conditions (e.g., high temperatures) might not favor its formation or stability.[4] Consider milder, cold extraction methods if you are trying to isolate the natural profile, although this may not maximize the this compound content itself.[4]
-
-
For Chemical Synthesis (from 1,5-dicaffeoylquinic acid):
-
Incorrect pH: The isomerization reaction is pH-dependent. The pH must be adjusted to an alkaline range of 10-12 to facilitate the reaction.[2]
-
Inadequate Temperature or Time: The reaction requires heating (e.g., 50-120°C) for a sufficient duration (e.g., 30-120 minutes) to proceed to completion.[2] Yields can vary significantly based on these parameters.
-
Incomplete Extraction of Product: After acidification to pH 3.5-4.5, the product is extracted with an organic solvent like ether. Ensure the extraction is performed multiple times (e.g., 3 times with isopyknic ether) to maximize recovery from the aqueous phase.[2]
-
Product Purity Issues
Q: After purification, my this compound product is still contaminated with other phenolic compounds. How can I improve its purity?
A: Improving purity requires optimizing the separation and crystallization steps.
-
Chromatographic Separation:
-
Method Selection: For crude purifications, macroporous adsorption resin is effective.[5] For high-purity requirements, high-speed counter-current chromatography (HSCCC) is a superior alternative to silica (B1680970) gel columns, which can cause significant sample loss.[1]
-
Elution Gradient: In resin chromatography, a stepwise ethanol gradient can be used to first wash out other polyphenols (e.g., with 10-18% ethanol) before eluting the this compound-containing fraction with a higher concentration (e.g., 50-70% ethanol).[5]
-
HSCCC Solvent System: The choice of the two-phase solvent system in HSCCC is critical. A system composed of n-hexane, ethyl acetate (B1210297), methanol (B129727), and water is effective. The ratio must be optimized; for example, a ratio of 1-3 : 5-9 : 2-4 : 6-11 has been patented.[1]
-
-
Crystallization:
-
Solvent Choice: The final product is often obtained by crystallization. After concentrating the purified fraction, adding ethanol and cooling to a low temperature (e.g., -5 to 5°C) can induce crystallization.[2] If crystals do not form, it may be due to using too much solvent or the compound being too soluble.[8] In such cases, try concentrating the solution further or using a different anti-solvent.[8]
-
Recrystallization: To remove impurities trapped in the crystal lattice, a second recrystallization step may be necessary.[5][8]
-
Quantitative Data Summary
Table 1: Comparison of this compound Extraction & Synthesis Methods
| Method | Starting Material | Key Parameters | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Enzyme-Assisted Extraction | Dry Artichoke Leaves | Pectinase: 5.2 U/mL, pH: 4.6, Temp: 29°C | 156.3 ± 2.3 mg/kg | [3] |
| Solvent Extraction & Resin Purification | Artichoke Leaves | Extraction: 50-70% Ethanol, 60-80°C. Purification: Macroporous resin. | Crude Purity: >20% | [5] |
| Water Extraction & HSCCC Purification | Artichoke Steam Leaves | Extraction: Water, 45-65°C. Purification: HSCCC. | Final Purity: >98% | [1] |
| Chemical Synthesis | 1,5-dicaffeoylquinic acid | pH 10-12, 50-120°C, Crystallization from Ethanol | 63-87% |[2] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters for High-Purity this compound
| Parameter | Value | Reference |
|---|---|---|
| Solvent System Ratio | n-hexane : ethyl acetate : methanol : water (1-3 : 5-9 : 2-4 : 6-11) | [1] |
| Host Rotating Speed | 600-1000 rpm | [1] |
| Mobile Phase Flow Rate | 1-4 ml/min | [1] |
| Detection | Online UV Detector |[1] |
Experimental Protocols
Protocol 1: Extraction and Purification from Artichoke Leaves via Macroporous Resin [5]
-
Extraction: Fresh artichoke leaves are cut and subjected to reflux extraction twice with 50-70% ethanol at 60-80°C. The resulting extracts are combined.
-
Concentration: The combined extract is concentrated under reduced pressure (e.g., 50-300mmHg) at 60-70°C to recover the organic solvent.
-
Impurity Removal: The concentrated solution is mixed with water (e.g., 5 times the volume of the concentrate), stirred, and left to stand for several hours. The resulting precipitate is removed by filtration.
-
Microfiltration: The filtrate is passed through a microfiltration membrane (0.1-0.5 µm pore size) to obtain a clear dialysis liquid.
-
Chromatography:
-
The pH of the dialysis liquid is adjusted to < 6.
-
The liquid is loaded onto a macroporous adsorption resin chromatographic column.
-
The column is first washed with 10-18% (v/v) ethanol to elute other polyphenols.
-
The target fraction containing this compound is then eluted using 50-70% (v/v) ethanol.
-
-
Crystallization & Drying: The this compound-containing eluant is concentrated and crystallized. The resulting moist crystal is dried under vacuum (10-50mmHg) at 60-70°C to yield the crude product. A final recrystallization can be performed to increase purity.
Protocol 2: Chemical Synthesis of this compound from 1,5-Dicaffeoylquinic Acid [2]
-
Reaction Setup: Dissolve 1,5-dicaffeoylquinic acid in water. Adjust the pH of the solution to between 10 and 12 using an alkali solution (e.g., 0.1mol/L NaOH or ammonia).
-
Isomerization: Stir the alkaline solution at a temperature between 50°C and 120°C for 30 to 120 minutes.
-
Quenching & Extraction: Cool the reaction mixture. Add an acid (e.g., HCl, H₂SO₄) to adjust the pH to 3.5-4.5. Extract the aqueous solution three times with an equal volume of ether.
-
Concentration: Separate the aqueous phase and concentrate it under vacuum (e.g., 0.07-0.09MPa) at 60-80°C to approximately 1/3 to 1/10 of its original volume.
-
Crystallization: Add 1 to 5 times the volume of ethanol to the concentrated aqueous product. Allow the mixture to crystallize at a temperature between -5°C and 5°C.
-
Isolation: Filter the crystallized product and dry it to obtain pure this compound.
Visualizations
Caption: Workflow for this compound extraction and purification from artichoke.[5]
Caption: Troubleshooting flowchart for diagnosing low this compound yield.
Caption: Chemical synthesis pathway for this compound via isomerization.[2]
References
- 1. CN102276465A - Method for purifying cynarin - Google Patents [patents.google.com]
- 2. CN106565490A - Preparation method of cynarin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Identifying and minimizing impurities in Cynarine preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cynarine preparations. Our goal is to help you identify and minimize impurities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound preparations?
A1: Impurities in this compound preparations can be broadly categorized into three groups:
-
Related Phenolic Compounds: this compound is extracted from artichoke (Cynara scolymus L.), which contains a complex mixture of other phenolic compounds. These are often co-extracted and can be considered impurities. The most common include:
-
Monocaffeoylquinic acids: Such as Chlorogenic acid (5-O-caffeoylquinic acid).[1][2][3]
-
Other Dicaffeoylquinic acid isomers: Isomers of this compound (1,3-dicaffeoylquinic acid) such as 1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid are common.[4][5][6]
-
Flavonoids: Luteolin (B72000) and its glycosides (e.g., cynaroside) and apigenin (B1666066) and its glycosides are frequently present.[2]
-
-
Degradation Products: this compound and other dicaffeoylquinic acids can degrade, particularly during extraction and processing.
-
Isomerization Products: Heat and pH changes can cause acyl migration, leading to the isomerization of dicaffeoylquinic acids. For instance, 3,5-dicaffeoylquinic acid can isomerize to 4,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid.[4][6] Ultrasound treatment can also accelerate this process.[4]
-
Oxidation Products: As phenolic compounds, this compound and its related compounds are susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.
-
-
Process-Related Impurities: These are substances introduced during the extraction and purification process.
-
Residual Solvents: From the extraction process (e.g., ethanol, methanol (B129727), acetone).
-
Reagents: Acids or bases used for pH adjustment.
-
Macromolecules: High molecular weight compounds from the plant matrix like proteins, tannins, and pectin (B1162225) if not properly removed.
-
Q2: How can I minimize the formation of impurities during extraction?
A2: To minimize impurity formation, particularly degradation products, consider the following:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation, as heat can promote the isomerization of dicaffeoylquinic acids.[4] Cold extraction methods may be preferable.
-
pH Control: The stability of dicaffeoylquinic acids is pH-dependent, with degradation increasing at higher pH values.[4] Maintaining a slightly acidic pH can help to stabilize the compounds.
-
Minimize Exposure to Light and Oxygen: Protect your extracts from light and work under an inert atmosphere (e.g., nitrogen) to reduce oxidative degradation.
-
Use of Antioxidants: The addition of antioxidants like vitamin C or epigallocatechin gallate has been shown to improve the stability of dicaffeoylquinic acids.[4]
-
Gentle Extraction Techniques: Techniques like ultrasound-assisted extraction should be used with caution, as they can accelerate degradation and isomerization.[4]
Q3: My this compound preparation shows a lower purity than expected. What could be the cause?
A3: A lower than expected purity can be due to several factors:
-
Incomplete Purification: The purification method may not be effective at removing all related phenolic compounds or process-related impurities.
-
Degradation: The this compound may have degraded during storage or handling. Ensure proper storage conditions (cool, dark, and under an inert atmosphere).
-
Isomerization: What appears to be a loss of this compound might be its conversion to other dicaffeoylquinic acid isomers, which may have different retention times in your analytical method.
-
Inaccurate Quantification: Ensure your analytical method is properly validated for the quantification of this compound and that your reference standard is of high purity.
Troubleshooting HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing this compound and its impurities. Below are common issues and their solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions: Free silanol (B1196071) groups on the silica-based column can interact with the polar functional groups of this compound. | - Use an End-Capped Column: Select a high-quality, end-capped C18 column. - Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups. - Add an Ionic Modifier: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block active silanol sites. |
| Column Overload: Injecting too much sample can lead to peak fronting or tailing. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: If the concentration is high, dilute your sample before injection. | |
| Column Contamination: Strongly retained compounds from previous injections can accumulate on the column. | - Flush the Column: Use a strong solvent wash to clean the column. - Use a Guard Column: A guard column will protect the analytical column from contaminants. | |
| Poor Resolution of Isomers | Inadequate Separation Efficiency: The column and mobile phase conditions may not be optimal for separating structurally similar isomers. | - Optimize Mobile Phase: Adjust the gradient slope, organic solvent composition, or pH. - Use a High-Resolution Column: A column with a smaller particle size (e.g., sub-2 µm) or a longer length can improve resolution. - Adjust Temperature: Lowering the column temperature can sometimes improve the separation of isomers. |
| Baseline Drift/Noise | Mobile Phase Issues: Inconsistent mobile phase composition or dissolved gas. | - Degas Mobile Phase: Ensure the mobile phase is properly degassed using an online degasser, sonication, or helium sparging. - Use High-Purity Solvents: Use HPLC-grade solvents and reagents. - Check Pump Performance: Ensure the pump is delivering a consistent flow rate and that the check valves are functioning correctly. |
| Detector Issues: Lamp aging or a contaminated flow cell. | - Check Lamp Energy: Ensure the detector lamp has sufficient energy. - Clean Flow Cell: Flush the flow cell with an appropriate solvent. | |
| Ghost Peaks | Sample Carryover: Residual sample from a previous injection. | - Optimize Wash Cycle: Ensure the autosampler wash cycle is effective. Use a strong solvent in the wash solution. |
| Contaminated Mobile Phase: Impurities in the solvents or additives. | - Prepare Fresh Mobile Phase: Use freshly prepared mobile phase with high-purity components. |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of this compound and Related Phenolic Impurities
This protocol is for the separation and quantification of this compound and its common phenolic impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-30% B
-
25-35 min: 30-50% B
-
35-40 min: 50-10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 330 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh the this compound preparation and dissolve it in a suitable solvent (e.g., methanol or 50% methanol in water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Identify and quantify impurities based on their relative retention times and response factors, or by using reference standards for known impurities if available.
-
Protocol 2: Identification of Unknown Impurities by HPLC-MS/MS
This protocol is for the structural elucidation of unknown impurities.
-
Instrumentation:
-
LC-MS/MS system (e.g., QTOF or Ion Trap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Use the same HPLC conditions as in Protocol 1 to ensure chromatographic compatibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-1000.
-
MS/MS Analysis: Perform data-dependent MS/MS on the most abundant ions in each scan. Use a collision energy ramp to obtain fragmentation spectra.
-
-
Data Analysis:
-
Determine the accurate mass of the parent and fragment ions.
-
Use the fragmentation pattern to propose structures for the unknown impurities. The fragmentation of dicaffeoylquinic acids typically involves the loss of caffeoyl residues.[5]
-
Quantitative Data Summary
The following table summarizes the typical phenolic compounds found in artichoke leaf extracts, which can be potential impurities in this compound preparations. The exact composition can vary significantly based on the artichoke variety, growing conditions, and extraction method.
| Compound Class | Compound | Typical Concentration Range in Artichoke Leaf Extract (% of total phenolics) |
| Monocaffeoylquinic Acids | Chlorogenic Acid (5-O-caffeoylquinic acid) | 15 - 40% |
| 1-O-caffeoylquinic acid | 5 - 15% | |
| 3-O-caffeoylquinic acid | 1 - 5% | |
| 4-O-caffeoylquinic acid | 1 - 5% | |
| Dicaffeoylquinic Acids | This compound (1,3-dicaffeoylquinic acid) | 5 - 20% |
| 1,5-dicaffeoylquinic acid | 10 - 30% | |
| 3,4-dicaffeoylquinic acid | 1 - 10% | |
| 3,5-dicaffeoylquinic acid | 1 - 10% | |
| 4,5-dicaffeoylquinic acid | 1 - 10% | |
| Flavonoids | Luteolin-7-O-glucoside (Cynaroside) | 1 - 5% |
| Luteolin-7-O-rutinoside | 1 - 5% | |
| Apigenin-7-O-glucoside | < 1% |
Visualizations
Caption: Workflow for the analysis of impurities in this compound preparations.
Caption: Potential degradation pathways for this compound.
Caption: Logical workflow for troubleshooting HPLC issues.
References
- 1. Extensive characterisation of bioactive phenolic constituents from globe artichoke (Cynara scolymus L.) by HPLC-DAD-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Profiling and Evaluation of Antioxidant Activity of Artichoke (Cynara cardunculus var. scolymus) Leaf By-Products' Extracts Obtained with Green Extraction Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis and Hepatoprotective Activity of Artichoke (Cynara scolymus L.) Leaves Extract against High Fat Diet-Induced Obesity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration and standardization issues in Cynarine analysis
Welcome to the technical support center for cynarine (B160887) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the calibration and standardization of this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the calibration for this compound analysis?
A1: The most frequent challenges in this compound analysis calibration include ensuring the purity and stability of the this compound reference standard, achieving a linear calibration curve with a high correlation coefficient, and minimizing matrix effects from complex sample backgrounds like plant extracts or biological fluids.[1][2][3] Inconsistent sample preparation and extraction can also lead to poor reproducibility and inaccurate quantification.[4][5]
Q2: How is this compound typically detected and quantified?
A2: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or a Diode-Array Detector (DAD) is the most common technique for the quantification of this compound.[1][2][3][6] The detection wavelength is typically set around 316-330 nm.[1][2][3] Mass spectrometry (MS) can also be used for identification and confirmation.[6]
Q3: Is this compound a stable compound? What precautions should be taken with reference standards?
A3: this compound can be susceptible to degradation, particularly isomerization, due to factors like temperature and pH during extraction and analysis.[4] It is sometimes considered an artifact of the extraction process from the isomerization of 1,5-di-O-caffeoylquinic acid.[4] To ensure the integrity of the reference standard, it should be stored under recommended conditions (cool and dark), and stock solutions should be prepared fresh.[1][7] The stability of working solutions should also be evaluated over the course of an experiment.[3]
Q4: What are typical linearity ranges and correlation coefficients for this compound calibration curves?
A4: Linearity ranges for this compound analysis can vary depending on the specific method and sample matrix. For instance, in biological samples like rat plasma, a linear response has been observed in the range of 0.038 - 1.25 µg/mL with a mean regression coefficient of 0.9961.[1] Another study reported linearity for this compound in plasma within a concentration range of 1.5625 - 50.0 µg/cm³ with a correlation coefficient (R²) of 0.9989.[2]
Troubleshooting Guides
Problem 1: Poor Linearity or Low Correlation Coefficient (R² < 0.995) in the Calibration Curve
Possible Causes:
-
Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions can lead to non-linear responses.
-
Degradation of Standard Solutions: this compound may degrade over time, especially if exposed to light or elevated temperatures.
-
Instrumental Issues: Problems with the HPLC pump, injector, or detector can affect the precision of the analysis.
-
Inappropriate Calibration Range: The selected concentration range may be too wide, exceeding the linear response range of the detector.
Troubleshooting Steps:
-
Prepare Fresh Standards: Always prepare fresh stock and working standard solutions from a reliable this compound reference material.
-
Verify Pipettes and Balances: Ensure that all equipment used for preparing standards is properly calibrated.
-
Check HPLC System Performance: Run system suitability tests to check for consistent retention times, peak areas, and peak shapes.
-
Narrow the Calibration Range: If non-linearity is observed at higher concentrations, try preparing a calibration curve with a narrower range.
-
Use a Different Regression Model: While linear regression is common, in some cases, a quadratic fit may be more appropriate if the detector response is inherently non-linear.
Problem 2: Inconsistent and Low Recovery Rates During Sample Extraction
Possible Causes:
-
Inefficient Extraction Method: The chosen solvent or extraction technique may not be optimal for extracting this compound from the sample matrix.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization or detection of this compound, leading to suppression or enhancement of the signal.
-
Sample pH: The pH of the sample and extraction solvent can significantly impact the solubility and stability of this compound.
-
Incomplete Solvent Evaporation/Reconstitution: If a solvent evaporation and reconstitution step is used, incomplete reconstitution can lead to loss of the analyte.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvent systems (e.g., methanol, ethanol, acetone (B3395972) in varying proportions with water) to find the most efficient one for your sample type.[5][8]
-
Evaluate Different Extraction Techniques: Compare solid-phase extraction (SPE), liquid-liquid extraction (LLE), and ultrasound-assisted extraction to determine the method with the best recovery.[1][2][9]
-
Adjust pH: Investigate the effect of pH on extraction efficiency and adjust the sample and solvent pH accordingly.
-
Use a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.
-
Employ an Internal Standard: The use of an internal standard can help correct for variations in extraction recovery and instrument response.
Problem 3: Shifting Retention Times and/or Poor Peak Shape
Possible Causes:
-
Column Degradation: The HPLC column performance can degrade over time due to contamination or loss of stationary phase.
-
Mobile Phase Issues: Inconsistent mobile phase composition, inadequate degassing, or pH fluctuations can lead to retention time shifts.
-
Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks.
Troubleshooting Steps:
-
Flush and Regenerate the Column: Wash the column with a strong solvent to remove any adsorbed contaminants. If performance does not improve, the column may need to be replaced.
-
Prepare Fresh Mobile Phase: Always prepare fresh mobile phase and ensure it is thoroughly degassed before use.
-
Match Sample Solvent to Mobile Phase: If possible, dissolve and inject the sample in the mobile phase or a weaker solvent.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Matrix | Rat Plasma | Plasma | Artichoke Extract |
| Column | Ib-Sil ODS (250 mm x 4.6 mm, 5 µm) | C18 | Shim-pack GISS C18 (100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase | Water / Methanol / Acetic Acid (78.5:20:2.5, v/v/v) | 0.05% Trifluoroacetic Acid in Water and Methanol (gradient) | Methanol and 5% Acetic Acid (10:90, v/v) |
| Flow Rate | 1.3 mL/min | Not Specified | 1.5 mL/min |
| Detection Wavelength | 316 nm | 330 nm | 325 nm |
| Linearity Range | 0.038 - 1.25 µg/mL | 1.5625 - 50.0 µg/cm³ | Not Specified |
| Correlation Coefficient (R²) | 0.9961 | 0.9989 | Not Specified |
| LOD | 0.02 µg/mL | 0.75 µg/cm³ | 0.64 µg/mL |
| LOQ | 0.038 µg/mL | 2.25 µg/cm³ | 1.93 µg/mL |
| Recovery | 63% - 76% | 67% | 96.15% - 100.73% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Biological Samples (Adapted from[1])
-
Sample Preparation (Solid-Phase Extraction):
-
Mix 70 µL of plasma with 30 µL of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina.
-
Vortex for 5 minutes and centrifuge at 10,000 g for 5 minutes.
-
Wash the precipitate with 1 mL of water.
-
Elute this compound with 70 µL of 0.4 M phosphoric acid, vortex, and centrifuge.
-
Inject 20 µL of the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Ib-Sil ODS (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Water / Methanol / Acetic Acid (78.5:20:2.5, v/v/v)
-
Flow Rate: 1.3 mL/min
-
Detection: UV at 316 nm
-
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound (0.1 mg/mL) in Methanol:water (1:1, v/v).
-
Prepare working solutions by diluting the stock solution.
-
Spike drug-free plasma with known concentrations of this compound to create calibration standards over the range of 0.038 - 1.25 µg/mL.
-
Process the calibration standards using the same SPE procedure as the samples.
-
Plot the peak area versus the theoretical concentration and perform a least-squares regression analysis.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting poor calibration curve linearity.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102276465A - Method for purifying cynarin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cynarine and Silymarin for Hepatoprotection: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent natural compounds, cynarine (B160887) and silymarin (B1681676), for their hepatoprotective effects. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanisms of action of these agents in the context of liver protection. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular pathways.
Executive Summary
Both this compound, the primary active component of artichoke extract, and silymarin, a flavonolignan complex from milk thistle, demonstrate significant hepatoprotective properties. Experimental evidence indicates that both compounds effectively mitigate liver damage induced by various toxins. Silymarin is extensively studied and shows robust antioxidant, anti-inflammatory, and anti-fibrotic effects. This compound also exhibits potent antioxidant and choleretic activities, contributing to its liver-protective capabilities. This guide presents a side-by-side comparison of their performance in preclinical models, offering a quantitative basis for further research and development.
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative in-vivo studies, providing a direct comparison of the efficacy of this compound (via artichoke leaf extract) and silymarin in mitigating toxin-induced liver injury.
Table 1: Effects on Liver Enzymes in Acetaminophen-Induced Hepatotoxicity in Mice [1]
| Parameter | Control Group | Acetaminophen (APAP) Group | Artichoke Leaf Extract (ALE) + APAP Group | Silymarin + APAP Group | ALE + Silymarin + APAP Group |
| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |
| AST (U/L) | Normal | Significantly Increased | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |
| ALP (U/L) | Normal | Significantly Increased | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |
Note: "Significantly" indicates a statistically significant difference (p < 0.05) as reported in the source study. Absolute values were not provided in the abstract.
Table 2: Effects on Oxidative Stress Markers in Acetaminophen-Induced Hepatotoxicity in Mice [1]
| Parameter | Control Group | Acetaminophen (APAP) Group | Artichoke Leaf Extract (ALE) + APAP Group | Silymarin + APAP Group | ALE + Silymarin + APAP Group |
| Malondialdehyde (MDA) | Normal | Significantly Increased | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |
| Glutathione Reductase | Normal | Significantly Decreased | Significantly Increased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP |
Table 3: Comparative Effects on Liver Function in CCl4-Treated Rats [2]
| Parameter | Control Positive (CCl4 only) | 20% Artichoke Diet + CCl4 | 40% Artichoke Diet + CCl4 | 20% Milk Thistle Diet + CCl4 | 40% Milk Thistle Diet + CCl4 |
| ALT (U/L) | Elevated | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| AST (U/L) | Elevated | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| Total Cholesterol | Elevated | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| Triglycerides | Elevated | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| LDL-c | Elevated | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| HDL-c | Decreased | Significant Increase | Significant Increase | Significant Increase | Significant Increase |
Note: This study used diets containing artichoke and milk thistle, not isolated this compound and silymarin. The results indicate a dose-dependent protective effect for both.
Signaling Pathways
The hepatoprotective effects of this compound and silymarin are mediated through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and cell survival.
This compound Signaling Pathways
This compound's protective mechanisms involve the activation of antioxidant response pathways and the regulation of cell survival signals.
Silymarin Signaling Pathways
Silymarin exerts its effects through a multi-pronged approach, targeting key regulators of antioxidant defense and inflammation.
References
Validating the antioxidant activity of Cynarine against chlorogenic acid
A comprehensive analysis of the in vitro antioxidant capacities of cynarine (B160887) and chlorogenic acid, two prominent phenolic compounds, reveals their distinct mechanisms and relative potencies. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and professionals in drug development.
While both this compound and chlorogenic acid are recognized for their antioxidant properties, studies suggest that this compound may exhibit a stronger effect in certain assays.[1][2] This comparison delves into their performance in various antioxidant assays, their underlying molecular mechanisms, and detailed experimental protocols to facilitate further research.
Quantitative Comparison of Antioxidant Activity
To provide a clear and concise overview of the antioxidant potential of this compound and chlorogenic acid, the following table summarizes their performance in key in vitro antioxidant assays. The data is compiled from studies where a direct comparison was made; however, it is important to note that variations in experimental conditions can influence absolute values.
| Antioxidant Assay | Parameter | This compound | Chlorogenic Acid | Reference |
| DPPH Radical Scavenging | IC50 (µM) | ~40 | Not directly compared | [2] |
| ABTS Radical Scavenging | IC50 (µM) | ~12 | Not directly compared | [2] |
| Methemoglobin Formation | t1/2 (minutes) | ~60 | ~22 | [1] |
Note: A lower IC50 value indicates greater antioxidant activity. The t1/2 in the methemoglobin formation assay represents the time required for the antioxidant to exert its effect, with a longer time suggesting a more sustained, albeit potentially slower, action. One study indicated that dicaffeoylquinic acid compounds, such as this compound, generally exhibit stronger antioxidant activity than monocaffeoylquinic acids like chlorogenic acid.[2]
Unraveling the Antioxidant Mechanisms: The Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effects of both this compound and chlorogenic acid is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative stress or in the presence of activators like this compound and chlorogenic acid, this bond is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
References
Cynarine and Luteolin: A Comparative Analysis of Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two prominent phytochemicals: cynarine (B160887) and luteolin (B72000). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response implicated in a multitude of diseases. Both this compound, a derivative of caffeic acid found predominantly in artichokes, and luteolin, a flavonoid present in various plants, have demonstrated significant anti-inflammatory potential. This guide delves into a side-by-side comparison of their effects on key inflammatory markers and signaling cascades.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and luteolin on various inflammatory mediators. Data has been compiled from multiple in vitro studies to provide a comparative overview.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value / % Inhibition | Reference |
| This compound | RAW 264.7 macrophages | LPS | Not explicitly quantified in the provided search results, but noted to inhibit NO production. | [1][2] |
| Human Coronary Artery Smooth Muscle Cells (HCASMC) | Cytokine Mixture | Dose-dependent downregulation of iNOS mRNA and protein expression.[3][4][5] | [3][4][5] | |
| Luteolin | BV-2 microglial cells | LPS | IC50 = 6.9 µM[6] | [6] |
| RAW 264.7 macrophages | LPS | Significant dose-dependent inhibition of NO production.[7][8] | [7][8] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Bradykinin (BK) | Significant suppression of nitrite (B80452) concentration at 10 µM and 25 µM.[9] | [9] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line | Stimulant | % Inhibition / Effect | Reference |
| This compound | TNF-α | EA.hy926 endothelial cells | LPS | Significantly decreased mRNA levels at 1-5 µM.[10][11] | [10][11] |
| IL-1β | EA.hy926 endothelial cells | LPS | Significantly decreased mRNA levels at 1-5 µM.[10][11] | [10][11] | |
| IL-6 | RAW 264.7 macrophages | LPS | Significantly reduced mRNA expression.[12] | [12] | |
| Luteolin | TNF-α | MH-S alveolar macrophages | LPS | Dose-dependent inhibition (5-25 µM).[13] | [13] |
| IL-6 | MH-S alveolar macrophages | LPS | Dose-dependent inhibition (5-25 µM).[13] | [13] | |
| IL-1β | Rat primary microglia | LPS/IFN-γ | Concentration-dependent inhibition.[14] | [14] | |
| IL-8 | HMC-1 mast cells | PMA + A23187 | Significant inhibition.[15] | [15] |
Table 3: Inhibition of Inflammatory Enzymes
| Compound | Enzyme | Cell Line | Stimulant | Effect | Reference |
| This compound | iNOS | HCASMC | Cytokine Mixture | Downregulation of mRNA and protein expression.[3][4][5] | [3][4][5] |
| iNOS | RAW 264.7 macrophages | LPS | Inhibition of iNOS induction.[1] | [1] | |
| Luteolin | iNOS | BV-2 microglial cells | LPS | Suppressed protein and mRNA expression.[6] | [6] |
| COX-2 | MH-S alveolar macrophages | LPS | Effectively inhibited protein levels.[13] | [13] | |
| COX-2 | HMC-1 mast cells | PMA + A23187 | Attenuated expression.[15] | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Nitric Oxide (NO) Production Assay
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in appropriate media. Cells are pre-treated with varying concentrations of this compound or luteolin for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[1][6][7]
-
Measurement of Nitrite: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (typically 540 nm) using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.[16]
Cytokine Expression Analysis (ELISA)
-
Sample Collection: Cell culture supernatants are collected after treatment with the test compounds and inflammatory stimuli.
-
ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) are used. The assay is performed according to the manufacturer's instructions, which typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.[13] The absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve.
Western Blot Analysis for Protein Expression
-
Protein Extraction and Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a standard assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, ERK, JNK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Polymerase Chain Reaction (RT-PCR) for mRNA Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells, and its concentration and purity are determined. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with gene-specific primers for the target inflammatory mediators. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Signaling Pathways and Mechanisms of Action
Both this compound and luteolin exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes.[17][18]
-
This compound: Inhibits the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[10][11] It may also act by inducing the expression of Mitogen-activated protein kinase phosphatase 3 (MKP-3), a negative regulator of the p38/NF-κB pathway.[10][11][19]
-
Luteolin: Blocks the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[13][20]
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[21]
-
This compound: Markedly abolishes the phosphorylation (activation) of p38 MAPK.[10][11][12]
-
Luteolin: Inhibits the phosphorylation of ERK, JNK, and in some contexts, p38 MAPK.[14][15][22][23][24]
Experimental Workflow
The general workflow for evaluating the anti-inflammatory effects of this compound and luteolin is depicted below.
Conclusion
Both this compound and luteolin demonstrate potent anti-inflammatory properties through the inhibition of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β, and enzymes like iNOS and COX-2. Their mechanisms of action converge on the suppression of the NF-κB and MAPK signaling pathways.
Based on the available in vitro data, luteolin appears to have a broader inhibitory effect on the MAPK pathway, affecting ERK, JNK, and p38, whereas the primary MAPK target for this compound seems to be p38. In some studies, this compound has shown to be a more potent inhibitor of iNOS expression compared to luteolin.[3][4][5] However, direct comparative studies under identical experimental conditions are necessary to definitively conclude which compound is more potent.
This guide provides a foundational comparison to aid researchers in the selection and further investigation of these compounds for the development of novel anti-inflammatory therapeutics.
References
- 1. Inhibitory effects of cynaropicrin and related sesquiterpene lactones from leaves of artichoke (Cynara scolymus L.) on induction of iNOS in RAW264.7 cells and its high-affinity proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artichoke, Cynarin and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin and Its Role in Inflammation Reduction - YanggeBiotech [blog.yanggebiotech.com]
- 9. oaji.net [oaji.net]
- 10. Cynarin attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cynarin as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luteolin inhibits cytokine expression in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 18. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Luteolin suppresses IL-1beta-induced cytokines and MMPs production via p38 MAPK, JNK, NF-kappaB and AP-1 activation in human synovial sarcoma cell line, SW982 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for Cynarine quantification
For researchers, scientists, and drug development professionals, the accurate quantification of cynarine (B160887), a bioactive compound found predominantly in artichoke (Cynara scolymus L.), is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a comparative overview of various analytical methods for this compound quantification, with a focus on their performance, supported by experimental data from published studies.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for this compound quantification based on published validation data. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most commonly employed technique.
| Analytical Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD %) |
| HPLC-UV [1] | Rat Plasma | 0.038 - 1.25 | 0.02 | 0.038 | 63 - 76 | < 5 (Intra-day) |
| HPLC-DAD [2] | Rat Plasma | 1.5625 - 50.0 | 0.75 | 2.25 | 67 | < 10 (Intra- and Inter-day) |
| RP-HPLC/PAD [3] | Artichoke Extract | 31.5 - 73.5 | 0.64 | 1.93 | 96.5 - 100.73 | 0.18 - 0.70 |
| LC-MS/MS [4] | Edible Plants | Not specified | - | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below to facilitate replication and cross-validation.
1. High-Performance Liquid Chromatography with UV/DAD Detection
This is a widely used method for the quantification of this compound in various matrices, including biological samples and plant extracts.
-
Sample Preparation (Rat Plasma):
-
Solid-phase extraction (SPE) is a common method for sample clean-up.[1][5]
-
Alternatively, liquid-liquid extraction with ethyl acetate (B1210297) can be employed.[2]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[1][2]
-
Mobile Phase: A mixture of water, methanol, and an acidifier like acetic acid or trifluoroacetic acid is common.[1][2] For instance, a mobile phase of water/methanol/acetic acid (78.5:20:2.5, v/v/v) has been reported.[1]
-
Flow Rate: A flow rate of around 1.3 mL/min is often used.[1]
-
Detection: UV detection is typically set at a wavelength of 316 nm or 330 nm.[1][2]
-
-
Validation Parameters:
-
Linearity: Calibration curves are generated by plotting the peak area against known concentrations of this compound standards.[1][2]
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).[2]
-
Recovery: Determined by comparing the response of this compound extracted from a matrix to the response of a pure standard solution of the same concentration.[1][2]
-
Specificity: Evaluated by comparing the chromatograms of blank samples with those of samples spiked with this compound to ensure no interfering peaks are present at the retention time of this compound.[1]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV/DAD, making it suitable for complex matrices and low concentrations of this compound.
-
Sample Preparation: Sample extraction is typically performed using solvents like methanol.[4]
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is often used for separation.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, with detection in either positive or negative ionization mode. Multiple reaction monitoring (MRM) is employed for quantification.[4]
-
-
Validation: The method is validated for linearity, accuracy (recovery), precision (intra- and inter-day), limits of detection and quantification (LOD/LOQ), and uncertainty.[4]
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of this compound in plant extracts. It allows for the simultaneous analysis of multiple samples.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel are commonly used.
-
Mobile Phase: A mixture of solvents such as THF, toluene, formic acid, and water has been described.[6]
-
Detection: After development, the plate is derivatized with a reagent like anisaldehyde and visualized under white light.[6]
Visualizations
Experimental Workflow for this compound Quantification by HPLC
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjol.info.vn [vjol.info.vn]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
Cynarine's Dichotomy: A Comparative Analysis of its Effects on Normal Versus Cancer Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals the selective cytotoxic and anti-proliferative effects of cynarine (B160887), a bioactive compound predominantly found in artichokes, on various cancer cell lines while exhibiting minimal impact on normal, healthy cells. This comparative guide synthesizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising natural compound.
This compound has demonstrated a marked ability to inhibit the growth of cancer cells, induce programmed cell death (apoptosis), and halt the cell cycle at critical checkpoints. Notably, its detrimental effects are significantly more pronounced in cancerous cells compared to their non-cancerous counterparts, suggesting a potential therapeutic window for this natural compound.
Quantitative Comparison of this compound's Cytotoxicity
The differential effect of this compound on cell viability is a cornerstone of its potential as a selective anti-cancer agent. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, starkly illustrates this disparity.
| Cell Line | Cell Type | Compound | IC50 Value | Reference |
| Cancer Cell Lines | ||||
| HCT116 | Colorectal Carcinoma | Cynaropicrin | 0.33 µg/mL | [1] |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Carcinoma | Cynaropicrin | 0.19 µg/mL | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | 160 µM | [2] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | This compound | 180 µM | [2] |
| DLD1 | Colorectal Adenocarcinoma | Artichoke Extracts | Varies | [3] |
| Normal Cell Lines | ||||
| HEKa | Human Epidermal Keratinocytes | Cynaropicrin* | > 0.4 µg/mL (minimal effect) | [1] |
| MCF 10A | Non-tumorigenic Breast Epithelial | This compound | 550 µM | [2] |
Note: Cynaropicrin is another major bioactive compound in artichoke, often studied alongside this compound for its anti-cancer properties.
The data clearly indicates that significantly lower concentrations of this compound and related compounds are required to inhibit the growth of cancer cells compared to normal cells. For instance, the IC50 value for this compound in the highly aggressive MDA-MB-231 breast cancer cell line is more than three times lower than that for the non-tumorigenic MCF 10A breast epithelial cells.[2]
Apoptosis Induction: A Tale of Two Cell Types
This compound's selective action extends to the induction of apoptosis. Flow cytometry analysis has shown a dramatic increase in apoptotic cells in cancer cell lines upon treatment with this compound, while normal cells remain largely unaffected.
| Cell Line | Cell Type | Treatment | Apoptotic Cell Rate (%) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | 68.67 | [2] |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | This compound | 42.94 | [2] |
| MCF 10A | Non-tumorigenic Breast Epithelial | This compound | 7.15 | [2] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are orchestrated through its interaction with key cellular signaling pathways that regulate cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-survival and inflammatory genes.[4][5][6][7]
Caption: this compound inhibits the NF-κB signaling pathway by preventing the activation of IKK, leading to the stabilization of IκBα and the sequestration of NF-κB in the cytoplasm.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is common in cancer. This compound can interfere with this pathway, leading to decreased cell proliferation and increased apoptosis.
Caption: this compound is proposed to inhibit the PI3K/Akt pathway, thereby suppressing downstream signaling that promotes cancer cell survival and proliferation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. In the context of cancer, its dysregulation is common. This compound has been shown to modulate MAPK signaling, contributing to its anti-cancer effects.[8]
Caption: this compound can modulate the MAPK/ERK pathway, a key regulator of cell proliferation and survival, contributing to its anti-cancer activity.
References
- 1. Cynaropicrin induces the apoptosis of colorectal cancer cells by elevating reactive oxygen species and activating the JNK/p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Cynarin attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cynarin ameliorates dextran sulfate sodium-induced acute colitis in mice through the STAT3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. researchgate.net [researchgate.net]
- 8. Cynarin as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cynarine Using Gene knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the mechanism of action of Cynarine, a bioactive compound found in artichokes, with a focus on utilizing gene knockout models. Experimental data on this compound's effects are presented alongside proposed validation strategies, offering a framework for rigorous scientific investigation.
Unraveling the Molecular Pathways of this compound
This compound has demonstrated a range of therapeutic effects, including hepatoprotective, anti-inflammatory, and cholesterol-lowering properties.[1] Current research suggests that its mechanism of action involves the modulation of several key signaling pathways.
A study based on network pharmacology and molecular docking identified 48 potential targets for this compound in the context of non-alcoholic fatty liver disease (NAFLD).[2] Key signaling pathways implicated include the PI3K-Akt and MAPK signaling pathways.[2][3] Experimental evidence has shown that this compound can inhibit the expression of AKT1 and MAPK1, which is associated with a reduction in fat deposition in liver cells.[2][3]
Furthermore, this compound has been shown to activate the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.[4][5][6] This activation leads to the upregulation of antioxidant enzymes, thereby mitigating oxidative stress and inflammation.[4][5][7][8] Evidence also points to this compound's ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][9] Additionally, this compound has been suggested to inhibit sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid biosynthesis.[10][11] In the nervous system, this compound has been observed to inhibit glutamate (B1630785) release by suppressing P/Q-type Ca2+ channels and the PKA signaling pathway.[12][13]
Comparative Analysis of this compound and Alternatives
While this compound shows promise in managing conditions like hyperlipidemia, several alternatives are available. This section compares the known mechanisms and effects of this compound with other therapeutic options.
Table 1: Comparison of this compound with Other Cholesterol-Lowering Agents
| Compound/Drug Class | Proposed Mechanism of Action | Reported Effects on Lipid Profile | Supporting Evidence |
| This compound | - Inhibition of SREBP-1c- Activation of AMPK- Inhibition of PI3K-Akt and MAPK pathways | - Reduction in total cholesterol[14] | - Pre-clinical studies[2][3][6][9][10][11] |
| Statins | - Inhibition of HMG-CoA reductase | - Significant reduction in LDL cholesterol | - Extensive clinical trials |
| Plant Sterols/Stanols | - Inhibition of cholesterol absorption in the gut | - Reduction in LDL cholesterol[15] | - Clinical studies[15] |
| Red Yeast Rice | - Contains monacolin K, which inhibits HMG-CoA reductase | - Reduction in LDL cholesterol[15] | - Clinical trials[15] |
| Niacin (Vitamin B3) | - Multiple mechanisms, including decreased fatty acid mobilization | - Can lower LDL cholesterol and raise HDL cholesterol[15] | - Clinical studies[15] |
Validating this compound's Mechanism of Action with Gene Knockout Models
Gene knockout models are powerful tools for elucidating the specific role of a protein in a biological process and for validating drug targets.[16][17][18] By removing a specific gene, researchers can observe whether the effects of a compound are diminished or abolished, thereby confirming the compound's reliance on that gene's protein product.
Proposed Gene Knockout Validation Studies for this compound
Based on the identified signaling pathways, the following gene knockout studies are proposed to validate the mechanism of action of this compound:
Table 2: Proposed Gene Knockout Models for Validating this compound's Mechanism of Action
| Target Gene | Hypothesis | Expected Outcome in Knockout Model |
| AKT1 | This compound's hepatoprotective effects are mediated through the inhibition of AKT1. | The protective effect of this compound against fat accumulation in liver cells will be significantly reduced in AKT1 knockout cells. |
| MAPK1 | This compound's anti-inflammatory and hepatoprotective effects involve the inhibition of MAPK1. | The anti-inflammatory and fat-reducing effects of this compound will be diminished in MAPK1 knockout cells. |
| Nrf2 (NFE2L2) | This compound's antioxidant effects are dependent on the activation of Nrf2. | The ability of this compound to induce antioxidant enzyme expression and protect against oxidative stress will be abolished in Nrf2 knockout cells/animals. |
| Keap1 | This compound activates Nrf2 by interfering with its interaction with Keap1. | In Keap1 knockout cells, Nrf2 will be constitutively active, and the antioxidant-inducing effect of this compound will not be further enhanced. |
| AMPK (PRKAA1/2) | This compound's metabolic benefits are mediated through the activation of AMPK. | The metabolic effects of this compound, such as improved glucose uptake and fatty acid oxidation, will be absent in AMPK knockout cells. |
| SREBP-1c (SREBF1) | This compound's cholesterol-lowering effect is due to the inhibition of SREBP-1c. | The ability of this compound to suppress the expression of lipogenic genes will be lost in SREBP-1c knockout cells. |
Experimental Protocols
Detailed protocols are essential for the successful generation and validation of gene knockout models. The following sections outline the key experimental procedures.
Generation of Knockout Cell Lines using CRISPR-Cas9
The CRISPR-Cas9 system is a widely used and efficient tool for generating gene knockouts in cell lines.[19][20][21][22][23][24]
Protocol:
-
sgRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting the exon of the gene of interest using online design tools.
-
Synthesize the designed sgRNAs.
-
-
Cas9 and sgRNA Delivery:
-
Culture the target cell line to optimal confluency.
-
Deliver the Cas9 nuclease and sgRNA into the cells. Common methods include:
-
Plasmid transfection: Co-transfect a plasmid expressing Cas9 and a plasmid expressing the sgRNA.
-
Ribonucleoprotein (RNP) transfection: Deliver a pre-complexed Cas9 protein and sgRNA.
-
Lentiviral transduction: Use lentiviral vectors to deliver the Cas9 and sgRNA constructs for stable expression.
-
-
-
Selection of Edited Cells:
-
If using a plasmid with a selection marker (e.g., puromycin (B1679871) resistance), select for transfected cells by adding the appropriate antibiotic to the culture medium.
-
Alternatively, use fluorescence-activated cell sorting (FACS) if a fluorescent reporter is co-expressed.
-
-
Single-Cell Cloning:
-
Isolate single cells from the edited population by limiting dilution or FACS into 96-well plates to establish clonal cell lines.
-
-
Validation of Knockout:
-
Genomic DNA analysis: Extract genomic DNA from the clonal lines. Perform PCR to amplify the target region, followed by Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western blotting: Prepare protein lysates from the clonal lines and perform Western blotting with an antibody specific to the target protein to confirm the absence of protein expression.
-
Generation of Knockout Mouse Models
In vivo studies using knockout mouse models are crucial for understanding the physiological relevance of a drug's mechanism of action.[25][26][27][28]
Protocol:
-
Design of Targeting Construct:
-
Design a targeting vector containing homology arms flanking the target exon and a selection cassette (e.g., neomycin resistance).
-
-
Generation of Targeted Embryonic Stem (ES) Cells:
-
Electroporate the targeting vector into ES cells.
-
Select for successfully targeted ES cells using the appropriate antibiotic.
-
Confirm correct targeting by Southern blotting or PCR.
-
-
Generation of Chimeric Mice:
-
Inject the targeted ES cells into blastocysts from a donor mouse of a different coat color.
-
Transfer the injected blastocysts into a pseudopregnant female mouse.
-
The resulting chimeric offspring will have a mixed coat color.
-
-
Germline Transmission:
-
Breed the chimeric mice with wild-type mice.
-
Offspring with the coat color of the ES cell donor have inherited the targeted allele.
-
-
Generation of Homozygous Knockout Mice:
-
Interbreed heterozygous offspring to generate homozygous knockout mice.
-
-
Genotyping and Validation:
-
Genotype the offspring by PCR of tail-snip DNA to identify wild-type, heterozygous, and homozygous knockout animals.
-
Confirm the absence of the target protein in knockout animals by Western blotting or immunohistochemistry of relevant tissues.
-
Visualizing the Mechanisms and Workflows
Diagrams are essential for clearly communicating complex signaling pathways and experimental designs.
Signaling Pathways of this compound
Caption: Overview of signaling pathways modulated by this compound.
Experimental Workflow for Validating this compound's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of this compound for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cynarin as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cynarin as a potent anti‑osteolytic agent: Targeting MAPK and Nrf2‑Keap1 pathways for osteoclast inhibition and bone protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cynarin alleviates acetaminophen-induced acute liver injury through the activation of Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Nrf-2/ROS/NF-κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nrf‐2/ROS/NF‐κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of SREBP Transcriptional Activity by a Boron-Containing Compound Improves Lipid Homeostasis in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cynarin, a caffeoylquinic acid derivative in artichoke, inhibits exocytotic glutamate release from rat cortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artichoke leaf extract (Cynara scolymus) reduces plasma cholesterol in otherwise healthy hypercholesterolemic adults: a randomized, double blind placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bhf.org.uk [bhf.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. Gene Knockout for Drug Screening and Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Gene knockout model and new drug target discovery - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 19. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 20. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 21. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 22. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Generation of gene-of-interest knockouts in murine organoids using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Generation of General and Tissue-Specific Gene Knockout Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 26. Knockout Mouse Models Using CRISPR-Cas9 [anilocus.com]
- 27. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Head-to-head comparison of different extraction methods for Cynarine yield and purity
For researchers, scientists, and drug development professionals, the efficient extraction of cynarine (B160887) from its primary source, the artichoke (Cynara scolymus L.), is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction methods, focusing on this compound yield and purity, supported by experimental data from peer-reviewed studies.
Data Presentation: A Comparative Analysis of this compound Yield
The selection of an appropriate extraction method is paramount in maximizing the recovery of this compound. Below is a summary of quantitative data from various studies, offering a head-to-head comparison of different techniques. It is important to note that direct comparisons can be challenging due to variations in the plant material, solvent systems, and analytical methods used across different studies.
| Extraction Method | Plant Material | Solvent | Key Parameters | This compound Yield (mg/kg of dry material) | Reference |
| Enzyme-Assisted Extraction (EAE) | Dry artichoke leaves | Not specified | Enzyme: Pectinase (B1165727) (5.2 U/mL), pH 4.6, 29°C | 156.3 ± 2.3 | [1] |
| Solid-Liquid Extraction | Dry artichoke leaves | Ethanol (B145695):Water (9:1, v/v) | 120 min | Lower than EAE and UAE | [1] |
| Ultrasound-Assisted Extraction (UAE) | Dry artichoke leaves | Not specified | Not specified | Higher than Solid-Liquid Extraction | [1] |
| Ultrasound-Assisted Aqueous Extraction (U-120) | Dried burdock roots | Water | 120 kHz, 300 W, 50°C, 10 min, 1:30 solid-to-liquid ratio | 376.47 µg/g (equivalent to 376.47 mg/kg) | [2][3] |
| Ultrasound-Assisted Aqueous Extraction (U-40) | Dried burdock roots | Water | 40 kHz, 300 W, 50°C, 10 min, 1:30 solid-to-liquid ratio | 341.54 µg/g (equivalent to 341.54 mg/kg) | [2][3] |
| Shaking (S-120) | Dried burdock roots | Water | 120 rpm, 50°C, 10 min, 1:30 solid-to-liquid ratio | 330.44 µg/g (equivalent to 330.44 mg/kg) | [2][3] |
| Hot Water Extraction | Fresh bracts | MilliQ water | 80°C, 120 min, 1:30 matrix-to-solvent ratio | 634.5 ± 4.8 | [4] |
| Hot Water Extraction | Roots | MilliQ water | 80°C, 120 min, 1:30 matrix-to-solvent ratio | 345 | [4] |
Note on this compound Formation: Some research suggests that this compound (1,3-di-O-caffeoylquinic acid) may not be naturally present in artichoke in significant amounts but is rather an artifact formed during aqueous extraction through the transesterification of 1,5-di-O-caffeoylquinic acid.[5]
Purity of this compound Extracts
Direct comparative data on the purity of this compound obtained from different initial extraction methods is scarce in the reviewed literature. Most studies focus on the quantification of this compound within the crude extract rather than its percentage purity. However, downstream processing can significantly enhance purity. For instance, a patented method involving extraction with an ethanol or acetone (B3395972) solution, followed by macroporous absorption resin chromatography, yields a this compound crude product with a purity of over 20%.[6] Another patent describes a purification process using high-speed counter-current chromatography that can achieve a final product purity of up to 98%.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide summaries of experimental protocols for the key extraction and analytical techniques discussed.
Solid-Liquid Extraction Protocol
This conventional method involves the direct maceration of the plant material with a solvent.
-
Preparation of Plant Material: Dried artichoke leaves are ground to a fine powder (0.5-1.0 mm).[1]
-
Extraction: The powdered material is mixed with a solvent, such as ethanol:water (9:1, v/v), and stirred for a specified period (e.g., 120 minutes).[1]
-
Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue.
-
Solvent Evaporation: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude extract.[1]
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to enhance the extraction process.
-
Sample Preparation: Dried and powdered plant material is placed in an extraction vessel.
-
Solvent Addition: An appropriate solvent is added to the vessel.
-
Ultrasonication: The vessel is subjected to ultrasonic waves at a specific frequency (e.g., 40 kHz or 120 kHz) and power (e.g., 300 W) for a set duration (e.g., 10-30 minutes) and temperature (e.g., 50°C).[2][3] An ultrasonic bath or a probe-type sonicator can be used.[8]
-
Post-Extraction: The extract is filtered and the solvent is evaporated to obtain the crude extract.
Enzyme-Assisted Extraction (EAE) Protocol
EAE employs enzymes to break down the plant cell walls, facilitating the release of intracellular compounds.
-
Enzymatic Treatment: The powdered plant material is incubated with a specific enzyme solution (e.g., pectinase at 5.2 U/mL) under optimized conditions of pH (e.g., 4.6) and temperature (e.g., 29°C).[1]
-
Extraction: Following enzymatic treatment, a solvent is used to extract the target compounds.
-
Separation and Concentration: The extract is then filtered and concentrated to yield the final product.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Sample and Solvent: A specific amount of dried plant material (e.g., 1 g) is placed in a microwave extraction vessel with a solvent (e.g., 15 mL of ethanol).[9]
-
Microwave Irradiation: The vessel is subjected to microwave irradiation at a set power (e.g., 320 W), temperature (e.g., 80°C), and time (e.g., 4-6 minutes).[9]
-
Recovery: After extraction, the mixture is filtered, and the extract is collected.[9]
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is the standard analytical technique for the quantification of this compound in extracts.
-
Chromatographic System: An HPLC system equipped with a C18 column and a UV or photodiode array (PAD) detector is typically used.[10][11]
-
Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of an aqueous acidic solution (e.g., 5% acetic acid or 0.1% phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile.[10][11]
-
Detection: this compound is typically detected at a wavelength of around 322-325 nm.[11]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve constructed using this compound standards of known concentrations.[10]
Visualization of Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the typical workflows for this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-Assisted Aqueous Extraction of Chlorogenic Acid and Cynarin with the Impact of Inulin from Burdock (Arctium lappa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]
- 7. CN102276465A - Method for purifying cynarin - Google Patents [patents.google.com]
- 8. Effects of Green Extraction Methods on Antioxidant and Antimicrobial Properties of Artichoke (Cynara scolymus L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. latamjpharm.org [latamjpharm.org]
- 11. vjol.info.vn [vjol.info.vn]
Cynarine: Bridging the Gap Between Benchtop and Preclinical Models in Efficacy Validation
A Comparative Guide for Researchers and Drug Development Professionals
Cynarine, a bioactive compound predominantly found in artichokes, has garnered significant scientific interest for its potential therapeutic applications. A wealth of in vitro studies has illuminated its antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparison of these in vitro findings with their corresponding validations in animal models, offering a clearer perspective on this compound's preclinical efficacy. Detailed experimental protocols for key assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.
Hepatoprotective Effects: From Cell Cultures to Animal Models
In vitro studies have consistently demonstrated this compound's ability to protect liver cells from various insults. These findings have been largely corroborated in animal models of liver injury, showcasing a strong translational potential for this compound in the context of liver diseases.
Comparative Efficacy Data
| In Vitro Finding | Metric | Result | In Vivo Validation | Animal Model | Key Parameters Measured | Result |
| Protection against CCl4-induced toxicity in rat hepatocytes | Enzyme Leakage | Reduction in glutamic oxaloacetic transaminase and glutamic pyruvic transaminase | Hepatoprotective effect against CCl4-induced liver damage | Broiler chickens | Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels | Significant reduction in elevated AST and ALT levels[1] |
| Reduction of t-butyl hydroperoxide (t-BPH) induced lipid peroxidation | Malondialdehyde (MDA) production | EC50 of 15.2 µg/ml in rat hepatocytes | Attenuation of oxidative stress | Rats with CCl4-induced liver injury | Liver and plasma MDA levels | Significant decrease in MDA levels |
Experimental Protocols
In Vitro: Hepatocyte Protection Assay
-
Cell Culture: Primary rat hepatocytes or human hepatoma cell lines (e.g., HepG2) are cultured in appropriate media.
-
Induction of Injury: Hepatotoxicity is induced by exposing the cells to a known toxin, such as carbon tetrachloride (CCl4) or t-butyl hydroperoxide (t-BPH), at a predetermined concentration.
-
This compound Treatment: Cells are pre-treated or co-treated with varying concentrations of this compound.
-
Assessment of Cytotoxicity: Cell viability is assessed using methods like the MTT assay. The leakage of liver enzymes such as ALT and AST into the culture medium is quantified using commercially available kits.
-
Measurement of Oxidative Stress: Markers of oxidative stress, including intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels, are measured using fluorescent probes or colorimetric assays.
In Vivo: CCl4-Induced Hepatotoxicity Model in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Liver Injury: A single intraperitoneal injection of CCl4, often mixed with olive oil, is administered to induce acute liver damage.
-
This compound Administration: this compound is administered orally or intraperitoneally at various doses for a specified period before or after CCl4 administration.
-
Sample Collection: After the treatment period, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of ALT and AST are measured to assess liver function.
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of liver damage, such as necrosis and inflammation.
-
Oxidative Stress Markers: Levels of MDA and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) are measured in liver homogenates.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
In vitro studies have pinpointed the molecular targets of this compound's anti-inflammatory effects, primarily involving the inhibition of the NF-κB and MAPK signaling pathways. These mechanisms have been validated in animal models of inflammation, demonstrating a reduction in pro-inflammatory mediators.
Comparative Efficacy Data
| In Vitro Finding | Cell Line | Key Pathway Targeted | Result | In Vivo Validation | Animal Model | Key Parameters Measured | Result |
| Inhibition of LPS-induced inflammation | EA.hy926 endothelial cells | p38 MAPK and NF-κB | Suppression of VCAM-1, MCP-1, TNF-α, and IL-1β expression[2] | LPS-induced inflammation | Mice | Serum levels of TNF-α and PGE2 | Dose-dependent decrease in pro-inflammatory cytokines[3] |
| Upregulation of MKP-3 | EA.hy926 endothelial cells | MKP-3 (a negative regulator of p38 and NF-κB) | Increased expression of MKP-3[2] | Not yet directly validated | - | - | - |
Experimental Protocols
In Vitro: Inhibition of LPS-Induced Inflammation
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or endothelial cells (e.g., EA.hy926) are used.
-
Inflammatory Stimulus: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with different concentrations of this compound for a specific duration before LPS stimulation.
-
Measurement of Inflammatory Mediators: The production of nitric oxide (NO) is measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified by ELISA.
-
Western Blot Analysis: The expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK) are analyzed by Western blotting to elucidate the mechanism of action.
In Vivo: LPS-Induced Inflammation Model in Mice
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Induction of Inflammation: A systemic inflammatory response is induced by an intraperitoneal injection of LPS.
-
This compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, prior to the LPS challenge.
-
Assessment of Inflammatory Response: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.
-
Tissue Analysis: Organs such as the lungs and liver can be harvested for histopathological examination to assess inflammation and for measuring local cytokine levels and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Anticancer Effects: From Cell Viability to Tumor Growth Inhibition
In vitro studies have revealed this compound's potential to inhibit the proliferation and induce apoptosis in various cancer cell lines. While in vivo validation is still emerging, initial studies suggest that these in vitro effects can translate into the suppression of tumor growth in animal models.
Comparative Efficacy Data
| In Vitro Finding | Cancer Cell Line | Metric | Result | In Vivo Validation | Animal Model | Key Parameters Measured | Result |
| Inhibition of cell proliferation | Breast cancer (MCF-7, MDA-MB-231) | Cell Viability (MTT assay) | Dose-dependent reduction in cell viability | Inhibition of tumor growth | Xenograft mouse models | Tumor volume and weight | Preliminary evidence suggests inhibition of tumor growth[4] |
| Induction of apoptosis | Breast cancer (MCF-7, MDA-MB-231) | Apoptosis Rate (Annexin V/PI staining) | Increased percentage of apoptotic cells | Not yet directly quantified | - | - | - |
| Downregulation of Bcl-2 | Breast cancer cells | Protein Expression | Reduced expression of the anti-apoptotic protein Bcl-2 | Not yet directly validated | - | - | - |
Experimental Protocols
In Vitro: Cancer Cell Viability and Apoptosis Assays
-
Cell Culture: A panel of human cancer cell lines (e.g., breast, colon, liver) are cultured in their respective recommended media.
-
This compound Treatment: Cells are treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: The effect on cell proliferation is determined using the MTT assay, which measures the metabolic activity of viable cells.
-
Apoptosis Assay: The induction of apoptosis is quantified by flow cytometry after staining the cells with Annexin V and Propidium Iodide (PI).
-
Mechanism of Action: The expression of apoptosis-related proteins (e.g., Bcl-2 family proteins, caspases) and cell cycle-related proteins is analyzed by Western blotting.
In Vivo: Xenograft Tumor Model in Nude Mice
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers at regular intervals.
-
This compound Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered to the treatment group through a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, assessed by comparing the tumor volume and weight in the treated group to the control group.
-
Immunohistochemistry: At the end of the study, tumors are excised and can be analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved in validating this compound's efficacy, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Cynarin attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro anti-inflammatory effects of a novel derivative of icariin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Cynarine Content in Different Artichoke Cultivars
A comprehensive guide for researchers, scientists, and drug development professionals detailing the variation in cynarine (B160887) content across various artichoke cultivars, supported by experimental data and methodologies.
This guide provides a comparative analysis of this compound (1,3-dicaffeoylquinic acid) content in different cultivars of artichoke (Cynara cardunculus var. scolymus). This compound is a bioactive compound of significant interest due to its potential hepatoprotective, choleretic, and cholesterol-lowering properties.[1][2] The concentration of this phytochemical can vary considerably among different artichoke cultivars, influencing their therapeutic potential. This document summarizes quantitative data, outlines detailed experimental protocols for this compound quantification, and provides visual representations of the biosynthetic pathway and experimental workflows.
Quantitative Comparison of this compound Content
The this compound content in artichokes is influenced by the cultivar, the part of the plant analyzed, and the growth stage. The following table summarizes findings from various studies, presenting a comparative overview of this compound concentrations in different artichoke cultivars.
| Cultivar/Accession | Plant Part | This compound Content | Reference |
| Argentina-CAT4 | Leaves (Spring) | ~42 µg/g DW | [3] |
| Argentina-CAT4 | Outer Bracts | 9.7 - 17.9 µg/g DW | [3] |
| Argentina-CAT5 | Leaves (Spring) | >30 µg/g DW | [3] |
| Tempo | Hearts (Edible part) | 190 mg/kg FW | |
| Brindisino | Not specified | Not specified | |
| Violetto di Foggia | Not specified | Not specified | |
| Opal | Not specified | Not specified | |
| Madrigal | Not specified | Not specified | |
| Violet de Provence | Not specified | High total phenols | [4] |
| Francesa | Leaves (Spring) | ~12-20 µg/g DW | [3] |
| Chilena Llay-Llay | Leaves (Spring) | ~12-20 µg/g DW | [3] |
| Talpiot | Leaves (Spring) | ~12-20 µg/g DW | [3] |
| Sur Temuco-3 | Leaves (Spring) | ~12-20 µg/g DW | [3] |
| Green Globe | Leaves (Spring) | ~12-20 µg/g DW | [3] |
DW: Dry Weight, FW: Fresh Weight. Conversion between DW and FW can vary depending on the moisture content of the specific plant material.
Experimental Protocols
The quantification of this compound in artichoke cultivars is predominantly performed using High-Performance Liquid Chromatography (HPLC). Below is a detailed methodology synthesized from various research articles.
Sample Preparation and Extraction
-
Plant Material: Collect fresh and healthy plant parts (e.g., leaves, bracts, receptacles) from the selected artichoke cultivars.
-
Washing and Drying: Wash the plant material thoroughly with distilled water to remove any contaminants. The samples can be either used fresh or dried. For dry weight analysis, samples are typically oven-dried at a controlled temperature (e.g., 40-60°C) to a constant weight or freeze-dried.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh a precise amount of the powdered sample (e.g., 1 gram).
-
Add a specific volume of extraction solvent. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols (e.g., 80% methanol).[5]
-
Facilitate extraction using methods such as ultrasonication for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 50°C).[5]
-
Alternatively, maceration with continuous shaking at room temperature can be employed.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at a high speed (e.g., 6000 rpm) for a set duration (e.g., 5 minutes) to pellet solid debris.[5]
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) prior to HPLC analysis to remove any remaining particulate matter.
-
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: this compound is detected at a wavelength of approximately 322-330 nm.[5]
-
Column Temperature: Maintain a constant column temperature, for instance, 25°C.
-
-
Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound (1,3-dicaffeoylquinic acid) is closely linked to the phenylpropanoid pathway, which produces caffeic acid, and its subsequent esterification with quinic acid. Chlorogenic acid (5-O-caffeoylquinic acid) is a key intermediate.
Caption: Simplified biosynthetic pathway of this compound in artichoke.
Experimental Workflow for this compound Quantification
The following diagram illustrates the typical workflow for the quantification of this compound from artichoke samples.
Caption: General experimental workflow for this compound quantification.
References
- 1. Cynara cardunculus L. var. scolymus L. Landrace “Carciofo Ortano” as a Source of Bioactive Compounds | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenol compounds in artichoke plant tissues and varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on determination of cynarin in dietary supplement containing artichoke by high performance liquid chromatography [vjfc.nifc.gov.vn]
The Synergistic Power Within: A Comparative Guide to the Bioactive Compounds of Artichoke (Cynara scolymus) Extract
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of artichoke extract in hepatoprotection, cardiovascular support, and anti-inflammatory applications is widely attributed not to a single "hero" compound, but to the complex, synergistic interplay of its bioactive constituents. This guide provides a comparative analysis of the bioactivity of whole artichoke leaf extract, its fractions, and its key individual compounds, with a special focus on the contribution of cynarine (B160887). While the concept of synergy within the extract is well-supported by scientific literature, it is important to note that quantitative data on the synergistic interactions between the isolated, purified compounds is still an emerging area of research. This guide presents the available evidence to facilitate further investigation and drug development.
I. Comparative Bioactivity: Antioxidant Effects
The antioxidant capacity of artichoke extract is a cornerstone of its therapeutic potential, contributing to its hepatoprotective and anti-inflammatory effects. This activity is a result of the combined action of its phenolic constituents, which act through both direct radical scavenging and the upregulation of endogenous antioxidant defense mechanisms.
Table 1: Comparative Antioxidant Activity of Artichoke Extracts
| Sample | Main Bioactive Compounds Quantified | Antioxidant Assay | IC50 / Activity Value | Reference |
| Artichoke Leaves Pectinase Enzymes Extract | This compound (156.3 mg/kg), Chlorogenic Acid (19.8 mg/kg) | DPPH Radical Scavenging | IC50: 30.0 mg/L | [1] |
| Artichoke Leaves Pectinase Enzymes Extract | This compound (156.3 mg/kg), Chlorogenic Acid (19.8 mg/kg) | Ferric Reducing Antioxidant Power (FRAP) | IC50: 77.8 mg/L | [1] |
| Wild Artichoke Leaf Aqueous Extract | Caffeoylquinic acids (including this compound), Luteolin (B72000) and Apigenin derivatives | DPPH Radical Scavenging | IC50: 20.04 µg/mL | [2] |
Key Observations:
-
The antioxidant activity of artichoke extract is potent, as demonstrated by the low IC50 values in DPPH and FRAP assays.
-
The presence of a complex mixture of caffeoylquinic acids (like this compound and chlorogenic acid) and flavonoids (like luteolin and apigenin) is responsible for this high antioxidant potential.[3]
II. Synergistic Mechanisms of Action: A Multi-Pronged Approach
The synergy of artichoke compounds lies in their ability to target multiple pathways involved in oxidative stress and inflammation.
A. Antioxidant Synergy
The compounds in artichoke extract combat oxidative stress on at least two levels:
-
Direct Radical Scavenging: Phenolic compounds, with their specific chemical structures, can donate hydrogen atoms to neutralize free radicals.[3]
-
Upregulation of Endogenous Antioxidants: More significantly, these compounds can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. This leads to the increased production of protective enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[3]
B. Anti-inflammatory Synergy
Chronic inflammation is a key driver of many diseases. The compounds in artichoke extract work together to suppress inflammatory pathways, primarily by inhibiting the NF-κB signaling cascade.
III. Hepatoprotective Effects: A Comparative Overview
The liver-protective properties of artichoke extract are a direct consequence of its antioxidant and anti-inflammatory activities. Studies have shown that the whole extract can be more effective than its individual components, suggesting a synergistic effect.
Table 2: Comparative Hepatoprotective and Metabolic Effects
| Treatment | Model | Key Findings | Reference |
| Artichoke Leaf Extract (ALE) | Mice fed a high-fat diet | More pronounced anti-adiposity and anti-dyslipidemic effects compared to luteolin alone. | [4] |
| Artichoke Leaf Extract (ALE) | Rats with hepatic ischemia-reperfusion injury | Significantly higher antioxidant enzyme activity (SOD, CAT, GPx) compared to control. | [5] |
| This compound and Caffeic Acid | Isolated rat hepatocytes with CCl4-induced toxicity | Showed a cytoprotective effect. | |
| Wild Artichoke Leaf Extract | HepG2 cells with FFA-induced injury | Counteracted injury by restoring cell viability, inhibiting ROS and lipid peroxidation, and increasing thiol-group levels. | [2] |
IV. Experimental Protocols
The following are summaries of common experimental protocols used to evaluate the bioactivity of artichoke extracts and their components.
A. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of the artichoke extract or isolated compound.
-
Mix the sample with a methanolic solution of DPPH.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl3·6H2O solution.
-
Add the artichoke extract or isolated compound to the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO4·7H2O and express the results as µmol Fe(II)/g of sample.
-
B. In Vitro Hepatoprotective Assay
-
Cell Culture and Treatment:
-
Culture human liver cancer cells (HepG2) in appropriate media.
-
Induce cellular injury using a hepatotoxin such as carbon tetrachloride (CCl4) or free fatty acids (FFAs).
-
Treat the cells with various concentrations of the artichoke extract or isolated compound before or after toxin exposure.
-
-
Assessment of Cytotoxicity:
-
Measure cell viability using the MTT assay.
-
-
Measurement of Liver Enzyme Leakage:
-
Measure the activity of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) in the cell culture medium.
-
-
Oxidative Stress Markers:
-
Measure intracellular reactive oxygen species (ROS) levels.
-
Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels.
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[2]
-
C. In Vitro Anti-inflammatory Assay
-
Cell Culture and Stimulation:
-
Culture macrophage cells (e.g., RAW 264.7) or intestinal epithelial cells (e.g., Caco-2).
-
Pre-treat the cells with the artichoke extract or isolated compound.
-
Stimulate inflammation using lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Measurement of Inflammatory Mediators:
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant using ELISA.
-
-
Analysis of Signaling Pathways:
V. Conclusion and Future Directions
The evidence strongly suggests that the therapeutic benefits of artichoke extract are derived from the synergistic interactions of its diverse bioactive compounds, including this compound, chlorogenic acid, luteolin, and apigenin. These compounds work in concert to provide robust antioxidant, anti-inflammatory, and hepatoprotective effects.
For researchers and drug development professionals, this presents both a challenge and an opportunity. While single-molecule therapies are often preferred for their well-defined mechanisms and pharmacokinetics, the synergistic nature of artichoke extract suggests that multi-component or whole-extract-based therapies may offer a more effective and holistic approach for certain conditions.
Future research should focus on:
-
Quantitative Synergy Studies: Conducting studies using methods like isobologram analysis or the combination index (CI) to quantify the synergistic, additive, or antagonistic interactions between isolated artichoke compounds.
-
Mechanism Elucidation: Further delineating the specific molecular targets of these compound combinations to better understand the basis of their synergy.
-
Bioavailability and Metabolism: Investigating how the combination of compounds affects their individual absorption, distribution, metabolism, and excretion (ADME) profiles.
By embracing the complexity of these natural synergies, the scientific community can unlock the full therapeutic potential of this compound and its fellow bioactive compounds from artichoke.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic and Anti-Inflammatory Protective Properties of Human Enriched Serum following Artichoke Leaf Extract Absorption: Results from an Innovative Ex Vivo Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Protective Effects of a Standardized Extract From Cynara Cardunculus L. Leaves Against TNF-α-Induced Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Studies on Cynarine's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Cynarine as documented in published scientific literature. It aims to serve as a resource for independent validation by summarizing key experimental data, detailing methodologies, and visualizing associated molecular pathways.
Quantitative Data Summary
The therapeutic potential of this compound has been investigated across various preclinical models, demonstrating its anti-inflammatory, antioxidant, and hepatoprotective properties. The following tables summarize the key quantitative findings from these studies.
Table 1: Anti-Inflammatory Effects of this compound
| Model System | Treatment | Key Biomarker | Result | Study |
| LPS-stimulated RAW264.7 macrophages | This compound | TNF-α, IL-1β, IL-6, iNOS mRNA expression | Significantly reduced expression of proinflammatory cytokines.[1] | Sun et al. |
| LPS-stimulated RAW264.7 macrophages | This compound | ROS levels | Significantly reduced.[1] | Sun et al. |
| Mouse model of gouty arthritis | This compound | Inflammatory factors | Inhibited expression of TNF-α and iNOS.[1] | Sun et al. |
Table 2: Hepatoprotective Effects of this compound in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
| Model System | Treatment | Key Biomarker/Outcome | Result | Study |
| NAFLD model cells | This compound | Fat deposition | Significantly reduced.[2][3] | Dong et al. |
| NAFLD model cells | This compound | ALT and AST levels | Effectively reduced.[2][3] | Dong et al. |
| NAFLD model cells | This compound | AKT1 and MAPK1 expression | Inhibited expression.[2][3] | Dong et al. |
Table 3: Effects of this compound on Osteoclastogenesis and Bone Resorption
| Model System | Treatment | Key Biomarker/Outcome | Result | Study |
| In vitro osteoclast differentiation model | This compound | Bone resorption | Significantly inhibited.[1] | Sun et al. |
| In vitro osteoclast differentiation model | This compound | TRAP activity | Reduced.[1] | Sun et al. |
| In vitro osteoclast differentiation model | This compound | Osteoclast differentiation markers (Atp6v0d2, Nfatc1, Dcstamp, Ctsk) | Downregulated.[1] | Sun et al. |
| Mouse model of inflammatory osteolysis | This compound | Osteoclast markers (TRAP, RANK, Cathepsin K) | Inhibited expression.[1] | Sun et al. |
| Mouse model of inflammatory osteolysis | This compound | Osteogenic markers (Osteocalcin, RUNX2) | Promoted expression.[1] | Sun et al. |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are the protocols for key experiments cited in the literature.
1. In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Line: RAW264.7 murine macrophages.
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of this compound before LPS stimulation.
-
Analysis of Gene Expression: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as iNOS.[1]
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.[1]
2. In Vitro Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
-
Cell Model: A cellular model of NAFLD is established, often by inducing lipid accumulation in hepatocytes.
-
Treatment: The model cells are treated with this compound.
-
Assessment of Fat Deposition: Oil Red O staining is commonly used to visualize and quantify lipid droplets within the cells.
-
Measurement of Liver Enzymes: The levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) released into the cell culture medium are measured as indicators of liver cell damage.[2][3]
-
Western Blot Analysis: Protein expression levels of key signaling molecules like AKT1 and MAPK1 are determined by Western blotting to elucidate the mechanism of action.[2][3]
3. In Vitro Osteoclast Differentiation and Bone Resorption Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into osteoclasts.
-
Treatment: this compound is added to the culture medium during the differentiation process.
-
Assessment of Osteoclastogenesis: Differentiated osteoclasts are identified and quantified by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[1]
-
Bone Resorption Assay: Cells are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). The extent of bone resorption is assessed by visualizing and measuring the area of resorption pits.[1]
-
Gene Expression Analysis: qRT-PCR is used to measure the expression of key osteoclast differentiation markers.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below illustrate these mechanisms.
Caption: this compound's inhibition of MAPK and NF-κB and activation of the Nrf2 pathway.
Caption: this compound's inhibitory effect on the PI3K-Akt signaling pathway.
Experimental Workflow for In Vitro Validation
The following diagram outlines a general workflow for the in vitro validation of this compound's therapeutic effects.
References
- 1. Cynarin as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the stability of Cynarine under different storage conditions
A Comparative Analysis of Cynarine (B160887) Stability Under Diverse Storage Regimens
For Researchers, Scientists, and Drug Development Professionals
This compound, a dicaffeoylquinic acid derivative primarily found in artichoke (Cynara scolymus), is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including hepatoprotective and antioxidant effects. The stability of this compound is a critical factor that influences its efficacy and shelf-life in various formulations. This guide provides a comparative study of this compound's stability under different storage conditions, supported by experimental data from scientific literature.
Introduction to this compound and its Stability
This compound (1,5-dicaffeoylquinic acid) is a phenolic compound that, like other caffeoylquinic acids (CQAs), is susceptible to degradation under various environmental influences. Factors such as temperature, light, pH, and the presence of oxygen can significantly impact its chemical integrity. Understanding the degradation pathways and kinetics of this compound is paramount for developing stable formulations and ensuring its therapeutic efficacy. The primary degradation pathways for CQAs, including this compound, involve isomerization, methylation, and hydrolysis. Notably, dicaffeoylquinic acids like this compound are generally less stable than their mono-caffeoylquinic acid counterparts.
Experimental Protocols
The stability of this compound is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method can separate the intact this compound from its degradation products, allowing for accurate quantification over time under various stress conditions.
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of this compound Stock Solution: A stock solution of pure this compound is prepared in a suitable solvent, such as methanol (B129727) or a methanol-water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: The this compound solution is mixed with an equal volume of 0.1 M hydrochloric acid and kept at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The this compound solution is mixed with an equal volume of 0.1 M sodium hydroxide (B78521) and kept at room temperature for a defined period.
-
Oxidative Degradation: The this compound solution is treated with a solution of hydrogen peroxide (e.g., 3%) and stored at room temperature, protected from light.
-
Thermal Degradation: A solid sample of this compound or its solution is exposed to elevated temperatures (e.g., 80°C) for a specified duration.
-
Photodegradation: A solution of this compound is exposed to a controlled light source (e.g., UV light at 254 nm or a photostability chamber) for a defined period.
-
-
Sample Analysis: At specified time intervals, aliquots of the stressed samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.
-
HPLC Analysis: The samples are analyzed using a validated stability-indicating HPLC method.
HPLC Method for this compound Quantification
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous phase (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: this compound is monitored at its maximum absorbance wavelength, which is around 325-330 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of known concentrations.
Data Presentation: Stability of this compound and Related Compounds
The following tables summarize the available quantitative data on the stability of this compound and closely related dicaffeoylquinic acids under various storage conditions.
| Condition | Compound | Matrix | Duration | Temperature | Observation | Reference |
| Temperature | 1,5-di-CQA + 3,5-di-CQA | Artichoke Heads | 14 days | 0°C | Decrease in concentration from 260 mg/kg to approx. 150 mg/kg | [1] |
| 2°C | Decrease in concentration from 260 mg/kg to approx. 150 mg/kg | [1] | ||||
| 5°C | Decrease in concentration from 260 mg/kg to approx. 150 mg/kg | [1] | ||||
| 7°C | Decrease in concentration from 260 mg/kg to approx. 150 mg/kg | [1] | ||||
| 10°C | Decrease in concentration from 260 mg/kg to approx. 150 mg/kg | [1] | ||||
| Light | 1,3-diCQA (isomer of this compound) | 50% Methanol Solution | Not specified | Room Temperature | ~6.89% degradation | [2][3] |
| pH | 3,5-diCQA, 4,5-diCQA, 3,4-diCQA | Aqueous Solution | Not specified | Not specified | Stability decreases with increasing pH | [4] |
| 3,5-diCQA | Simulated Gastric and Intestinal Fluid | Not specified | Not specified | Isomerization observed with pH shift | [5] |
Note: The data presented is based on available scientific literature and may not represent the stability of all this compound formulations. The stability of this compound can be significantly influenced by the presence of other excipients and the overall formulation composition.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the stability of this compound under forced degradation conditions.
Caption: Experimental workflow for this compound forced degradation study.
Conclusion
The stability of this compound is a multifaceted issue, with temperature, light, and pH being the primary factors influencing its degradation. The available data suggests that this compound is more stable at lower temperatures and in acidic conditions. Exposure to light can also lead to significant degradation. Dicaffeoylquinic acids, including this compound, are generally less stable than their mono-caffeoylquinic counterparts. For researchers and drug development professionals, it is crucial to consider these factors when formulating products containing this compound. The use of light-protective packaging and refrigerated storage is recommended to maintain the stability and, consequently, the therapeutic efficacy of this compound. Further studies on pure this compound under a comprehensive range of conditions are warranted to establish a more complete stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
Unveiling the Binding Landscape of Cynarine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cynarine's binding affinity to specific protein targets. While direct experimental quantification of this compound's binding constants remains an area for further investigation, this document summarizes the current understanding based on computational predictions and functional experimental data. It also offers detailed protocols for key experimental techniques used to determine such binding affinities.
Executive Summary
This compound (B160887), a bioactive compound found predominantly in artichoke, has garnered significant interest for its therapeutic potential, particularly in relation to liver disease and inflammation.[1] Network pharmacology and molecular docking studies have identified several key protein targets, suggesting that this compound's effects are mediated through multiple signaling pathways.[1][2] The primary pathways implicated are the PI3K-Akt and MAPK signaling cascades, with the Nrf2-Keap1 pathway also playing a significant role in its antioxidant and anti-inflammatory responses.[1][2]
Although direct, experimentally determined binding affinities (such as Kd, Ki, or IC50 values from biophysical assays) for this compound are not extensively reported in public literature, computational models predict favorable binding to several key proteins. Experimental evidence from cellular and in vivo studies further supports the inhibitory effect of this compound on the expression and activity of these target proteins. This guide presents a compilation of this predictive and functional data and outlines the standard experimental methodologies for the direct validation of binding affinity.
Predicted Binding Affinities of this compound to Protein Targets
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These computational methods estimate the binding free energy (ΔG) and the inhibition constant (Ki), providing valuable insights into the potential for interaction. The table below summarizes these predicted values for key protein targets of this compound. It is crucial to note that these are theoretical predictions and await experimental validation.
| Target Protein | Predicted Binding Free Energy (ΔG) (kcal/mol) | Predicted Inhibition Constant (Ki) | Computational Method | Reference |
| Matrix Metalloproteinase-9 (MMP-9) | -14.68 | Picomolar range | Molecular Docking | [3] |
| AKT1 (Protein Kinase B) | Not explicitly quantified, but strong binding affinity suggested | Not explicitly quantified | Molecular Docking | [4][5] |
| MAPK1 (ERK2) | Not explicitly quantified, but favorable binding suggested | Not explicitly quantified | Molecular Docking |
Experimental Validation of this compound's Functional Effects on Protein Targets
While direct binding data is limited, several experimental studies have validated the functional effects of this compound on its protein targets and associated pathways. These studies typically measure changes in protein expression, phosphorylation (activation), or downstream cellular events.
| Target Protein/Pathway | Experimental Observation | Cell/Animal Model | Reference |
| AKT1 | Inhibition of expression | NAFLD model cells | [1] |
| MAPK1 | Inhibition of expression | NAFLD model cells | [1] |
| MAPK Pathway | Inhibition of activation (reduced phosphorylation of p38, ERK1/2, JNK1/2) | RANKL-induced RAW264.7 cells and LPS-induced murine model | [6] |
| Nrf2-Keap1 Pathway | Activation of Nrf2 and enhanced expression of antioxidant genes | RANKL-induced RAW264.7 cells | [2] |
| MMP-9 | Dose-dependent inhibition of gelatinolytic activity by Cynara cardunculus extract | Cell cultures | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: PI3K-Akt signaling pathway and the inhibitory point of this compound.
Caption: MAPK signaling pathway illustrating this compound's inhibitory action.
Caption: Nrf2-Keap1 pathway activation by this compound.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Detailed Experimental Protocols
The following are generalized protocols for standard biophysical assays that can be used to determine the binding affinity of small molecules like this compound to protein targets.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
1. Materials and Reagents:
-
Purified target protein (e.g., AKT1, MAPK1, MMP-9) at a known concentration.
-
This compound of high purity.
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4). The same buffer must be used for both the protein and the ligand to avoid heats of dilution.
-
Isothermal Titration Calorimeter.
2. Experimental Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen buffer extensively to ensure buffer matching.
-
Prepare a stock solution of this compound in the same dialysis buffer.
-
Degas both the protein and this compound solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with buffer.
-
-
Titration:
-
Load the protein solution into the sample cell (typically at a concentration 10-50 times the expected Kd).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform a series of small, sequential injections of the this compound solution into the protein solution.
-
Record the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution) by detecting changes in the refractive index at the sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
1. Materials and Reagents:
-
SPR instrument.
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified target protein.
-
This compound.
-
Running buffer (e.g., HBS-EP+).
2. Experimental Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active sites with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions sequentially over both the protein-immobilized and reference flow cells, starting with the lowest concentration.
-
Allow for sufficient association and dissociation time for each injection.
-
Between injections, regenerate the sensor surface with a suitable regeneration solution if necessary to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the sensorgrams from the different this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe) upon binding to a larger molecule. For this compound, a competitive FP assay would be most suitable.
1. Materials and Reagents:
-
Purified target protein.
-
A fluorescently labeled ligand (probe) that is known to bind to the target protein's active site.
-
This compound.
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
2. Experimental Procedure:
-
Assay Development:
-
Determine the optimal concentrations of the target protein and the fluorescent probe that give a stable and robust fluorescence polarization signal.
-
-
Competitive Binding Assay:
-
In a microplate, add the target protein and the fluorescent probe at their predetermined optimal concentrations to a series of wells.
-
Add varying concentrations of this compound to these wells. Include a control with no this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization in each well.
-
As this compound competes with the fluorescent probe for binding to the protein, the polarization will decrease with increasing this compound concentration.
-
Plot the fluorescence polarization against the concentration of this compound.
-
Fit the resulting dose-response curve to a competitive binding equation to determine the IC50 value of this compound. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Conclusion
This compound presents a promising multi-target therapeutic agent with demonstrated functional effects on key signaling pathways involved in prevalent diseases. While direct experimental validation of its binding affinities is an area ripe for further research, computational predictions and functional data strongly support its interaction with proteins such as MMP-9, AKT1, and components of the MAPK pathway. The experimental protocols detailed in this guide provide a roadmap for researchers to quantitatively characterize these interactions, which will be instrumental in advancing the development of this compound-based therapeutics.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cynarin as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mediterranean diet and cardioprotection: wild artichoke inhibits metalloproteinase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cynarine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cynarine in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with standard laboratory waste management practices. As a naturally occurring compound found in artichokes, this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[1] However, proper disposal is crucial to maintain a safe and compliant laboratory environment.
Immediate Safety Precautions
While this compound is not considered hazardous, standard laboratory safety protocols should always be followed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Avoid Dust Inhalation: When handling solid this compound, avoid creating dust. If dust is generated, use appropriate respiratory protection.[2][3]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, collect the material mechanically (for solids) or absorb it with inert material (for solutions) and place it in a suitable container for disposal.
Disposal Procedures for this compound and its Solutions
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity of waste. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
2.1. Solid this compound Waste
For uncontaminated, solid this compound waste:
-
Small Quantities: Small amounts of solid this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.
-
Large Quantities: For larger quantities, it is best practice to consult your institution's EHS department. They may recommend collection for disposal via a licensed waste contractor.
-
Labeling: Ensure the container is clearly labeled as "Non-hazardous waste: this compound" before disposal.
2.2. Aqueous Solutions of this compound
For dilute, aqueous solutions of this compound:
-
Check Local Regulations: Before any drain disposal, confirm that it is permissible under your local and institutional regulations. Many institutions allow for the drain disposal of non-hazardous, water-soluble substances.[4]
-
Dilution: Dilute the this compound solution with at least 20 parts water.[4]
-
pH Adjustment: While this compound itself is not corrosive, if it is in a solution with a pH outside the neutral range (typically 5-9), it should be neutralized before drain disposal.[2][4]
-
Disposal: Pour the diluted and neutralized solution down the drain, followed by flushing with a generous amount of water.
2.3. This compound in Organic Solvents
Solutions of this compound in organic solvents must be treated as chemical waste:
-
Segregation: Do not mix with other waste streams unless compatible.
-
Containerization: Collect the waste in a properly labeled, sealed, and compatible container. The label should clearly indicate the contents, including the solvent and estimated concentration of this compound.
-
Disposal Request: Arrange for pickup and disposal through your institution's hazardous waste management program.
Disposal of Contaminated Materials
Any materials, such as gloves, paper towels, or glassware, that are contaminated with this compound should be disposed of according to the nature of the contaminant. If contaminated with a hazardous substance, they must be disposed of as hazardous waste. If only contaminated with this compound, they can typically be disposed of in the regular laboratory waste.
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water for aqueous solutions) before being recycled or disposed of as regular trash.[5] The rinsate from containers that held this compound in a hazardous solvent should be collected as hazardous waste.
Quantitative Disposal Guidelines
While specific quantitative disposal limits for this compound are not widely established due to its non-hazardous nature, general guidelines for non-hazardous laboratory waste can be applied. The following table summarizes these general recommendations.
| Waste Type | Disposal Method | Quantitative Guidelines |
| Solid this compound | Regular Trash | Small laboratory quantities (e.g., grams) |
| Aqueous this compound Solution | Drain Disposal | Limited volumes (e.g., up to 5 gallons per discharge), must be water-soluble.[4] |
| This compound in Organic Solvent | Hazardous Waste Collection | No specific limit; all quantities must be collected. |
Note: These are general guidelines. Always adhere to the specific disposal limits and procedures established by your institution.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. vumc.org [vumc.org]
Comprehensive Safety Protocol for Handling Cynarine
For laboratory personnel, including researchers, scientists, and drug development professionals, a stringent adherence to safety protocols is paramount when handling Cynarine. This guide provides essential safety and logistical information, from initial handling to final disposal, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust particles and splashes. |
| Skin Protection | Chemical impermeable gloves (e.g., nitrile, inspected prior to use) and a lab coat or fire/flame resistant and impervious clothing.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1] | Minimizes inhalation of this compound dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risks and ensures operational efficiency.
1. Preparation and Weighing:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Handle this compound in a well-ventilated place.[1]
-
Avoid the formation of dust and aerosols during handling.[1]
2. Dissolution and Use:
-
When preparing solutions, slowly add the solvent to the this compound powder to prevent splashing.
-
Use non-sparking tools to avoid ignition sources.[1]
-
Prevent fire caused by electrostatic discharge.[1]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep it separate from foodstuff containers and incompatible materials.[1][2]
-
Protect from long-term light influence, which may cause decomposition.[2]
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor if you feel unwell.[1][2] |
Spill and Disposal Plan
Proper management of spills and waste is crucial for laboratory and environmental safety.
Spill Containment and Cleanup:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Keep people away from and upwind of the spill.[1]
-
Avoid dust formation.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Waste Disposal:
-
Disposal of this compound and its containers must be done in accordance with local, regional, and national regulations.
-
Consult with a local waste disposal expert for appropriate methods.[2]
-
Do not empty into drains.[2]
-
Contaminated packaging should be handled in the same way as the substance itself.[2]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
